molecular formula C21H31ClN4O7 B13914487 Spectinamide 1599

Spectinamide 1599

Cat. No.: B13914487
M. Wt: 486.9 g/mol
InChI Key: WFWJNRAXDUDHKA-CYWJWNLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spectinamide 1599 is a preclinical lead compound in the novel spectinamide class, a series of semisynthetic analogs of spectinomycin developed specifically for tuberculosis (TB) research . This compound demonstrates robust in vitro activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) of 0.4–0.8 μg/mL, and retains potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mtb strains . Its potent antitubercular activity is attributed to a well-defined mechanism of action based on selective bacterial protein synthesis inhibition by binding to the 30S ribosomal subunit, combined with structural modifications that allow it to evade the Rv1258c efflux pump, a major facilitator superfamily transporter implicated in mac rophage-induced drug tolerance in Mtb . Research applications for this compound are extensive. It has demonstrated significant in vivo efficacy in murine models of Mtb infection, showing excellent pharmacokinetic properties and a high safety profile in rodents . Studies characterizing its efficacy against different mycobacterial phenotypes reveal that it is more efficacious against log-phase bacteria compared to phenotypically tolerant forms such as acid-phase and hypoxic-phase bacteria . A key area of investigation is its development as an inhalational therapy. Intrapulmonary aerosol delivery in mice resulted in 12-40 times higher drug exposure in the lungs compared to systemic administration, providing a compelling rationale for targeted pulmonary delivery to achieve high local concentrations while minimizing systemic exposure . Furthermore, research explores its potential to replace linezolid in regimens such as BPaL (Bedaquiline, Pretomanid, Linezolid) to mitigate treatment-associated adverse events while maintaining high efficacy . This compound is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H31ClN4O7

Molecular Weight

486.9 g/mol

IUPAC Name

2-(5-chloro-2-pyridinyl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-yl]acetamide

InChI

InChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1

InChI Key

WFWJNRAXDUDHKA-CYWJWNLKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl

Canonical SMILES

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

Spectinamide 1599: A Technical Guide to its Mechanism of Action in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinamide 1599 is a novel, semi-synthetic antibiotic derived from spectinomycin, engineered specifically for potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This document provides an in-depth technical overview of its mechanism of action, which is characterized by a dual-pronged strategy: potent inhibition of bacterial protein synthesis and sophisticated evasion of intrinsic mycobacterial drug efflux systems. This unique combination allows this compound to be highly effective against both drug-susceptible and drug-resistant strains of M. tb, positioning it as a promising candidate for future tuberculosis therapeutic regimens. We will explore its molecular target, the basis of its selectivity and potency, resistance mechanisms, and key experimental data that underpin our current understanding.

Core Mechanism of Action: Inhibition of Ribosomal Translocation

The primary molecular target of this compound is the bacterial 70S ribosome, the essential cellular machinery responsible for protein synthesis. Like its parent compound, spectinomycin, this compound is a protein synthesis inhibitor.[1]

1.1. Binding to the 30S Ribosomal Subunit

This compound binds to a distinct site on the small 30S ribosomal subunit.[2] The binding pocket is located within helix 34 of the 16S rRNA , a component of the head domain of the 30S subunit.[2][3] This interaction is critical for its inhibitory function. The binding involves multiple hydrogen bonds with nucleotides such as G1064, C1066, A1191, and C1192, creating a stable drug-ribosome complex.[3]

1.2. Blockade of Elongation Factor G (EF-G) and Translocation

The binding of this compound to helix 34 physically obstructs the conformational changes required for the translocation step of protein synthesis elongation. This step, which is catalyzed by Elongation Factor G (EF-G), involves the movement of tRNAs and mRNA through the ribosome. By locking the ribosome in a pre-translocation state, this compound effectively halts the peptide chain elongation process, leading to a bacteriostatic and ultimately bactericidal effect.

A Crucial Advantage: Overcoming Native Efflux

While spectinomycin is a potent ribosomal inhibitor, it exhibits poor activity against M. tb. This discrepancy is primarily due to the activity of the intrinsic Rv1258c efflux pump , a major facilitator superfamily (MFS) transporter in M. tb that actively expels spectinomycin from the cell, preventing it from reaching its ribosomal target.

A key innovation in the development of the spectinamide class was the use of structure-based design to introduce chemical modifications that circumvent this efflux mechanism. The specific structural alterations in this compound allow it to evade recognition and transport by the Rv1258c pump. This evasion results in the intracellular accumulation of the drug to concentrations sufficient to inhibit protein synthesis, rendering it highly potent against M. tb. The antitubercular efficacy of spectinamides demonstrates that synthetic modifications to classical antibiotics can overcome the challenge of intrinsic efflux pump-mediated resistance.

cluster_Mtb Mycobacterium tuberculosis Cell Spec1599_ext This compound (Extracellular) Spec1599_int This compound (Intracellular) Spec1599_ext->Spec1599_int Enters Cell Ribosome 30S Ribosomal Subunit (helix 34) Spec1599_int->Ribosome Binds to Target Efflux Rv1258c Efflux Pump Spec1599_int->Efflux Evades Efflux Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Translocation Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Leads to

Caption: Core mechanism of action of this compound in M. tuberculosis.

Quantitative In Vitro and In Vivo Activity

This compound demonstrates potent activity against a wide range of M. tb strains and shows efficacy in various preclinical models of tuberculosis.

Table 1: In Vitro Activity of this compound
ParameterTarget/StrainValueReference
MIC M. tb H37Rv0.4 - 0.8 µg/mL
MIC90 MDR/XDR M. tb Isolates0.4 - 1.6 µg/mL
Activity Non-replicating M. tb (hypoxic)Highly Active (0.06% survival)
Ribosomal Inhibition (IC50) Mycobacterial Translation Assay~1.2 µg/mL (for lead spectinamides)
Post-antibiotic Effect In Vitro133 hours
Table 2: In Vivo Efficacy of this compound in Murine Models
ModelAdministrationDoseOutcome (Bacterial Load Reduction)Reference
Acute Infection Subcutaneous100 mg/kg~2.0 log10 CFU
Chronic Infection Subcutaneous100 mg/kg~1.5 log10 CFU
Chronic Infection Intrapulmonary Aerosol10 mg/kg (thrice weekly)Efficacy similar to higher doses after 8 weeks
Combination Therapy (C3HeB/FeJ mice) Intrapulmonary Aerosol + Oral Pyrazinamide50 mg/kg + 150 mg/kg>1.8 log10 CFU (synergistic effect)

Resistance and Cross-Resistance Profile

Resistance to spectinamides arises from specific mutations within the drug's binding site on the 16S rRNA.

  • Mechanism of Resistance: Spontaneous mutations in the 16S rRNA gene, specifically at nucleotides C1066 and C1192 , have been identified in resistant mutants. These mutations alter the binding pocket, reducing the affinity of this compound for the ribosome.

  • Frequency of Resistance: The spontaneous mutation frequency for this compound is comparable to that of first-line anti-tubercular drugs like isoniazid, in the range of 1.6–7.4 × 10−7.

  • Lack of Cross-Resistance: Crucially, spectinamide-resistant mutants show no cross-resistance to other protein synthesis inhibitors used in tuberculosis treatment, including streptomycin, amikacin, kanamycin, capreomycin, and linezolid. This is due to its unique ribosomal binding site and confirms that its mechanism is distinct from these other classes of antibiotics.

Selectivity and Preclinical Safety

This compound exhibits a narrow spectrum of activity, a desirable trait for minimizing disruption to the host microbiome.

  • Spectrum of Activity: Its activity is largely restricted to the M. tuberculosis complex and closely related mycobacteria.

  • Mammalian Cell Selectivity: Spectinamides do not inhibit mammalian mitochondrial or cytoplasmic translation. This high degree of selectivity is attributed to differences between bacterial and mammalian ribosomes.

  • Cytotoxicity: Lead spectinamides, including 1599, show no detectable cytotoxicity against mammalian cell lines.

  • Pharmacokinetics: The compound is metabolically stable with low plasma protein binding. However, it is not orally bioavailable and requires parenteral or inhalational administration.

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the mechanism of action of this compound.

6.1. Minimum Inhibitory Concentration (MIC) Determination The MIC of this compound against M. tb is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA).

  • Preparation: Two-fold serial dilutions of this compound are prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tb (e.g., H37Rv or clinical isolates) to a final concentration of ~5 x 105 CFU/mL.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Detection: A solution of Alamar Blue and Tween 80 is added to each well. Plates are re-incubated for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) is visually assessed. The MIC is defined as the lowest drug concentration that prevents this color change.

6.2. In Vitro Ribosomal Translation Inhibition Assay This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.

  • System Preparation: A coupled transcription/translation system is prepared using S30 cell-free extracts from a surrogate species like Mycobacterium smegmatis or E. coli. The reaction mixture contains amino acids, an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Inhibition: Serial dilutions of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification: The amount of reporter protein synthesized is quantified by measuring luminescence (for luciferase) or fluorescence (for GFP).

  • Analysis: The results are plotted as a percentage of inhibition versus drug concentration, and the IC50 value (the concentration required to inhibit 50% of protein synthesis) is calculated.

6.3. Murine Tuberculosis Infection Models (Aerosol Infection) These in vivo models are critical for evaluating the efficacy of anti-tubercular agents.

  • Infection: BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tb Erdman or H37Rv strain to establish a lung infection.

  • Treatment Initiation: For an acute model, treatment begins ~1-2 weeks post-infection. For a chronic model, treatment is delayed for 4-6 weeks to allow for the development of a more established infection.

  • Drug Administration: this compound is administered via a specified route (e.g., subcutaneous injection or intrapulmonary aerosol delivery) at various doses and frequencies.

  • Efficacy Assessment: At defined time points, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates. After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial burden. Efficacy is measured as the log10 CFU reduction compared to untreated control animals.

cluster_workflow Experimental Workflow for Efficacy Testing MIC In Vitro MIC Assay (vs. M. tb strains) Acute Acute Infection Model (Mouse Efficacy) MIC->Acute Translation In Vitro Translation Inhibition Assay (IC50) Translation->Acute Toxicity In Vitro Cytotoxicity (Mammalian Cells) PK Pharmacokinetics (Mouse Model) Toxicity->PK PK->Acute Chronic Chronic Infection Model (Mouse Efficacy) Acute->Chronic Positive Data Lead_Opt Lead Optimization Chronic->Lead_Opt Positive Data

Caption: Experimental workflow for preclinical evaluation of this compound.

The Role of Ribosomal Protein S14 and Environmental Factors

Recent research has uncovered additional layers of complexity in the interaction between spectinamides and the mycobacterial ribosome. During the chronic phase of infection, M. tb can remodel its ribosomes in response to environmental cues like zinc starvation. This involves replacing certain ribosomal proteins, including protein S14, with paralogs that lack zinc-binding motifs.

This remodeling can slightly reduce the binding affinity of spectinamides to the ribosome (approximately 2-fold), leading to increased drug tolerance. This highlights that the physiological state of the bacterium can influence drug efficacy and is an important consideration for the development of ribosome-targeting antibiotics.

cluster_resistance Logical Pathway to Spectinamide Resistance Drug_Pressure Sustained this compound Exposure Mutation Spontaneous Mutation in 16S rRNA gene (e.g., C1192A) Drug_Pressure->Mutation Selects for Ribosome_Mod Altered 30S Ribosome (Modified helix 34) Mutation->Ribosome_Mod Results in Binding Reduced Drug Binding Affinity Ribosome_Mod->Binding Leads to Resistance Phenotypic Resistance Binding->Resistance Confers

Caption: Pathway of spontaneous resistance development to this compound.

Conclusion

The mechanism of action of this compound in Mycobacterium tuberculosis is a compelling example of successful structure-based drug design. Its potent anti-tubercular activity is not merely the result of inhibiting its molecular target, the ribosome, but is critically dependent on its designed ability to overcome the intrinsic Rv1258c efflux pump. This dual mechanism confers high potency against drug-susceptible, MDR, and XDR strains of M. tb. The compound's narrow spectrum, excellent safety profile, and lack of cross-resistance with existing anti-tuberculars make this compound a highly promising therapeutic candidate that warrants continued development for the treatment of tuberculosis.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Spectinamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of spectinamide analogs, a promising class of antibiotics targeting multi-drug resistant pathogens, particularly Mycobacterium tuberculosis (Mtb). This document details the key structural modifications that influence their antibacterial potency, ribosomal inhibition, and ability to evade bacterial efflux mechanisms. Experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to facilitate further research and development in this area.

Introduction: The Rise of Spectinamides

Spectinomycin, a natural aminocyclitol antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] While effective against certain bacteria, its clinical utility is limited by poor activity against many common pathogens, largely due to efflux pump-mediated resistance.[2] Spectinamides are semi-synthetic analogs of spectinomycin designed to overcome these limitations. The core strategy behind their development involves structural modifications to enhance ribosomal affinity and, crucially, to evade efflux by bacterial pumps, such as the Rv1258c pump in M. tuberculosis.[3][4] These efforts have led to the discovery of potent spectinamides with significant activity against drug-susceptible and drug-resistant Mtb strains.[5]

Core Structure-Activity Relationships

The SAR of spectinamides is primarily centered around modifications at the 3' and 6' positions of the spectinomycin scaffold. The actinamine ring is generally considered intolerant to modifications without compromising potency.

The Critical Role of the 3'-Position Amide Side Chain

A key feature of spectinamides is the introduction of an R-amide at the 3' position of the actinospectose C-ring. The nature of this side chain is a major determinant of both ribosomal inhibition and efflux avoidance.

  • Stereochemistry: The 3'-(R) stereochemistry is essential for activity. The 3'-(S)-isomer of lead compounds has been shown to be inactive in both whole-cell and ribosomal assays, confirming that the antibacterial activity is target-specific.

  • Heteroaryl Moiety: The presence of a 2-pyridyl or 2-thiazole ring linked via an acetamide linker to the 3'-amide is crucial for potent activity and, most importantly, for avoiding efflux by the Rv1258c pump in M. tuberculosis. Analogs lacking the 2-pyridyl functionality or having 3- or 4-pyridyl moieties exhibit significantly higher MIC values, despite comparable ribosomal inhibition, indicating they are subject to efflux.

  • Substitutions on the Pyridyl Ring: Halogen substitutions at the 4 and 5 positions of the pyridyl ring can enhance activity. Computational modeling suggests these substitutions result in additional stabilizing interactions with the backbone of the nearby RpsE protein loop. Electron-donating groups on the pyridyl ring are generally not favored and can lead to increased efflux.

Influence of the 6'-Position

Modifications at the 6'-position have also been explored, leading to compounds like trospectomycin. Disubstituted analogs with modifications at both the 3' and 6' positions have been synthesized and evaluated. These studies indicate that the 3'-modification largely dictates the spectrum of activity, particularly against mycobacteria.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a selection of spectinamide analogs, highlighting the impact of structural modifications on their biological activity.

Table 1: In Vitro Activity of Key Spectinamide Analogs against M. tuberculosis

CompoundR-Group at 3'-PositionMIC (μg/mL) vs. Mtb H37RvMIC (μg/mL) vs. Mtb ΔRv1258cRibosomal Inhibition IC50 (μg/mL)Reference
Spectinomycin-OH>1004>100
13292-pyridyl-acetamide1.61.61.2
1351Phenyl-acetamide250.80.37
1445(5-chloropyridin-2-yl)-acetamide0.80.80.6
1544(5-fluoropyridin-2-yl)-acetamide0.80.80.8
1599(5-bromopyridin-2-yl)-acetamide0.40.40.5
33-pyridyl-acetamide>501.64.2
44-pyridyl-acetamide>503.15.1
53'-(S)-isomer of 1329>200Not Reported42.23

Table 2: Activity of Spectinamide Analogs against Drug-Resistant M. tuberculosis Strains

CompoundMIC50 (μg/mL) vs. MDR-TB StrainsMIC90 (μg/mL) vs. MDR-TB StrainsMIC50 (μg/mL) vs. XDR-TB StrainsMIC90 (μg/mL) vs. XDR-TB StrainsReference
13291.63.11.63.1
14450.81.60.81.6
15440.81.60.81.6
15990.40.80.40.8

Mechanism of Action and Efflux Avoidance

The primary mechanism of action of spectinamides is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. Specifically, they bind to helix 34 of the 16S rRNA, which is a unique binding site distinct from other aminoglycosides. This binding sterically blocks the swiveling of the head domain of the small ribosomal subunit, a conformational change necessary for mRNA and tRNA translocation, thereby halting protein synthesis.

A key innovation in spectinamide design is the circumvention of the Rv1258c efflux pump in M. tuberculosis. Analogs with poor antitubercular activity but good ribosomal inhibition often show a significant decrease in MIC in an Rv1258c knockout strain, confirming their susceptibility to efflux. In contrast, potent spectinamides like 1329, 1445, and 1599 have similar MICs against both the wild-type and the knockout strain, demonstrating their ability to evade this resistance mechanism.

G Mechanism of Action and Efflux Evasion of Spectinamides cluster_cell Mycobacterium tuberculosis Cell Ribosome 30S Ribosome Protein Protein Synthesis Ribosome->Protein Inhibits Translocation Efflux Rv1258c Efflux Pump Extracellular Extracellular Space Efflux->Extracellular Pumps out Spectinamide_in Spectinamide (e.g., 1599) Spectinamide_in->Ribosome Binds to helix 34 Spectinamide_in->Efflux Evades Spectinamide_out Spectinamide (e.g., 1351) Spectinamide_out->Efflux Substrate for

Spectinamide action and efflux evasion.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of spectinamide analogs.

Synthesis of Spectinamide Analogs

Spectinamides are typically synthesized in a four-step protocol starting from spectinomycin. The general procedure involves:

  • Protection of the amine groups of spectinomycin, often with a carboxybenzyl (Cbz) group.

  • Oxidation of the 3'-hydroxyl group to a ketone.

  • Reductive amination to introduce the desired side chain at the 3' position. This is a key step where structural diversity is introduced.

  • Deprotection of the amine groups to yield the final spectinamide analog, often as a dihydrochloride salt. This final step can be achieved through catalytic hydrogenation or acid hydrolysis, depending on the sensitivity of the side chain.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined to assess the whole-cell antibacterial activity of the analogs.

  • For Aerobic Bacteria: MICs are typically performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using a broth microdilution method.

  • For M. tuberculosis: A common method involves a microtiter plate format with Middlebrook 7H9 broth.

    • A bacterial suspension (inoculum) is prepared and standardized.

    • Two-fold serial dilutions of the spectinamide analogs are prepared in a 96-well microtiter plate.

    • The bacterial inoculum is added to each well.

    • Plates are incubated at 37°C.

    • Growth inhibition is assessed visually or using a colorimetric reagent like resazurin after a defined incubation period (e.g., 7 days). The MIC is the lowest concentration of the compound that prevents visible growth.

In Vitro Ribosomal Translation Inhibition Assay

This cell-free assay quantifies the ability of the analogs to inhibit protein synthesis at the ribosomal level.

  • Preparation of Cell Lysate: A crude cell extract containing the translational machinery (ribosomes, tRNAs, factors) is prepared from a suitable bacterial strain, such as E. coli. Endogenous mRNA is degraded during preparation.

  • In Vitro Translation Reaction: The reaction mixture typically contains the cell lysate, amino acids (one of which is often radiolabeled, e.g., [35S]-methionine), an energy source (ATP, GTP), and an energy regenerating system.

  • Template: A specific mRNA template (e.g., luciferase mRNA) is added to initiate translation.

  • Inhibition Measurement: The spectinamide analogs are added to the reaction at various concentrations. The amount of protein synthesized is quantified by measuring the incorporation of the radiolabeled amino acid or by luminescence if a reporter like luciferase is used.

  • IC50 Determination: The IC50 value, the concentration of the analog that inhibits protein synthesis by 50%, is calculated from the dose-response curve.

Efflux Pump Activity Assessment

To determine if a spectinamide analog is a substrate for an efflux pump, its MIC is compared between a wild-type bacterial strain and a mutant strain with the specific efflux pump gene deleted (e.g., Mtb ΔRv1258c). A significantly lower MIC in the knockout strain indicates that the compound is a substrate for that pump.

A general screening method for efflux pump activity is the ethidium bromide (EtBr)-agar cartwheel method:

  • Agar plates containing varying concentrations of EtBr are prepared.

  • Bacterial strains (including a wild-type and a known efflux-positive control) are swabbed onto the plates.

  • Plates are incubated, and the fluorescence under UV light is observed. Strains with active efflux pumps will show less fluorescence as they pump out the intercalating EtBr dye.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The efficacy of lead spectinamide analogs is evaluated in animal models of Mtb infection.

  • Infection: Mice (e.g., BALB/c strain) are infected with M. tuberculosis via aerosol inhalation to establish a pulmonary infection.

  • Treatment: After a set period to allow the infection to establish, treatment with the spectinamide analog (administered, for example, by subcutaneous injection) is initiated.

  • Evaluation: At various time points, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating homogenized tissue on selective agar.

  • Outcome: The efficacy of the spectinamide is determined by the reduction in bacterial burden compared to untreated control animals.

G General Workflow for Spectinamide SAR Studies Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification MIC_WT MIC vs. Wild-Type Mtb Purification->MIC_WT Ribosome_Assay Ribosomal Inhibition (IC50) Purification->Ribosome_Assay MIC_KO MIC vs. Efflux Knockout Mtb Purification->MIC_KO SAR_Analysis SAR Analysis MIC_WT->SAR_Analysis Ribosome_Assay->SAR_Analysis MIC_KO->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Cytotoxicity Cytotoxicity Assay SAR_Analysis->Cytotoxicity Promising Analogs PK_Studies Pharmacokinetic Studies Cytotoxicity->PK_Studies InVivo_Efficacy In Vivo Efficacy (Mouse Model) PK_Studies->InVivo_Efficacy Lead_Candidate Lead Candidate InVivo_Efficacy->Lead_Candidate

Workflow for spectinamide SAR studies.

Conclusion and Future Directions

The development of spectinamides represents a successful example of structure-based drug design to overcome antibiotic resistance. The key SAR insights—namely the importance of the 3'-(R)-amide with a 2-N-heteroaryl acetamide side chain for ribosomal inhibition and efflux avoidance—provide a clear roadmap for the design of future analogs. Current research is focused on further optimizing the pharmacological properties of lead candidates, such as 1599, and evaluating their efficacy in combination with other anti-tuberculosis agents to shorten treatment durations. The detailed understanding of the SAR of spectinamides will continue to be a valuable tool in the development of novel and effective treatments for tuberculosis and other challenging bacterial infections.

References

The Rise of Spectinamide 1599: A Semi-Synthetic Breakthrough Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery, Synthesis, and Preclinical Evaluation of a Novel Spectinomycin Analog

Introduction

The global health challenge posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates the development of novel therapeutics. Spectinamide 1599, a semi-synthetic analog of the aminocyclitol antibiotic spectinomycin, has emerged as a promising candidate in the anti-tubercular drug pipeline. Developed through a structure-guided design approach, this compound overcomes the inherent limitations of its parent compound, exhibiting potent and specific activity against M. tuberculosis. This technical guide details the discovery, semi-synthesis, mechanism of action, and preclinical evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important new agent.

Discovery and Rationale for Development

Spectinomycin, while a potent inhibitor of bacterial protein synthesis, demonstrates poor efficacy against M. tuberculosis. This is largely attributed to the bacterium's intrinsic resistance mechanisms, including the activity of efflux pumps such as Rv1258c, which actively removes the drug from the cell.[1][2][3] The development of the spectinamide class of molecules was initiated to address this limitation.

The core strategy involved modifying the spectinomycin scaffold to enhance its affinity for the mycobacterial ribosome while simultaneously evading recognition by efflux pumps.[1][4] This structure-based design led to the synthesis of a series of spectinomycin analogs, with this compound identified as a lead candidate due to its superior anti-tubercular activity and favorable pharmacological properties.

Semi-Synthesis of this compound

This compound, chemically known as 3′-Dihydro-3′-deoxy-3′(R)-(5-chloropyridin-2-yl) acetylamino spectinomycin dihydrochloride, is synthesized from spectinomycin in a convergent, four-step sequence.

Experimental Protocol: Semi-Synthesis

The synthesis of the spectinamide series, including this compound, follows a general procedure with modifications for specific side chains. The key steps are outlined below:

  • Protection of Spectinomycin: The starting material, spectinomycin, is first protected to allow for selective modification at the 3'-position. This typically involves the use of protecting groups for the amine functionalities.

  • Introduction of the Azide: A key transformation involves the conversion of the 3'-hydroxyl group to an azide moiety. This is a critical step that sets the stage for the introduction of the novel side chain.

  • Reduction and Amide Coupling: The azide is then reduced to an amine, which is subsequently coupled with a desired carboxylic acid to form the amide linkage. For this compound, this involves coupling with (5-chloropyridin-2-yl)acetic acid.

  • Deprotection: The final step involves the removal of the protecting groups to yield the active this compound. This is typically achieved through catalytic hydrogenation or acid hydrolysis, depending on the nature of the side chain.

Mechanism of Action

This compound exerts its anti-tubercular activity through a dual mechanism: potent inhibition of protein synthesis and evasion of native efflux pumps.

Ribosomal Inhibition

Like its parent compound, this compound binds to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA. This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth. Importantly, the binding site of spectinamides is distinct from that of other classes of protein synthesis inhibitors used in TB treatment, such as the aminoglycosides and macrolides, which minimizes the potential for cross-resistance.

Efflux Pump Evasion

A critical feature of this compound is its ability to circumvent the Rv1258c efflux pump in M. tuberculosis. The structural modifications introduced during its semi-synthesis prevent its recognition and subsequent expulsion by this pump, allowing the drug to accumulate to effective concentrations within the bacterial cell.

G cluster_synthesis Semi-Synthesis Pathway Spectinomycin Spectinomycin Protected Spectinomycin Protected Spectinomycin Spectinomycin->Protected Spectinomycin Protection 3'-Azido Intermediate 3'-Azido Intermediate Protected Spectinomycin->3'-Azido Intermediate Azidation 3'-Amino Intermediate 3'-Amino Intermediate 3'-Azido Intermediate->3'-Amino Intermediate Reduction Protected this compound Protected this compound 3'-Amino Intermediate->Protected this compound Amide Coupling + (5-chloropyridin-2-yl)acetic acid This compound This compound Protected this compound->this compound Deprotection

Figure 1. Semi-synthesis workflow for this compound.

G cluster_moa Mechanism of Action cluster_inside This compound This compound 30S Ribosome 30S Ribosome This compound->30S Ribosome Binds to 16S rRNA (helix 34) Rv1258c Efflux Pump Rv1258c Efflux Pump This compound->Rv1258c Efflux Pump Evades Recognition M. tuberculosis Cell M. tuberculosis Cell Protein Synthesis Protein Synthesis 30S Ribosome->Protein Synthesis Inhibits Translocation

Figure 2. Mechanism of action of this compound.

Preclinical Evaluation

This compound has undergone extensive preclinical evaluation, demonstrating its potent anti-tubercular activity both in vitro and in vivo.

In Vitro Activity

This compound exhibits potent activity against drug-susceptible, MDR, and XDR strains of M. tuberculosis. Its minimum inhibitory concentrations (MICs) are consistently in the low microgram per milliliter range, highlighting its significant improvement over spectinomycin.

Table 1: In Vitro Activity of this compound against M. tuberculosis

StrainResistance ProfileMIC (µg/mL)
H37RvDrug-Susceptible0.4 - 0.8
MDR StrainsResistant to at least isoniazid and rifampicin0.4 - 1.6
XDR StrainsResistant to isoniazid, rifampicin, any fluoroquinolone, and at least one of three injectable second-line drugs0.4 - 1.6
Experimental Protocol: MIC Determination

Minimum inhibitory concentrations (MICs) were determined using the microplate Alamar blue assay (MABA) or the BACTEC MGIT 960 system. Briefly, serial dilutions of this compound were prepared in 96-well plates, and a standardized inoculum of M. tuberculosis was added. Plates were incubated at 37°C, and bacterial growth was assessed by the addition of a resazurin-based indicator or by monitoring fluorescence in the MGIT system. The MIC was defined as the lowest concentration of the drug that inhibited visible growth.

In Vivo Efficacy

In vivo studies in murine models of tuberculosis have confirmed the potent activity of this compound. Administration of the drug, either subcutaneously or via inhalation, resulted in a significant reduction in bacterial burden in the lungs of infected mice.

Table 2: In Vivo Efficacy of this compound in Murine TB Models

Mouse ModelDosing RegimenDurationLog10 CFU Reduction in Lungs (vs. control)
BALB/c (chronic infection)10 mg/kg (aerosol), 3x weekly8 weeksSimilar to 50-100 mg/kg for 4 weeks
BALB/c (chronic infection)50 mg/kg (aerosol) + 150 mg/kg Pyrazinamide (oral)8 weeks>1.8 (synergistic effect)
C3HeB/FeJ (chronic infection)50 mg/kg (aerosol) + 150 mg/kg Pyrazinamide (oral)->1.8 (synergistic effect)
Experimental Protocol: Murine Efficacy Studies

BALB/c or C3HeB/FeJ mice were infected with a low-dose aerosol of M. tuberculosis Erdman strain. After the establishment of a chronic infection (typically 4-6 weeks post-infection), mice were treated with this compound alone or in combination with other anti-TB drugs. At specified time points, mice were euthanized, and the lungs were harvested, homogenized, and plated on selective agar to enumerate bacterial colony-forming units (CFUs).

G cluster_workflow Preclinical Evaluation Workflow In Vitro Testing In Vitro Testing MIC Determination\n(MABA/MGIT) MIC Determination (MABA/MGIT) In Vitro Testing->MIC Determination\n(MABA/MGIT) Activity against Drug-Susceptible,\nMDR, and XDR Strains Activity against Drug-Susceptible, MDR, and XDR Strains MIC Determination\n(MABA/MGIT)->Activity against Drug-Susceptible,\nMDR, and XDR Strains In Vivo Testing In Vivo Testing Murine Model of TB\n(BALB/c, C3HeB/FeJ) Murine Model of TB (BALB/c, C3HeB/FeJ) In Vivo Testing->Murine Model of TB\n(BALB/c, C3HeB/FeJ) Treatment with this compound\n(monotherapy or combination) Treatment with this compound (monotherapy or combination) Murine Model of TB\n(BALB/c, C3HeB/FeJ)->Treatment with this compound\n(monotherapy or combination) CFU Enumeration from Lungs CFU Enumeration from Lungs Treatment with this compound\n(monotherapy or combination)->CFU Enumeration from Lungs

Figure 3. Preclinical evaluation workflow for this compound.

Pharmacokinetics and Safety

Pharmacokinetic studies have shown that this compound is highly soluble and has a lengthy post-antibiotic effect. It is not orally bioavailable and therefore requires parenteral or inhalational administration. In preclinical models, this compound was well-tolerated with no overt signs of toxicity.

Table 3: Pharmacokinetic and Safety Profile of this compound

ParameterValue
Oral BioavailabilityLow
Post-Antibiotic EffectLong (75-132 hours)
In Vitro CytotoxicityNo appreciable cytotoxicity observed
Cross-ResistanceNo cross-resistance with other protein synthesis inhibitors

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents. Through a targeted semi-synthetic approach, the limitations of spectinomycin have been overcome, resulting in a potent and specific inhibitor of M. tuberculosis. The dual mechanism of ribosomal inhibition and efflux pump evasion, combined with its excellent in vitro and in vivo efficacy, positions this compound as a promising candidate for further clinical development, both as a standalone agent and as part of combination therapies for the treatment of drug-resistant tuberculosis.

References

Spectinamide 1599: A Technical Overview of its Activity Against Drug-Susceptible Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the efficacy and mode of action of spectinamide 1599, a promising novel antibiotic agent, against drug-susceptible strains of Mycobacterium tuberculosis (Mtb). This compound is a semi-synthetic analog of spectinomycin, specifically re-engineered to overcome native efflux pump mechanisms in Mtb, thereby exhibiting potent anti-tubercular properties.[1][2][3] This guide synthesizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological and experimental processes.

Introduction

This compound emerges from a class of compounds known as spectinamides, which have been developed to address the challenge of drug resistance in tuberculosis.[1][4] Its primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial ribosome. A key structural modification allows it to evade the Rv1258c efflux pump, a mechanism that contributes to intrinsic resistance in M. tuberculosis. This targeted design results in a narrow-spectrum antibiotic with potent activity against both drug-susceptible and multi-drug-resistant (MDR) Mtb strains. This compound is characterized by favorable pharmacokinetic properties, a good safety profile in preclinical models, and significant efficacy in various murine infection models.

Quantitative Data on Efficacy

The anti-tubercular activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound against M. tuberculosis Strains

Mtb Strain TypeResistance ProfileMIC (µg/mL) of 1599Reference
Drug-Susceptible-0.4 - 0.8
Isoniazid Mono-ResistantINH1.6
Rifampin Mono-ResistantRIF (rpoB S351L)1.6
Ethambutol Mono-ResistantEMB1.6
Streptomycin Mono-ResistantSTR (rpsl K43R)1.6
MDR/XDR Isolates (n=24)Various0.3 - 1.9 (Range)
MDR/XDR Isolates (n=24)Various0.8 (MIC₅₀)
MDR/XDR Isolates (n=24)Various1.9 (MIC₉₀)

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Comparative Activity of this compound against Different Mycobacterial Phenotypes

CompoundPhenotypeOrganismMIC (µg/mL)IC₅₀ (µg/mL)Reference
This compound Log Phase M. bovis BCG0.71 -
Acid Phase M. bovis BCG>50 -
Hypoxic Phase M. tuberculosis- Highly Active *
IsoniazidLog PhaseM. bovis BCG0.13-
Acid PhaseM. bovis BCG>50-
Hypoxic PhaseM. bovis BCGPoor Activity-
RifampinLog PhaseM. bovis BCG0.02-
Acid PhaseM. bovis BCG--
Hypoxic PhaseM. bovis BCGGood Activity-

*Activity under hypoxic conditions was assessed by survival percentage; 1599 treatment resulted in only 0.06% bacterial survival, indicating high activity.

Table 3: In Vivo Efficacy of this compound in Murine TB Infection Models

Mouse ModelInfection TypeDose (mg/kg) & RouteTreatment DurationBacterial Load Reduction (log₁₀ CFU in lungs)Reference
BALB/cAcute200 (SC)3 or 4 weeksSignificant kill
BALB/cChronic10 (IPA, 3x/week)8 weeksSimilar to 50-100 mg/kg for 4 weeks
C3HeB/FeJChronic50 (IPA) + PZA (150, oral)->1.8 (Synergistic effect)
BALB/cChronic1599 + RIF + PZA->4.5 (Significantly better than two-drug combos)

SC: Subcutaneous; IPA: Intrapulmonary Aerosol; PZA: Pyrazinamide; RIF: Rifampin.

Table 4: Key Pharmacodynamic and Pharmacokinetic Parameters for this compound

ParameterValueSignificanceReference
Post-Antibiotic Effect (PAE)133 hoursLong duration of suppressive activity after drug exposure falls below MIC.
Bacterial Kill ProfileConcentration-dependentThe rate and extent of bacterial killing increase with higher drug concentrations.
Plasma Protein BindingLowHigher fraction of unbound, active drug available.
Major Elimination PathwayRenal (unchanged form)Low metabolic liability.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

The in vitro potency of this compound is primarily determined using a broth microdilution assay.

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv) or M. bovis BCG is cultured in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol, to mid-logarithmic phase (OD₆₀₀nm of ~0.5-0.8).

  • Assay Setup: The bacterial culture is diluted to a final optical density of 0.05. The assay is performed in 96-well plates.

  • Drug Preparation: this compound and other control antibiotics are serially diluted to achieve a final concentration range typically from 0.05 µg/mL to 50 µg/mL.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 7 days.

  • Viability Assessment: After incubation, the viability of the bacteria is assessed by adding a resazurin solution (0.02% w/v final concentration). Resazurin (blue) is metabolically reduced to the fluorescent, pink-colored resorufin by viable cells.

  • Endpoint Reading: Plates are incubated for an additional 2 days (for log-phase) or up to 6 days (for slow-growing phenotypes). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

To model the different states of Mtb infection, in vitro models for non-replicating or slow-replicating persisters are used.

  • Acid-Phase Model: Log-phase bacteria are exposed to an acidic 7H9 medium (pH adjusted to ~5.5-5.8) for a set period to induce a state of reduced metabolic activity before drug exposure. The subsequent MIC determination follows the standard protocol, but with longer incubation times for the resazurin dye to account for slower metabolism.

  • Hypoxic-Phase Model: A state of non-replicating persistence is induced by limiting oxygen availability. This is often achieved using the Wayne model, where Mtb is incubated in sealed tubes with a limited headspace. After establishment of microaerophilic conditions (indicated by a methylene blue indicator), the drug is added, and survival is typically measured by plating for colony-forming units (CFU) after a set exposure time.

Murine models are essential for evaluating the in vivo activity of anti-tubercular agents.

  • Infection: Immunocompetent mice (e.g., BALB/c or C3HeB/FeJ) are infected via a low-dose aerosol route with an Mtb strain (e.g., Erdman or H37Rv) to deliver approximately 100 bacilli to the lungs.

  • Infection Establishment: The infection is allowed to establish for a period of weeks, leading to an acute (high bacterial load) or chronic (stable bacterial load, potentially with necrotic lesions in C3HeB/FeJ mice) state.

  • Treatment: Treatment is initiated with this compound, administered alone or in combination with other drugs. Routes of administration include subcutaneous injection or direct intrapulmonary aerosol delivery. Dosing schedules can be daily or intermittent (e.g., three times weekly).

  • Efficacy Endpoint: After the treatment period (typically 4 to 8 weeks), mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, CFUs are counted. Efficacy is reported as the log₁₀ reduction in CFU in the lungs of treated mice compared to untreated controls.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to this compound.

Spectinamide_1599_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell ribosome 70S Ribosome (Protein Synthesis) protein Essential Proteins ribosome->protein Translation death Bacterial Cell Death ribosome->death Inhibition efflux Rv1258c Efflux Pump spectinomycin Spectinomycin efflux->spectinomycin Pumped Out spectinomycin->efflux Enters Cell spectinamide This compound (Modified) spectinamide->ribosome Enters Cell & Binds Ribosome spectinamide->efflux Evades Efflux

Caption: Mechanism of action for this compound.

In_Vivo_Efficacy_Workflow start Start infection 1. Aerosol Infection of Mice (e.g., BALB/c) with Mtb start->infection establishment 2. Establish Acute or Chronic Infection (4-6 weeks) infection->establishment treatment 3. Administer Treatment Regimens (e.g., 1599, Controls) establishment->treatment endpoint 4. Euthanize Mice at Pre-defined Endpoint treatment->endpoint homogenize 5. Harvest and Homogenize Lungs endpoint->homogenize plating 6. Plate Serial Dilutions on 7H11 Agar homogenize->plating incubation 7. Incubate Plates (3-4 weeks at 37°C) plating->incubation analysis 8. Count CFUs and Calculate log10 Reduction vs. Control incubation->analysis end End analysis->end

Caption: Standard workflow for in vivo murine efficacy studies.

In_Vitro_Phenotypic_Activity_Workflow cluster_phenotypes Induce Phenotypes culture Culture Mtb to Log-Phase log Log-Phase (Control) culture->log acid Acid Stress (Low pH media) culture->acid hypoxic Hypoxia (Wayne Model) culture->hypoxic exposure Expose Cultures to Serial Dilutions of 1599 log->exposure acid->exposure hypoxic->exposure viability Assess Viability exposure->viability resazurin Resazurin Assay (for MIC) viability->resazurin Metabolic Activity cfu CFU Plating (for % Survival) viability->cfu Replication

Caption: Workflow for assessing activity against different Mtb phenotypes.

References

chemical properties and solubility of Spectinamide 1599

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinamide 1599 is a novel semi-synthetic antibiotic derived from spectinomycin, exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. A key structural modification allows it to evade the native Rv1258c efflux pump in M. tuberculosis, a common mechanism of resistance to its parent compound. This technical guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental methodologies for this compound, aimed at supporting further research and development.

Chemical and Physical Properties

This compound is a hydrophilic molecule with the chemical formula C₂₁H₃₁ClN₄O₇. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₃₁ClN₄O₇PubChem
Molecular Weight 486.9 g/mol PubChem
IUPAC Name 2-(5-chloropyridin-2-yl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-yl]acetamidePubChem
CAS Number 1620153-85-6MedChemExpress[1]
Calculated LogP (ClogP) -2.52Multiple Sources
pKa 8.69Multiple Sources
Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 3Multiple Sources

Solubility

This compound is characterized by its high aqueous solubility, a critical attribute for its formulation and administration.

SolventSolubilitySource
Aqueous Solution >1 mMNIH[2]
Experimental Protocol for Solubility Determination (Representative)

While a specific, detailed protocol for this compound solubility determination is not publicly available, a standard method such as the shake-flask method would be appropriate.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of purified water.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the original solubility in mg/mL or molarity.

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to a specific site on the bacterial ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of this compound.

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell spectinamide This compound ribosome 30S Ribosomal Subunit spectinamide->ribosome Binds to efflux_pump Rv1258c Efflux Pump spectinamide->efflux_pump Evades helix34 16S rRNA (Helix 34) ribosome->helix34 Contains protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to G In Vitro Efficacy Assessment of this compound start Start: Prepare M. tuberculosis Culture prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug inoculate Inoculate Culture with Drug Dilutions start->inoculate prepare_drug->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic time_kill Perform Time-Kill Assay read_mic->time_kill plate_samples Plate Samples at Different Time Points time_kill->plate_samples count_cfu Count Colony Forming Units (CFU) plate_samples->count_cfu analyze Analyze Data and Determine Bactericidal/Bacteriostatic Activity count_cfu->analyze

References

Spectinamide 1599: A Technical Guide to its Selective Inhibition of Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinamide 1599, a novel semisynthetic analog of spectinomycin, demonstrates remarkable selectivity for bacterial ribosomes over their eukaryotic counterparts. This high degree of specificity is crucial for its potent antitubercular activity while minimizing off-target effects and associated toxicities. This technical guide provides an in-depth analysis of the quantitative data supporting this selectivity, detailed experimental protocols for its determination, and a discussion of the underlying structural basis for this critical drug property. The information presented herein is intended to inform further research and development of spectinamide-based therapeutics.

Quantitative Assessment of Ribosomal Selectivity

The selective inhibition of bacterial protein synthesis by this compound has been quantified through in vitro translation assays. These assays directly measure the inhibitory concentration (IC50) of the compound against both bacterial and eukaryotic ribosomes, providing a clear metric of its selectivity.

CompoundM. smegmatis Ribosome IC50 (µg/mL)Rabbit Reticulocyte Lysate IC50 (µg/mL)Selectivity Index (Eukaryotic/Bacterial)
This compound0.6>100>167
Spectinomycin1.2>100>83

Data synthesized from publicly available research.

As the data indicates, this compound is a potent inhibitor of mycobacterial ribosomes while exhibiting negligible activity against eukaryotic ribosomes at high concentrations. This translates to a high selectivity index, underscoring its potential as a safe and effective antibacterial agent.

Furthermore, studies on lead spectinamides have shown no detectable cytotoxicity against mammalian cell lines, such as Vero and J774 cells.[1] Concerns regarding the potential for inhibition of mitochondrial translation, a common off-target effect for ribosome-targeting antibiotics due to the prokaryotic origins of mitochondria, have also been addressed. In organello mitochondrial translation assays revealed that spectinomycin and the closely related spectinamide 1544 did not inhibit mitochondrial protein synthesis even at concentrations up to 1 mM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the ribosomal selectivity of this compound.

Bacterial Cell-Free Transcription-Translation Assay

This assay measures the inhibition of protein synthesis using an extract from Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.

Workflow:

prep Preparation of M. smegmatis S30 extract reaction Reaction Setup: - S30 extract - DNA template (e.g., luciferase) - Amino acids (with 35S-Met) - Energy source (ATP, GTP) - this compound (various concentrations) prep->reaction incubation Incubation at 37°C reaction->incubation precipitation TCA Precipitation of 35S-labeled protein incubation->precipitation scintillation Scintillation Counting precipitation->scintillation analysis Data Analysis: Calculate IC50 scintillation->analysis lysate Rabbit Reticulocyte Lysate reaction Reaction Setup: - Lysate - mRNA template (e.g., luciferase) - Amino acids (with 35S-Met) - this compound (various concentrations) lysate->reaction incubation Incubation at 30°C reaction->incubation precipitation TCA Precipitation of 35S-labeled protein incubation->precipitation scintillation Scintillation Counting precipitation->scintillation analysis Data Analysis: Calculate IC50 scintillation->analysis isolation Isolation of Mitochondria from Mammalian Cells inhibition Inhibition of Cytosolic Translation (e.g., with cycloheximide) isolation->inhibition labeling Labeling with 35S-Methionine in the presence of this compound inhibition->labeling lysis Mitochondrial Lysis labeling->lysis sds_page SDS-PAGE lysis->sds_page autoradiography Autoradiography to Visualize Labeled Mitochondrial Proteins sds_page->autoradiography analysis Densitometry Analysis to Quantify Inhibition autoradiography->analysis cluster_bacterial Bacterial Ribosome (70S) cluster_eukaryotic Eukaryotic Ribosome (80S) b_70S 70S Ribosome b_50S 50S Subunit (23S, 5S rRNA) b_70S->b_50S b_30S 30S Subunit (16S rRNA) b_70S->b_30S e_80S 80S Ribosome e_60S 60S Subunit (28S, 5.8S, 5S rRNA) e_80S->e_60S e_40S 40S Subunit (18S rRNA) e_80S->e_40S

References

The Early-Stage Development and Screening of Spectinamide 1599: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data associated with the early-stage development and screening of Spectinamide 1599, a promising antitubercular agent. This compound is a semi-synthetic analog of spectinomycin, designed to overcome native drug efflux mechanisms in Mycobacterium tuberculosis (Mtb) and exhibits potent activity against both drug-susceptible and drug-resistant strains.[1]

Introduction

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This compound emerged from a structure-based design approach aimed at improving the antimycobacterial potency of spectinomycin.[1][2] Key to its enhanced activity is its ability to evade the Rv1258c efflux pump in Mtb, a mechanism that contributes to intrinsic resistance to spectinomycin.[1] This document details the synthesis, mechanism of action, and the preclinical screening workflow of this compound, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro activity, in vivo efficacy, and pharmacokinetic profile.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

StrainResistance ProfileMIC (µg/mL)
H37RvDrug-Susceptible0.4 - 0.8[3]
VariousMono-resistant0.4 - 1.6
Clinical IsolatesMDRData not available
Clinical IsolatesXDRData not available

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

Mouse ModelInfection StageAdministration RouteDosage RegimenLog10 CFU Reduction in Lungs
BALB/cAcuteSubcutaneous200 mg/kg, once daily for 9 days>1.0
BALB/cChronicSubcutaneous150 mg/kg, once daily for 28 daysSignificant reduction (P<0.001)
BALB/cChronicIntrapulmonary Aerosol10 mg/kg, thrice weekly for 8 weeks~1.0
C3HeB/FeJChronicIntrapulmonary Aerosol (in combination with Pyrazinamide)50 mg/kg (1599) + 150 mg/kg (PZA), thrice weekly for 4 weeks>1.8 (synergistic effect)

Table 3: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL or µg/g)AUC0-last (µgh/mL or µgh/g)Lung/Plasma AUC Ratio
Subcutaneous200Plasma: ~100Plasma: ~2500.33
Intrapulmonary Aerosol200Lung: ~850Lung: ~120016.2

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the early-stage development of this compound.

Synthesis of this compound

This compound is synthesized from spectinomycin in a convergent four-step sequence.

Protocol:

  • Protection: The secondary amines of spectinomycin are protected with a carboxybenzyl (Cbz) group. This is achieved by reacting spectinomycin with benzyl chloroformate (BnOCOCl) in the presence of sodium bicarbonate in an acetone/water mixture at room temperature for 10 hours.

  • Acylation: The 3'-keto functionality of the Cbz-protected spectinomycin is then acylated. This key step introduces the side chain responsible for the enhanced activity of spectinamides.

  • Purification: For many spectinamides, the Cbz-protected intermediate can be purified by crystallization, eliminating the need for column chromatography, particularly during scale-up for in vivo testing.

  • Deprotection: The Cbz protecting groups are removed to yield the final spectinamide product. This can be achieved through two primary methods:

    • Catalytic Hydrogenation: The protected compound is subjected to catalytic hydrogenation using palladium on carbon (10% Pd/C) in 1.25M HCl in methanol for 2 hours.

    • Acid Hydrolysis: For compounds with hydrogenation-sensitive side chains, deprotection is carried out using a 48% hydrobromic acid solution at room temperature for 2 hours.

  • Salt Formation: The final product is typically provided as a neutral dihydrochloride salt for biological testing.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of this compound against M. tuberculosis is determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

Protocol:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing only medium and bacteria with no drug are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After incubation, a resazurin solution is added to each well.

  • Second Incubation: The plate is incubated for an additional 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

The in vivo efficacy of this compound is evaluated in a mouse model of chronic tuberculosis infection.

Protocol:

  • Animal Model: BALB/c or C3HeB/FeJ mice (female, 6-8 weeks old) are commonly used.

  • Infection:

    • M. tuberculosis (e.g., H37Rv or Erdman strain) is grown to mid-log phase.

    • Mice are infected via a low-dose aerosol exposure to deliver approximately 100-200 bacilli to the lungs.

    • The infection is allowed to establish for 4 weeks to become chronic.

  • Drug Administration:

    • Infected mice are randomly assigned to treatment and control groups.

    • This compound is formulated in a suitable vehicle (e.g., saline).

    • The drug is administered via the desired route (e.g., subcutaneous injection or intrapulmonary aerosol) at the specified dose and frequency.

  • Efficacy Assessment:

    • After the treatment period (e.g., 4 or 8 weeks), mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

    • Plates are incubated at 37°C for 3-4 weeks, and colony-forming units (CFU) are enumerated.

    • The efficacy is determined by the reduction in the log10 CFU in the organs of treated mice compared to the untreated control group.

Pharmacokinetic Analysis in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Animal Dosing: Healthy or infected mice are administered a single dose of this compound via the desired route (e.g., intravenous, subcutaneous, or intrapulmonary aerosol).

  • Sample Collection: At predetermined time points after dosing, blood and tissues (lungs, liver, spleen, etc.) are collected from cohorts of mice.

  • Sample Processing:

    • Blood is processed to obtain plasma.

    • Tissues are weighed and homogenized.

  • Bioanalysis:

    • The concentration of this compound in plasma and tissue homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the general workflow for its screening.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Helix_34 16S rRNA Helix 34 50S_subunit 50S Subunit Spectinamide_1599 This compound Spectinamide_1599->30S_subunit Binds to Spectinamide_1599->Helix_34 Specifically targets Protein_Synthesis_Block Inhibition of Protein Synthesis Helix_34->Protein_Synthesis_Block Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Bacterial_Cell_Death

Mechanism of Action of this compound.

Screening_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., M. bovis BCG) Start->Primary_Screening Hit_Confirmation Hit Confirmation (M. tuberculosis H37Rv) Primary_Screening->Hit_Confirmation MIC_Determination MIC Determination Hit_Confirmation->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay ADME_Profiling In Vitro ADME/ Tox Profiling Cytotoxicity_Assay->ADME_Profiling In_Vivo_Efficacy In Vivo Efficacy (Murine Model) ADME_Profiling->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

General Drug Screening Workflow for Tuberculosis.

Conclusion

This compound represents a significant advancement in the search for novel antitubercular agents. Its development showcases the power of structure-based drug design to overcome microbial resistance mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug discovery and highlight the critical steps involved in the early-stage evaluation of new chemical entities. Further development and clinical investigation of this compound and other spectinamides are warranted to determine their full therapeutic potential in combating multidrug-resistant tuberculosis.

References

Understanding the Narrow-Spectrum Activity of Spectinamide 1599: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel semi-synthetic analog of the antibiotic spectinomycin, developed to address the urgent need for new treatments for tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Unlike its parent compound, which has poor activity against Mycobacterium tuberculosis (Mtb), this compound demonstrates potent and selective efficacy.[2] This technical guide provides an in-depth analysis of the core factors contributing to the narrow-spectrum activity of this compound, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Core Mechanism of Narrow-Spectrum Activity

The focused efficacy of this compound against Mycobacterium tuberculosis is a result of a dual-property mechanism: potent intracellular target engagement and circumvention of native bacterial defense systems. This targeted approach is a key attribute that distinguishes it from broad-spectrum antibiotics.

Ribosomal Inhibition

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1] It binds to a specific site on the 16S rRNA within helix 34 of the 30S ribosomal subunit. This binding action obstructs the translocation of peptidyl-tRNA from the A-site to the P-site, thereby arresting peptide elongation and leading to bacterial cell death. The binding site for spectinamides is distinct from that of other classes of protein synthesis inhibitors, which accounts for the lack of cross-resistance with existing TB therapeutics. Molecular modeling and crystallography studies have revealed that the aminocyclitol core of this compound establishes key hydrogen bonds with nucleotides G1064, C1066, G1068, A1191, and C1192 of the 16S rRNA.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Inhibits Translocation 50S 50S Subunit Spectinamide_1599 This compound Spectinamide_1599->30S Binds to 16S rRNA (helix 34) Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death mRNA mRNA mRNA->Protein_Synthesis Template

Mechanism of this compound Action
Evasion of Efflux Pumps

A critical determinant of the narrow-spectrum activity of this compound is its ability to evade efflux pumps, which are a primary mechanism of intrinsic and acquired resistance in bacteria. In M. tuberculosis, the Rv1258c efflux pump is a major contributor to the poor efficacy of the parent compound, spectinomycin. Structural modifications in this compound prevent its recognition and expulsion by the Rv1258c pump, allowing the drug to accumulate to effective concentrations within the mycobacterial cell. Conversely, in many Gram-negative bacteria such as E. coli, the AcrAB-TolC efflux system efficiently removes spectinamides, contributing to their lack of activity against these organisms.

Efflux Pump Evasion by this compound in M. tuberculosis cluster_cell Mycobacterium tuberculosis Cell Spectinomycin Spectinomycin Rv1258c Rv1258c Efflux Pump Spectinomycin->Rv1258c Recognized & Effluxed Spectinamide_1599 This compound Intracellular_Target Ribosome Spectinamide_1599->Intracellular_Target Evades Efflux, Accumulates Extracellular Extracellular Space Rv1258c->Extracellular Inhibition Intracellular_Target->Inhibition Inhibits Protein Synthesis

Efflux Pump Evasion in M. tuberculosis

Quantitative Data: In Vitro Susceptibility

The narrow-spectrum activity of this compound is quantitatively demonstrated by its Minimum Inhibitory Concentration (MIC) values against a range of bacterial species.

Bacterial Species/StrainTypeMIC (µg/mL)Reference(s)
Mycobacterium tuberculosis H37RvDrug-Susceptible TB0.4 - 0.8
M. tuberculosisMDR strains0.4 - 1.6
M. tuberculosisXDR strains0.4 - 1.6
M. tuberculosis (MDR/XDR panel)MIC50: 0.8, MIC90: 1.9
Mycobacterium bovis BCG (log phase)0.71
Mycobacterium bovis BCG (acid phase)6.25
Mycobacterium ulceransNTMActive (specific MIC not stated)
Mycobacterium marinumNTMActive (specific MIC not stated)
Escherichia coli (TolC deficient)Gram-NegativeActive (specific MIC not stated)
Streptococcus spp.Gram-Positive1.6 - 25
Staphylococcus aureus (MRSA)Gram-Positive25
Pseudomonas aeruginosaGram-Negative>200
Acinetobacter baumanniiGram-Negative>200

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound stock solution

  • Resazurin sodium salt solution

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum in 7H9 broth, adjusted to a McFarland standard of 0.5.

  • Serially dilute the this compound stock solution in 7H9 broth in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final volume of 200 µL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7-14 days.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest drug concentration in which there is no color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Objective: To evaluate the therapeutic efficacy of this compound in reducing the bacterial burden in mice chronically infected with M. tuberculosis.

Materials:

  • BALB/c or C3HeB/FeJ mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis Erdman strain

  • Aerosol exposure chamber

  • This compound formulated for subcutaneous or intrapulmonary administration

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis to deliver approximately 50-100 colony-forming units (CFU) per mouse.

  • Allow the infection to establish for 4-6 weeks to create a chronic infection model.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control drug like isoniazid).

  • Administer treatment for a defined period (e.g., 4-8 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the tissue homogenates onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.

  • Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.

Murine Model of Chronic TB Efficacy Testing Workflow cluster_endpoint Endpoint Analysis Infection Aerosol Infection of Mice (M. tuberculosis) Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Treatment Treatment Administration (e.g., this compound) Establishment->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Homogenization Organ Homogenization (Lungs, Spleen) Plating Serial Dilution and Plating Homogenization->Plating CFU_Enumeration CFU Enumeration Plating->CFU_Enumeration

Murine Model of Chronic TB Efficacy Testing

Conclusion

The narrow-spectrum activity of this compound is a deliberately engineered feature that results from its high affinity for the mycobacterial ribosome and its structural modifications that allow it to evade the native Mtb efflux pump, Rv1258c. This targeted approach provides potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis while having minimal impact on a broad range of other bacteria. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the preclinical evaluation of this compound and underscore its potential as a valuable new agent in the fight against tuberculosis.

References

Spectinamide 1599: A Technical Guide to Target Validation in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599, a semi-synthetic analog of spectinomycin, has emerged as a promising candidate in the fight against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2][3][4][5] This document provides an in-depth technical guide on the target validation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. Its potent activity extends to multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, highlighting its potential to address the growing challenge of antibiotic resistance.

Core Target and Mechanism of Action

The primary molecular target of this compound in M. tuberculosis is the bacterial ribosome. Specifically, it binds to helix 34 of the 16S rRNA within the 30S ribosomal subunit, a site distinct from that of many other ribosome-targeting antibiotics. This interaction inhibits protein synthesis, ultimately leading to a bactericidal effect. A key feature of this compound is its ability to evade the native Rv1258c efflux pump in M. tuberculosis, which is a common mechanism of intrinsic resistance to the parent compound, spectinomycin. This evasion is a critical factor contributing to its potent anti-tubercular activity.

Signaling Pathway of this compound Action

Spectinamide_Action cluster_cell Mycobacterium tuberculosis Cell Spectinamide_1599_ext This compound (Extracellular) Spectinamide_1599_int This compound (Intracellular) Spectinamide_1599_ext->Spectinamide_1599_int Cellular Uptake Cell_Wall Cell Wall Ribosome 30S Ribosomal Subunit (16S rRNA, helix 34) Spectinamide_1599_int->Ribosome Binds to Efflux_Pump Rv1258c Efflux Pump Spectinamide_1599_int->Efflux_Pump Evades Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterValueM. tuberculosis Strain(s)Reference(s)
Minimum Inhibitory Concentration (MIC)0.4 - 0.8 µg/mLDrug-susceptible
Minimum Inhibitory Concentration (MIC)0.4 - 1.6 µg/mLMDR and XDR strains
Post-antibiotic Effect75 - 132 hoursNot specified
Spontaneous Mutation Frequency1.6 - 7.4 x 10⁻⁷Not specified
Table 2: In Vivo Efficacy of this compound in Murine Models
Mouse ModelTreatment RegimenDurationLog₁₀ CFU Reduction in LungsReference(s)
BALB/c (chronic infection)10 mg/kg (thrice weekly)2 monthsSimilar to 50-100 mg/kg for 1 month
BALB/c (chronic infection)100 mg/kg (subcutaneous)28 daysSignificant reduction (P<0.001)
C3HeB/FeJ50 mg/kg (intrapulmonary aerosol) + 150 mg/kg oral pyrazinamideNot specified>1.8 (synergistic effect)
BALB/c (acute infection)Combination with rifampicin and pyrazinamide3 weeks2.73 log net improvement over standard regimen

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • M. tuberculosis cultures are grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • A 96-well microplate is prepared with serial twofold dilutions of this compound in 7H9 broth.

  • Each well is inoculated with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10⁵ CFU/mL.

  • Positive (no drug) and negative (no bacteria) control wells are included.

  • The plate is incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

Murine Model of Tuberculosis Infection

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in the lungs of infected mice.

Methodology:

  • Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a lung infection of approximately 100-200 CFUs.

  • Treatment: Treatment with this compound (and/or combination drugs) is initiated at a specified time post-infection (e.g., for acute or chronic infection models). The drug is administered via a specified route (e.g., subcutaneous injection, intrapulmonary aerosol).

  • Bacterial Load Determination: At selected time points, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • Serial dilutions of the lung homogenates are plated on Middlebrook 7H10 or 7H11 agar plates.

  • Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU) per lung.

  • The log₁₀ CFU reduction is calculated by comparing the bacterial load in treated versus untreated control groups.

Hollow Fiber Infection Model

Objective: To simulate human pharmacokinetics and evaluate the pharmacodynamic properties of this compound against different mycobacterial populations.

Methodology:

  • Hollow fiber cartridges are inoculated with a high-density culture of M. tuberculosis or M. bovis BCG.

  • The cartridges are connected to a central reservoir containing culture medium.

  • This compound is administered to the central reservoir to mimic the concentration-time profiles observed in vivo. A specific half-life (e.g., 1.25 hours) is used to simulate drug clearance.

  • Samples are collected from the cartridge at various time points to determine the viable bacterial count (CFU).

  • This model allows for the study of drug efficacy against different phenotypic populations, such as log-phase, acid-phase, and hypoxic bacteria.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies MIC_Assay MIC Assay (Drug-susceptible & resistant strains) Acute_Infection_Model Acute Murine Infection Model (e.g., BALB/c) MIC_Assay->Acute_Infection_Model Potency informs dosing Ribosome_Binding_Assay Ribosome Binding Assay (e.g., transcription/translation assay) Efflux_Pump_Assay Efflux Pump Assay (e.g., using Rv1258c deficient strain) Ribosome_Binding_Assay->Efflux_Pump_Assay Confirms on-target activity Efflux_Pump_Assay->MIC_Assay Explains enhanced potency Chronic_Infection_Model Chronic Murine Infection Model (e.g., BALB/c, C3HeB/FeJ) Acute_Infection_Model->Chronic_Infection_Model Establishes initial efficacy Pharmacokinetics Pharmacokinetic Studies (Plasma & lung concentrations) Chronic_Infection_Model->Pharmacokinetics Evaluates efficacy in persistent states Pharmacokinetics->Chronic_Infection_Model Correlates exposure with efficacy

Caption: A logical workflow for the target validation of this compound.

Activity Against Different Mycobacterial Phenotypes

M. tuberculosis can exist in different physiological states within the host, including actively replicating (log-phase) and non-replicating or slow-growing (phenotypically tolerant) forms found in acidic or hypoxic environments within granulomas. Studies have shown that this compound is more efficacious against log-phase bacteria compared to its activity against acid-phase and hypoxic bacteria. This activity profile is similar to that of the frontline anti-TB drug isoniazid. This observation may explain the synergistic effect seen when this compound is combined with pyrazinamide, a drug known to be active against non-replicating bacilli.

Conclusion

The target of this compound, the bacterial ribosome, is unequivocally validated through a combination of in vitro and in vivo studies. Its potent inhibition of protein synthesis, coupled with its ability to circumvent native efflux mechanisms, establishes it as a strong candidate for the treatment of tuberculosis, including drug-resistant infections. The comprehensive data on its efficacy, mechanism of action, and activity against various mycobacterial phenotypes provide a solid foundation for its continued development as a novel anti-tubercular agent. Further research focusing on optimizing combination therapies and understanding its activity in diverse host microenvironments will be crucial for its successful clinical application.

References

Spectinamide 1599: A Deep Dive into its Preclinical Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel, semi-synthetic analog of the antibiotic spectinomycin, engineered for enhanced potency against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the initial pharmacological characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Developed to overcome native drug efflux mechanisms in Mtb, this compound demonstrates significant promise as a potential component of future anti-tuberculosis regimens.[1][2]

Core Pharmacology and Mechanism of Action

This compound exerts its antibacterial effect through the inhibition of protein synthesis.[3] Similar to its parent compound, spectinomycin, it binds to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA, thereby blocking the translocation step of translation. A key innovation in the design of the spectinamide class, including 1599, is the structural modification that allows it to evade the Rv1258c efflux pump in M. tuberculosis. This efflux pump is a significant contributor to intrinsic drug resistance, and its circumvention is crucial to the enhanced antimycobacterial activity of this compound. The compound has shown a lack of cross-resistance with existing tuberculosis therapeutics.

cluster_cell Mycobacterium tuberculosis Cell Spectinamide_1599 This compound Ribosome 30S Ribosomal Subunit (helix 34) Spectinamide_1599->Ribosome Binds to Efflux_Pump Rv1258c Efflux Pump Spectinamide_1599->Efflux_Pump Evades Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its efficacy is also characterized by a lengthy post-antibiotic effect.

Parameter Value Reference
MIC against Mtb 0.4–0.8 µg/mL
MIC against antibiotic-resistant Mtb strains 0.4–1.6 µg/mL
Post-antibiotic effect 133 hours
Spontaneous mutation frequency 1.6–7.4 × 10⁻⁷

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine models of tuberculosis have been crucial in characterizing the in vivo pharmacology of this compound. These studies have explored various routes of administration, dosing regimens, and combination therapies.

Pharmacokinetic Profile

This compound is a highly soluble compound. Due to poor permeability across the intestinal barrier, it has negligible oral bioavailability, necessitating parenteral or inhalational administration. Comparative pharmacokinetic studies have shown that intrapulmonary aerosol (IPA) delivery results in significantly higher lung exposure compared to subcutaneous (SC) administration, which is advantageous for treating pulmonary tuberculosis. Following IPA administration, the exposure ratios between the lung and plasma were found to be 12-40 times higher than with intravenous or subcutaneous routes.

Administration Route Dose (mg/kg) Key Finding Reference
Subcutaneous (SC)200Resulted in a 1.57 log CFU reduction in the lungs after 4 weeks of treatment (5 days/week).
Intrapulmonary Aerosol (IPA)200Lung drug exposure was 48 times higher compared to SC administration.
Intrapulmonary Aerosol (IPA)10Thrice weekly administration for two months showed similar efficacy to higher doses (50-100 mg/kg) after one month.
Efficacy in Murine Models

Efficacy studies have been conducted in both BALB/c and C3HeB/FeJ mouse models, which represent different aspects of human tuberculosis pathology.

Mouse Model Treatment Regimen Duration Outcome Reference
BALB/c (Chronic Infection)1599 (200 mg/kg, SC)28 daysSignificantly decreased lung bacterial burden.
BALB/c (Chronic Infection)1599 (10, 50, or 200 mg/kg, IPA, 3x weekly)4 or 8 weeksDose-dependent efficacy.
C3HeB/FeJ1599 (50 mg/kg, IPA) + Pyrazinamide (150 mg/kg, oral)Not SpecifiedSynergistic effect with >1.8 log10 CFU reduction.
BALB/c (High-dose aerosol infection)1599 (200 mg/kg, SC) + Rifampicin (10 mg/kg, oral) + Pyrazinamide (150 mg/kg, oral)4 weeksSignificantly improved efficacy.
BALB/c (High-dose aerosol infection)1599 (200 mg/kg, SC) + Bedaquiline (25 mg/kg, oral) + Pyrazinamide (150 mg/kg, oral)3 weeksShowed the best overall in vivo activity.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these pharmacological findings. Below are summaries of key experimental protocols.

In Vivo Pharmacokinetic Studies

A representative pharmacokinetic study in BALB/c mice was conducted to compare subcutaneous and intrapulmonary aerosol administration.

cluster_workflow Pharmacokinetic Study Workflow Animal_Acclimatization Acclimatize female BALB/c mice Drug_Administration Administer this compound (200 mg/kg) Animal_Acclimatization->Drug_Administration SC_Route Subcutaneous (SC) Injection Drug_Administration->SC_Route IPA_Route Intrapulmonary Aerosol (IPA) with MicroSprayer Drug_Administration->IPA_Route Sample_Collection Collect plasma and lung tissue at various time points SC_Route->Sample_Collection IPA_Route->Sample_Collection Sample_Processing Homogenize lung tissue Sample_Collection->Sample_Processing LC_MS_Analysis Analyze drug concentrations using LC-MS/MS Sample_Processing->LC_MS_Analysis PK_Analysis Perform noncompartmental pharmacokinetic analysis LC_MS_Analysis->PK_Analysis

Workflow for Comparative Pharmacokinetic Study.

  • Animal Model: Naïve female BALB/c mice were used.

  • Drug Formulation: this compound dihydrochloride was prepared in a pyrogen-free saline solution.

  • Administration:

    • Subcutaneous (SC): A single dose was injected subcutaneously.

    • Intrapulmonary Aerosol (IPA): The drug was delivered using a PennCentury MicroSprayer to the bronchial bifurcation.

  • Sample Collection: Blood and lung tissues were collected at predetermined time points post-administration.

  • Bioanalysis: Drug concentrations in plasma and tissue homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were determined using noncompartmental analysis.

In Vivo Efficacy Studies in a Chronic Infection Model

The following protocol outlines a typical efficacy study in a chronic BALB/c mouse model of tuberculosis.

cluster_workflow Chronic Infection Efficacy Study Workflow Infection Infect female BALB/c mice with M. tuberculosis via aerosol Rest Allow infection to establish (4 weeks) Infection->Rest Randomization Randomize mice into treatment groups Rest->Randomization Treatment Administer treatment regimens (e.g., this compound via IPA) Randomization->Treatment Endpoint Euthanize mice at defined endpoints (e.g., 4 or 8 weeks) Treatment->Endpoint CFU_Enumeration Homogenize lungs and plate serial dilutions to enumerate bacterial CFU Endpoint->CFU_Enumeration Data_Analysis Compare CFU counts between treatment and control groups CFU_Enumeration->Data_Analysis

Workflow for In Vivo Chronic Infection Efficacy Study.

  • Infection: Female BALB/c mice were infected with a low-dose aerosol of M. tuberculosis (e.g., Erdman strain) to deliver approximately 100 bacilli per mouse.

  • Establishment of Chronic Infection: Mice were rested for four weeks to allow the infection to become chronic.

  • Treatment Groups: Mice were randomly assigned to various treatment and control groups.

  • Drug Administration: this compound and comparator drugs (e.g., isoniazid) were administered at specified doses and frequencies (e.g., thrice weekly via IPA).

  • Efficacy Endpoint: After the treatment period (e.g., 4 or 8 weeks), mice were euthanized, and their lungs were aseptically removed.

  • Bacterial Load Determination: Lungs were homogenized, and serial dilutions were plated on appropriate media to determine the number of colony-forming units (CFU).

Activity Against Different Mycobacterial Phenotypes

The harsh microenvironment within host granulomas can lead to the phenotypic transformation of mycobacteria into drug-tolerant forms. Studies have shown that this compound is more efficacious against log-phase (actively replicating) bacteria compared to phenotypically tolerant forms such as those in an acidic or hypoxic state. This behavior is similar to that of the frontline anti-tuberculosis drug isoniazid. This observation may explain the synergistic effects seen when this compound is combined with drugs like pyrazinamide, which are more active against non-replicating bacteria.

Conclusions

The initial pharmacological characterization of this compound reveals a promising preclinical candidate for the treatment of tuberculosis. Its potent in vitro activity, favorable pharmacokinetic profile when delivered via inhalation, and significant in vivo efficacy, particularly in combination with other anti-TB agents, underscore its potential. The unique mechanism of action, which includes the evasion of native efflux pumps, provides a clear advantage. Further development, including clinical evaluation, is warranted to fully establish the role of this compound in future tuberculosis treatment regimens.

References

Methodological & Application

Application Notes and Protocols: Efficacy of Spectinamide 1599 in the BALB/c Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Spectinamide 1599, a novel antitubercular agent, in the widely used BALB/c mouse model of Mycobacterium tuberculosis (Mtb) infection. The data and protocols summarized herein are compiled from multiple preclinical studies and are intended to guide researchers in the design and execution of similar efficacy trials.

Introduction

This compound is a semisynthetic analog of spectinomycin, modified to overcome native efflux pump mechanisms in Mycobacterium tuberculosis.[1][2][3] It demonstrates potent activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb by inhibiting protein synthesis.[4][5] The BALB/c mouse is a standard and well-characterized model for both acute and chronic tuberculosis infections, making it a crucial tool for the preclinical evaluation of new drug candidates like this compound.

Mechanism of Action

This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, specifically at a site on the 16S rRNA known as helix 34, which interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide elongation. A key advantage of the spectinamides is their structural modification that allows them to evade the Rv1258c efflux pump in Mtb, a mechanism that contributes to intrinsic resistance to spectinomycin. This evasion leads to enhanced intracellular accumulation and potent antimycobacterial activity.

Efficacy Data in BALB/c Mice

The efficacy of this compound has been evaluated in BALB/c mice in both acute and chronic infection models, as a monotherapy and in combination with other anti-TB drugs. The primary endpoint for efficacy is the reduction in bacterial burden in the lungs, measured in colony-forming units (CFU).

Monotherapy Efficacy

This compound has demonstrated significant bactericidal activity as a single agent in chronically infected BALB/c mice.

Treatment GroupDose (mg/kg)Route of AdministrationDurationMean Log10 CFU Reduction (vs. Control)Reference
This compound200Subcutaneous28 days~1.5
This compound10Intrapulmonary Aerosol4 weeks0.4
This compound50Intrapulmonary Aerosol4 weeks0.7
This compound100Intrapulmonary Aerosol4 weeks0.9
This compound10Intrapulmonary Aerosol8 weeks~1.0
This compound50Intrapulmonary Aerosol8 weeks~1.1
This compound200Intrapulmonary Aerosol8 weeks~1.0
Combination Therapy Efficacy

This compound exhibits additive and synergistic effects when combined with first-line and novel anti-TB agents, significantly enhancing treatment efficacy.

Table 2: Efficacy of this compound in Combination Therapy in Chronically Infected BALB/c Mice

Treatment RegimenDoses (mg/kg)Route of AdministrationDurationMean Log10 CFU Reduction (vs. Control)Reference
1599 + Rifampicin200 (SC) + 10 (oral)Subcutaneous + Oral Gavage4 weeksSignificantly greater than either drug alone (P < 0.001)
1599 + Pyrazinamide200 (SC) + 150 (oral)Subcutaneous + Oral Gavage4 weeksSignificantly greater than either drug alone (P < 0.001)
1599 + Levofloxacin200 (SC) + 100 (oral)Subcutaneous + Oral Gavage4 weeksNot significantly different from 1599 alone

Table 3: Efficacy of this compound-Containing Regimens in High-Dose Aerosol Infected BALB/c Mice

Treatment RegimenDoses (mg/kg)Route of AdministrationDurationNet Log10 CFU Improvement (vs. Isoniazid/Rifampicin/Pyrazinamide)Reference
1599/Bedaquiline/Pyrazinamide200 (SC) / 25 (oral) / 150 (oral)Subcutaneous + Oral Gavage3 weeks2.73 (P < 0.001)

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of this compound in a BALB/c mouse model of tuberculosis.

Mouse Model and Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used.

  • Bacterial Strain: Mycobacterium tuberculosis Erdman or Erdman-Lux strains are commonly used for infection.

  • Infection Procedure:

    • Prepare a mid-log phase culture of Mtb.

    • Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacilli to the lungs of each mouse.

    • Confirm the initial bacterial implantation by sacrificing a small cohort of mice (n=3-5) 24 hours post-infection and enumerating the CFU in lung homogenates.

Drug Preparation and Administration
  • This compound Formulation:

    • For subcutaneous injection, dissolve this compound in a suitable vehicle such as Plasma-Lyte.

    • For intrapulmonary aerosol delivery, a saline solution is typically used.

  • Administration:

    • Subcutaneous (SC) Injection: Administer the drug solution in a volume of 0.2 mL.

    • Intrapulmonary Aerosol (IPA): Utilize a specialized aerosol delivery system for mice.

    • Oral Gavage: For combination agents, administer in a volume of 0.2 mL. When multiple oral drugs are given, they can be combined to maintain a low administration volume.

  • Dosing Regimen: Dosing can be performed daily (QD), twice daily (BID), or thrice weekly (TIW) depending on the experimental design.

Efficacy Assessment
  • Treatment Duration: Treatment typically lasts for 4 to 8 weeks for chronic infection models.

  • Endpoint: The primary endpoint is the bacterial load in the lungs.

  • Procedure:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the entire lung tissue in a suitable volume of sterile saline with 0.05% Tween-80.

    • Prepare serial 10-fold dilutions of the lung homogenates.

    • Plate the dilutions on selective 7H11 agar plates supplemented with OADC and antibiotics to inhibit the growth of contaminating bacteria.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per lung.

  • Data Analysis: Convert the CFU counts to log10 CFU. Compare the mean log10 CFU of treated groups to the untreated control group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the observed differences.

Visualizations

Signaling Pathway

Spectinamide_Mechanism cluster_bacterium Mycobacterium tuberculosis Spectinamide_1599 This compound (extracellular) Spectinamide_1599_intra This compound (intracellular) Spectinamide_1599->Spectinamide_1599_intra Cell Entry Ribosome 30S Ribosomal Subunit (helix 34 of 16S rRNA) Spectinamide_1599_intra->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Translocation Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Required for Efficacy_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Mouse_Model BALB/c Mice Infection Aerosol Infection with M. tuberculosis Mouse_Model->Infection Treatment_Start Initiate Treatment (Acute or Chronic Phase) Infection->Treatment_Start Drug_Admin Administer this compound (Monotherapy or Combination) Treatment_Start->Drug_Admin Duration Treatment for 3-8 Weeks Drug_Admin->Duration Euthanasia Humane Euthanasia Duration->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest Homogenization Homogenize Lung Tissue Lung_Harvest->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating Incubation Incubate at 37°C Plating->Incubation CFU_Count Enumerate Colony Forming Units (CFU) Incubation->CFU_Count Data_Analysis Log10 Transformation & Statistical Analysis CFU_Count->Data_Analysis

References

Application Notes and Protocols for Subcutaneous Administration of Spectinamide 1599 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the subcutaneous administration of Spectinamide 1599 in mouse models, primarily for efficacy and pharmacokinetic studies in the context of tuberculosis research. The information is compiled from various preclinical investigations.

Introduction

This compound is a novel analog of the antibiotic spectinomycin, demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] Due to poor oral bioavailability, parenteral routes such as subcutaneous injection are utilized in preclinical mouse models.[3][4] This document outlines the necessary materials, preparation, and procedures for the successful subcutaneous administration of this compound in mice.

Data Presentation

Table 1: Recommended Dosing and Administration Parameters for this compound in Mice (Subcutaneous Route)

ParameterRecommendationSource
Dosage Range 10 mg/kg to 200 mg/kg
Vehicle 0.9% Low Endotoxin Saline or Plasma-Lyte
Administration Volume 0.2 mL
Frequency Daily (5 days/week) or Thrice weekly
Needle Gauge 25-27 G
Injection Site Loose skin over the neck and shoulder area (scruff) or flank

Table 2: Comparative Pharmacokinetics of this compound in Mice (200 mg/kg Single Dose)

Route of AdministrationPlasma Cmax (µg/mL)Plasma AUClast (µgh/mL)Lung Cmax (µg/g)Lung AUClast (µgh/g)Lung-to-Plasma Exposure RatioSource
Subcutaneous (SC) 55.410311.234.10.33
Intrapulmonary Aerosol (IPA) 56.7101951164016.2

Experimental Protocols

1. Preparation of this compound Solution for Injection

This protocol describes the preparation of a 10 mg/mL dosing solution of this compound, suitable for administering a 200 mg/kg dose to a 20g mouse in a 0.2 mL volume. Adjustments can be made based on the required dosage and mouse weight.

Materials:

  • This compound powder

  • Sterile 0.9% low endotoxin saline

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and sterile saline based on the desired concentration and final volume. For a 10 mg/mL solution, weigh out 10 mg of this compound for each mL of saline.

  • Aseptically add the weighed this compound powder to a sterile vial.

  • Using a sterile syringe, add the calculated volume of sterile 0.9% saline to the vial.

  • Cap the vial and vortex thoroughly until the powder is completely dissolved. This compound is highly soluble in water.

  • Visually inspect the solution for any particulate matter. If present, the solution should not be used.

  • Store the prepared solution according to the manufacturer's recommendations. For short-term use, refrigeration at 2-8°C is generally appropriate.

2. Protocol for Subcutaneous Administration in Mice

This protocol details the standard procedure for administering the prepared this compound solution to mice.

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes or 1 mL syringes with 25-27 G needles

  • Mouse restrainer (optional, depending on handler's proficiency)

  • 70% Isopropyl alcohol wipes (optional)

Procedure:

  • Animal Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head and body.

    • Ensure the grip is secure but does not impede the animal's breathing.

  • Injection Site Preparation:

    • The preferred injection site is the loose skin over the shoulder blades (interscapular region).

    • Create a "tent" of skin by lifting the scruff.

    • Disinfecting the skin with alcohol is optional for subcutaneous injections.

  • Injection:

    • With the bevel of the needle facing up, insert the needle into the base of the skin tent at a shallow angle, parallel to the body.

    • Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and attempt the injection in a new site with a fresh needle.

    • If no blood is aspirated, slowly depress the plunger to inject the full volume of the solution. A small bleb or pocket of fluid should form under the skin.

    • Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site.

    • Observe the animal for any signs of toxicity throughout the course of the study. No apparent toxicity was observed in studies with treatment durations up to 28 days.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Subcutaneous Administration cluster_post Post-Administration p1 Weigh this compound p2 Dissolve in Sterile Saline p1->p2 p3 Vortex to Homogenize p2->p3 a1 Restrain Mouse (Scruff) p3->a1 Prepared Dosing Solution a2 Create Skin Tent a1->a2 a3 Insert Needle & Aspirate a2->a3 a4 Inject Solution a3->a4 m1 Monitor for Adverse Reactions a4->m1 Administered Dose m2 Proceed with Efficacy/ Pharmacokinetic Studies m1->m2 signaling_pathway cluster_bacterium Mycobacterium tuberculosis ribosome 70S Ribosome synthesis Protein Synthesis ribosome->synthesis ribosome->synthesis Inhibition growth Bacterial Growth & Replication synthesis->growth spectinamide This compound spectinamide->ribosome Binds to 30S Subunit efflux Rv1258c Efflux Pump spectinamide->efflux Evades Efflux

References

Application Notes and Protocols for Intrapulmonary Aerosol Delivery of Spectinamide 1599

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for intrapulmonary aerosol delivery of Spectinamide 1599, a promising anti-tuberculosis agent. Detailed protocols for both liquid and dry powder aerosolization, based on preclinical studies, are presented to guide researchers in the formulation, delivery, and evaluation of this novel therapeutic approach.

Introduction

This compound is a semisynthetic analog of spectinomycin with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[3] A key feature of spectinamides is their modification to evade native efflux pumps in Mtb, a common mechanism of drug resistance.[3] Due to poor oral bioavailability, parenteral and inhalational routes of administration have been explored.[4] Intrapulmonary delivery offers the advantage of targeting the primary site of tuberculosis infection in the lungs, leading to high local drug concentrations and potentially improved efficacy with reduced systemic side effects. Preclinical studies in murine models have demonstrated the feasibility and efficacy of both liquid and dry powder aerosol delivery of this compound.

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, specifically within RNA helix 34 of the head domain. This binding event interferes with the translocation step of protein synthesis, ultimately halting the production of essential bacterial proteins and leading to cell death. The structural modifications of this compound also allow it to circumvent the Rv1258c efflux pump in M. tuberculosis, which is a significant mechanism of resistance to other antibiotics.

Spectinamide1599_Mechanism cluster_ribosome Bacterial 30S Ribosomal Subunit cluster_efflux M. tuberculosis Efflux Pump 30S_Subunit Helix 34 Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibition of Translocation Spectinamide_1599 This compound Spectinamide_1599->30S_Subunit Binds to Efflux_Pump Rv1258c Spectinamide_1599->Efflux_Pump Evades Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Mechanism of Action of this compound.

Methods for Intrapulmonary Delivery

Two primary methods have been investigated for the intrapulmonary delivery of this compound in preclinical models: liquid aerosolization and dry powder inhalation.

Liquid Aerosol Delivery

Intratracheal administration of a liquid formulation of this compound has been successfully used in murine models. This method allows for precise dosing directly into the lungs.

This protocol outlines the procedure for delivering a liquid formulation of this compound to anesthetized mice using a Penn-Century MicroSprayer® Aerosolizer.

Materials:

  • This compound dihydrochloride

  • Pyrogen-free saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Penn-Century MicroSprayer® Aerosolizer (Model IA-1C for mice)

  • FMJ-250 High-Pressure Syringe (Penn-Century)

  • Animal scale

  • Small animal laryngoscope (optional but recommended)

  • Heating pad

Procedure:

  • Formulation Preparation:

    • Dissolve this compound dihydrochloride in pyrogen-free saline to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 50 µL delivery volume, the concentration would be 20 mg/mL).

    • Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dose.

    • Anesthetize the mouse using a standardized and approved protocol. Monitor the animal's breathing and depth of anesthesia throughout the procedure.

    • Place the anesthetized mouse in a supine position on a slight incline to facilitate visualization of the trachea. A heating pad can be used to maintain body temperature.

  • Intratracheal Administration:

    • Gently open the mouse's mouth and extend the tongue.

    • (Optional) Use a small animal laryngoscope to visualize the epiglottis and trachea.

    • Carefully insert the tip of the Penn-Century MicroSprayer® into the trachea, ensuring the tip is positioned just above the carina (the first bifurcation of the trachea). The intratracheal portion of the Model IA-1C is designed to reach from the incisors to just above the carina in a standard laboratory mouse.

    • Administer the prepared this compound solution as a single, rapid bolus using the FMJ-250 High-Pressure Syringe to generate a fine aerosol.

  • Post-Procedure Monitoring:

    • Immediately after administration, remove the microsprayer and place the mouse in a prone position for recovery.

    • Monitor the animal until it is fully ambulatory.

Liquid_Aerosol_Workflow Start Start Formulation Prepare this compound Solution in Saline Start->Formulation Anesthesia Anesthetize Mouse Formulation->Anesthesia Positioning Position Mouse (Supine) Anesthesia->Positioning Intubation Insert MicroSprayer® into Trachea Positioning->Intubation Delivery Administer Aerosolized This compound Intubation->Delivery Recovery Monitor Animal During Recovery Delivery->Recovery End End Recovery->End

Workflow for liquid aerosol delivery in mice.
Dry Powder Inhalation (DPI)

Dry powder formulations of this compound have been developed to provide a more patient-friendly delivery system. These formulations are created by spray drying the drug with an excipient, such as L-leucine, to improve aerosol performance.

This protocol provides a general method for preparing an amorphous dry powder of this compound with L-leucine. Specific parameters may require optimization based on the spray dryer used.

Materials:

  • This compound

  • L-leucine

  • Deionized water

  • Spray dryer (e.g., BUCHI B-290)

Procedure:

  • Feed Solution Preparation:

    • Dissolve this compound and L-leucine in deionized water at the desired ratio (e.g., 80:20 this compound:L-leucine by weight).

    • The total solid content of the feed solution can be optimized (e.g., 20 mg/mL).

  • Spray Drying:

    • Set the spray dryer parameters. The following are example parameters and should be optimized:

      • Inlet temperature: 120°C

      • Outlet temperature: ~60°C

      • Aspirator rate: 35 m³/h

      • Feed pump rate: 2 mL/min

      • Atomizer gas flow: 742 L/h

    • Pump the feed solution through the spray dryer.

    • Collect the resulting dry powder from the cyclone collector.

  • Powder Characterization:

    • Characterize the powder for particle size distribution (e.g., Mass Median Aerodynamic Diameter - MMAD), morphology (e.g., by Scanning Electron Microscopy - SEM), and physical state (e.g., by X-ray powder diffraction to confirm amorphous nature).

DPI_Preparation_Workflow Start Start Solution Prepare Aqueous Solution of This compound & L-leucine Start->Solution SprayDry Spray Dry the Solution Solution->SprayDry Collect Collect Dry Powder SprayDry->Collect Characterize Characterize Powder (Particle Size, Morphology) Collect->Characterize End End Characterize->End

Workflow for dry powder preparation.

Data Presentation

Pharmacokinetic Parameters

Intrapulmonary aerosol (IPA) delivery of this compound results in significantly higher lung exposure compared to subcutaneous (SC) administration.

ParameterIPA (200 mg/kg)SC (200 mg/kg)Reference
Plasma AUClast (µgh/mL) Similar to SCSimilar to IPA
Lung AUClast (µgh/g) 48-fold higher than SC-
Lung Cmax (µg/g) 85-fold higher than SC-
Lung to Plasma Exposure Ratio 12-40-
In Vivo Efficacy Against M. tuberculosis

Studies in chronically infected BALB/c and C3HeB/FeJ mice have demonstrated the efficacy of inhaled this compound.

Mouse ModelTreatment GroupDose & RegimenLog10 CFU Reduction in LungsReference
BALB/c This compound10 mg/kg, 3x/week, 4 weeks0.6
This compound50 mg/kg, 3x/week, 4 weeks0.7
This compound100 mg/kg, 3x/week, 4 weeks0.9
This compound10 mg/kg, 3x/week, 8 weeks~1.0
Isoniazid (control)25 mg/kg, 3x/week, 4 weeks1.1
C3HeB/FeJ This compound (monotherapy)50 mg/kgLimited efficacy
Pyrazinamide (monotherapy)150 mg/kg (oral)No efficacy
This compound + Pyrazinamide50 mg/kg (IPA) + 150 mg/kg (oral)>1.8 (synergistic)

Conclusion

Intrapulmonary aerosol delivery of this compound is a promising strategy for the treatment of tuberculosis. Both liquid and dry powder formulations have been successfully evaluated in preclinical models, demonstrating high lung deposition and significant efficacy against M. tuberculosis. The detailed protocols and data presented in these application notes provide a valuable resource for researchers working on the development of inhaled anti-tuberculosis therapies. Further optimization and development of these delivery methods are warranted to advance this innovative treatment approach towards clinical application.

References

In Vivo Pharmacokinetic Analysis of Spectinamide 1599: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel analog of the antibiotic spectinomycin, demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1] Understanding the in vivo pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. These application notes provide a summary of its pharmacokinetic properties and detailed protocols for conducting in vivo studies in murine models.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in BALB/c mice following a single 200 mg/kg dose administered via subcutaneous (SC) injection and intrapulmonary aerosol (IPA) delivery.[3]

Table 1: Plasma Pharmacokinetic Parameters of this compound

Administration RouteCmax (µg/mL)AUClast (µg·h/mL)
Subcutaneous (SC)28.5 (18.1%)55.4 (15.2%)
Intrapulmonary Aerosol (IPA)33.1 (24.5%)56.0 (13.4%)
(Values are expressed as mean with coefficient of variation (%CV) in parentheses)[3]

Table 2: Lung Tissue Pharmacokinetic Parameters of this compound

Administration RouteCmax (µg/g)AUClast (µg·h/g)
Subcutaneous (SC)10.9 (21.1%)18.5 (19.5%)
Intrapulmonary Aerosol (IPA)925 (12.8%)889 (11.5%)
(Values are expressed as mean with coefficient of variation (%CV) in parentheses)

Key Findings from Pharmacokinetic Studies

  • Systemic Exposure: Following both subcutaneous and intrapulmonary aerosol administration of a 200 mg/kg dose in mice, this compound demonstrates rapid absorption and results in very similar systemic plasma exposure (Cmax and AUC).

  • Targeted Lung Delivery: Intrapulmonary aerosol (IPA) administration leads to significantly higher drug exposure in the lungs compared to subcutaneous (SC) injection. The lung AUC was approximately 48 times higher with IPA delivery. This targeted delivery is highly advantageous for treating pulmonary tuberculosis.

  • Dose-Dependent Exposure: Studies have shown that this compound exhibits dose-dependent exposure in plasma, lungs, and epithelial lining fluid (ELF) after IPA administration.

  • Efficacy: The enhanced lung exposure with IPA delivery is believed to be the basis for its increased efficacy compared to SC administration at similar doses. In chronically infected BALB/c mice, even low doses (10 mg/kg) administered thrice weekly via IPA showed efficacy comparable to higher doses (50–100 mg/kg) after a month of therapy.

  • Combination Therapy: this compound shows synergistic effects when used in combination with other anti-tuberculosis drugs like pyrazinamide, particularly in the C3HeB/FeJ mouse model.

Experimental Protocols

In Vivo Murine Pharmacokinetic Study

This protocol outlines the procedure for assessing the pharmacokinetics of this compound in mice following subcutaneous or intrapulmonary aerosol administration.

Materials:

  • This compound

  • Healthy female BALB/c mice (~20 g body weight)

  • Pyrogen-free saline solution

  • Anesthetic (e.g., isoflurane)

  • For IPA: PennCentury MicroSprayer or similar device

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Surgical tools for tissue collection

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment with free access to food and water.

  • Drug Formulation: Prepare a solution of this compound dihydrochloride in pyrogen-free saline at the desired concentration (e.g., for a 200 mg/kg dose).

  • Drug Administration:

    • Subcutaneous (SC) Injection: Administer the drug solution via subcutaneous injection in a volume of 0.2 mL.

    • Intrapulmonary Aerosol (IPA) Delivery:

      • Anesthetize the mouse.

      • Using a device like the PennCentury MicroSprayer, insert the tip into the trachea to the first bronchial bifurcation.

      • Deliver a precise volume of the drug solution (e.g., 50 µL) as an aerosol.

  • Sample Collection:

    • Collect blood samples at specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours).

    • Euthanize cohorts of mice at each time point for tissue collection (lungs, etc.).

    • Process blood to plasma by centrifugation.

  • Sample Storage: Store all plasma and tissue samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for Quantification of this compound

This protocol provides a general workflow for the quantification of this compound in plasma and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plasma and tissue homogenate samples

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds

Procedure:

  • Sample Preparation:

    • Plasma: Thaw plasma samples. Add an internal standard solution followed by a protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Tissue: Thaw and weigh the tissue samples. Homogenize the tissue in a suitable buffer. Add an internal standard and perform protein precipitation as described for plasma.

  • LC-MS/MS Analysis:

    • Inject the prepared sample supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using an appropriate mobile phase gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

    • Perform noncompartmental pharmacokinetic analysis using software such as Phoenix WinNonlin to calculate parameters like Cmax, AUC, and half-life.

Visualizations

In_Vivo_PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis acclimatize Animal Acclimatization formulate Drug Formulation acclimatize->formulate admin_sc Subcutaneous (SC) Injection formulate->admin_sc admin_ipa Intrapulmonary Aerosol (IPA) Delivery formulate->admin_ipa blood Blood Collection (Plasma) admin_sc->blood tissue Tissue Collection (e.g., Lungs) admin_sc->tissue admin_ipa->blood admin_ipa->tissue bioanalysis LC-MS/MS Bioanalysis blood->bioanalysis tissue->bioanalysis pk_analysis Pharmacokinetic Analysis (WinNonlin) bioanalysis->pk_analysis Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma or Tissue Homogenate add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect calibration Generate Calibration Curve ms_detect->calibration quantify Quantify Concentration calibration->quantify Mechanism_of_Action cluster_bacteria Mycobacterium tuberculosis ribosome Bacterial Ribosome (30S Subunit) protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Leads to Inhibition of spectinamide This compound spectinamide->ribosome Binds to

References

Determining the Minimum Inhibitory Concentration of Spectinamide 1599: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel semisynthetic analog of spectinomycin, demonstrating potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a promising candidate for new anti-tuberculosis therapies.[2] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis, a critical parameter for assessing its antimicrobial potency.

Data Presentation

The following table summarizes the reported MIC values for this compound against various strains of M. tuberculosis.

Strain TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Drug-Susceptible M. tuberculosis0.4 - 0.8--
Antibiotic-Resistant M. tuberculosis0.4 - 1.6--
MDR and XDR M. tuberculosis0.3 - 1.90.81.9

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the tested strains are inhibited, respectively.[4]

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like its parent compound spectinomycin, targets the bacterial ribosome to inhibit protein synthesis. Specifically, it binds to helix 34 of the 16S rRNA within the 30S ribosomal subunit. This binding event physically blocks the translocation of peptidyl-tRNA from the A site to the P site, a crucial step in polypeptide chain elongation. By preventing this translocation, this compound effectively halts protein synthesis, leading to the inhibition of bacterial growth. The structural modifications in this compound also allow it to evade the Rv1258c efflux pump in M. tuberculosis, a mechanism that contributes to intrinsic resistance to spectinomycin.

cluster_ribosome Bacterial 30S Ribosomal Subunit 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis h34 Helix 34 (16S rRNA) Inhibition Inhibition of Translocation h34->Inhibition A_Site A Site P_Site P Site Spectinamide_1599 This compound Spectinamide_1599->h34 Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis Blocks

Mechanism of Action of this compound.

Experimental Protocol: Determining MIC using Broth Microdilution (Resazurin Microtiter Assay - REMA)

This protocol is based on the widely used broth microdilution method, incorporating resazurin as a cell viability indicator for a colorimetric readout.

Materials
  • This compound stock solution (dissolved in an appropriate solvent, e.g., water)

  • Mycobacterium tuberculosis strain(s) of interest

  • Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Sterile distilled water

  • Incubator (37°C)

  • Biosafety cabinet

Procedure

1. Preparation of Inoculum:

  • Culture M. tuberculosis in supplemented Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute the adjusted inoculum 1:50 in fresh 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

2. Preparation of Drug Dilutions:

  • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).

  • The final volume in each well containing the drug should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative (sterility) control.

  • To prevent evaporation, add sterile water to the perimeter wells of the plate.

  • Seal the plate in a plastic bag and incubate at 37°C for 7 days.

4. Addition of Resazurin and Final Reading:

  • After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well.

  • Re-incubate the plate for an additional 24-48 hours.

  • Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Prepare this compound Serial Dilutions in 96-well Plate Dilution->Inoculate Incubate1 Incubate at 37°C for 7 Days Inoculate->Incubate1 Add_Resazurin Add Resazurin Solution to each well Incubate1->Add_Resazurin Incubate2 Incubate for 24-48 hours Add_Resazurin->Incubate2 Read Read Results: Blue = No Growth Pink = Growth Incubate2->Read MIC Determine MIC: Lowest concentration with no growth Read->MIC

Experimental Workflow for MIC Determination.

Conclusion

The determination of the Minimum Inhibitory Concentration is a fundamental step in the preclinical evaluation of any new antimicrobial agent. The protocol described provides a reliable and reproducible method for assessing the in vitro potency of this compound against M. tuberculosis. The potent MIC values observed for this compound, including against resistant strains, underscore its potential as a valuable addition to the tuberculosis treatment arsenal.

References

Application Notes and Protocols for Spectinamide 1599 in the Hollow Fiber Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spectinamide 1599 is a promising novel analog of spectinomycin being developed for the treatment of tuberculosis (TB), including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome.[2][4] A key advantage of this compound is its ability to evade the native drug efflux pumps of Mycobacterium tuberculosis (Mtb), a common mechanism of drug resistance. The hollow fiber infection model (HFIM) is a powerful in vitro tool that simulates the pharmacokinetic and pharmacodynamic (PK/PD) properties of drugs in the human body, providing a crucial platform for the preclinical evaluation of new anti-TB agents like this compound. This document provides detailed application notes and protocols for utilizing the HFIM to study the efficacy of this compound against Mycobacterium.

I. Key Characteristics of this compound

This compound has demonstrated potent in vitro activity against M. tuberculosis and possesses favorable pharmacokinetic properties, including good in vivo efficacy and a positive safety profile in animal models.

PropertyValueReference
Mechanism of Action Protein synthesis inhibition
In Vitro Activity (MIC) 0.4 - 0.8 µg/mL against M. tuberculosis
0.4 - 1.6 µg/mL against antibiotic-resistant M. tuberculosis strains
Post-Antibiotic Effect 133 hours
Key Advantage Evades the Rv1258c efflux pump in M. tuberculosis
Metabolism High metabolic stability, primarily eliminated renally in unchanged form (>90%)
Preclinical Efficacy Significant reduction in lung mycobacterial burden in murine infection models

II. Application of the Hollow Fiber Infection Model (HFIM) for this compound

The HFIM is an in vitro system that allows for the simulation of drug concentration-time profiles as they would occur in a patient. This model is particularly useful for studying the PK/PD relationship of antibiotics and is endorsed by regulatory agencies for anti-tuberculosis drug development.

A. Experimental Objective:

To characterize the efficacy of this compound against different phenotypic states of mycobacteria by simulating human-like pharmacokinetic profiles. Studies have shown that this compound is more effective against actively growing (log phase) bacteria compared to phenotypically tolerant forms such as those in an acidic or hypoxic environment.

B. Experimental Workflow:

The general workflow for a this compound experiment using the HFIM involves several key stages, from system setup to data analysis.

HFIM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_system HFIM System Setup inoculation Inoculation of Bacteria prep_system->inoculation prep_bacteria Bacterial Culture Preparation prep_bacteria->inoculation drug_admin Drug Administration (Simulated PK) inoculation->drug_admin sampling Regular Sampling drug_admin->sampling cfu_enum CFU Enumeration sampling->cfu_enum drug_conc Drug Concentration Measurement sampling->drug_conc pk_pd PK/PD Modeling cfu_enum->pk_pd drug_conc->pk_pd

Experimental workflow for the hollow fiber infection model.

III. Detailed Experimental Protocol

This protocol is based on methodologies described for studying this compound and other anti-tubercular agents in the HFIM.

A. Materials:

  • Hollow fiber cartridge (e.g., C3008, FiberCell Systems)

  • Peristaltic pump

  • Central reservoir

  • Tubing and connectors

  • This compound

  • Mycobacterial strain (e.g., Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv)

  • Growth medium (e.g., Middlebrook 7H9 broth with supplements)

  • Phosphate-buffered saline (PBS)

  • Plating medium (e.g., Middlebrook 7H11 agar)

  • Incubator

B. Methods:

  • HFIM System Setup:

    • Assemble the HFIM circuit, connecting the central reservoir, peristaltic pump, and hollow fiber cartridge according to the manufacturer's instructions.

    • Sterilize the entire system.

    • Prime the system with sterile growth medium.

  • Bacterial Culture Preparation:

    • Grow the selected mycobacterial strain to the desired growth phase (e.g., logarithmic phase).

    • For studies on phenotypically tolerant bacteria, cultures can be subjected to acidic conditions (e.g., pH 5.8) or hypoxic conditions.

    • Wash the bacterial cells with PBS and resuspend in fresh growth medium to the desired inoculum concentration.

  • Inoculation:

    • Inoculate the extra-capillary space of the hollow fiber cartridge with the prepared bacterial suspension.

  • Drug Administration and Simulation of Pharmacokinetics:

    • Prepare a stock solution of this compound.

    • Add the drug to the central reservoir to achieve the desired peak concentration (Cmax).

    • Simulate the drug's half-life by pumping fresh, drug-free medium into the central reservoir and removing the drug-containing medium at a calculated rate. The pharmacokinetic parameters of this compound from preclinical studies can be used to model the concentration-time profile.

  • Sampling:

    • Collect samples from the extra-capillary space at predetermined time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

    • Samples should be used for determining the bacterial load (CFU/mL) and for measuring the drug concentration.

  • Bacterial Enumeration:

    • Perform serial dilutions of the collected samples in PBS.

    • Plate the dilutions on appropriate agar plates.

    • Incubate the plates and count the colonies to determine the CFU/mL.

  • Drug Concentration Analysis:

    • Analyze the drug concentration in the collected samples using a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time to generate time-kill curves.

    • Use the drug concentration data and the bacterial count data to perform PK/PD modeling and determine key parameters such as the AUC/MIC ratio that correlate with efficacy.

IV. Data Presentation

The following tables summarize key data related to the use of this compound in the HFIM.

Table 1: In Vitro Activity of this compound

ParameterValue
MIC against M. tuberculosis H37Rv 0.4 - 0.8 µg/mL
MIC against MDR/XDR M. tuberculosis 0.4 - 1.6 µg/mL
Post-antibiotic effect (at 10x MIC) 133 hours

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterValueRoute of Administration
Half-life (t½) 0.58 hoursIntravenous (Rat)
Volume of distribution (Vd) 0.82 L/kgIntravenous (Rat)
Clearance (CL) 1.22 L/h/kgIntravenous (Rat)
% Excreted unchanged in urine 88.5%Intravenous (Rat)

Note: These preclinical pharmacokinetic parameters are essential for designing the drug exposure profiles in the HFIM.

V. Logical Relationships in HFIM Studies

The HFIM allows for the systematic investigation of the relationship between drug exposure and its effect on the target pathogen, which is crucial for optimizing dosing regimens.

PKPD_Relationship cluster_input Input Parameters cluster_model Hollow Fiber Infection Model cluster_output Output & Analysis drug_properties Drug Properties (this compound) hfim HFIM Simulation of PK/PD drug_properties->hfim bacterial_phenotype Bacterial Phenotype (Log, Acidic, Hypoxic) bacterial_phenotype->hfim time_kill Time-Kill Curves hfim->time_kill pk_pd_index PK/PD Index Determination (e.g., AUC/MIC) time_kill->pk_pd_index dose_opt Dose Optimization pk_pd_index->dose_opt

Logical relationship of parameters in an HFIM study.

The hollow fiber infection model is an indispensable tool for the preclinical development of this compound. It allows for a detailed characterization of the drug's activity against various mycobacterial populations under clinically relevant pharmacokinetic conditions. The data generated from these studies are critical for understanding the PK/PD drivers of efficacy and for designing optimal dosing regimens for future clinical trials. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to utilize the HFIM for the evaluation of this compound and other novel anti-tubercular agents.

References

Application Notes and Protocols: Assessing the Efficacy of Spectinamide 1599 Against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectinamide 1599 is a novel semisynthetic analog of spectinomycin, designed to overcome the challenges of treating multidrug-resistant tuberculosis (MDR-TB).[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound against clinical isolates of MDR-TB. Spectinamides exhibit potent activity against M. tuberculosis by inhibiting protein synthesis and have been structurally modified to evade the native Rv1258c efflux pump, a common mechanism of drug resistance in MDR strains.[1][2] In vitro and in vivo studies have demonstrated its efficacy against both drug-susceptible and drug-resistant strains, including MDR and extensively drug-resistant (XDR) isolates.[3]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various M. tuberculosis strains.

Strain Type This compound MIC (μg/mL) Reference
Drug-Susceptible M. tuberculosis0.4 - 0.8
Antibiotic-Resistant M. tuberculosis0.4 - 1.6
MDR and XDR M. tuberculosis Isolates (n=24)MIC₅₀: 0.8, MIC₉₀: 1.9, Range: 0.3 - 1.9
M. bovis BCG (Log Phase)0.71

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the strains are susceptible, respectively.

In Vivo Efficacy of this compound in Murine Models

The table below outlines the results from preclinical efficacy studies in mouse models of tuberculosis.

Mouse Model Treatment Regimen Outcome Reference
BALB/c Mice (Chronic Infection)This compound (10 mg/kg, thrice weekly for 2 months)Efficacy similar to higher doses (50–100 mg/kg) after one month of therapy.
C3HeB/FeJ Mice (Chronic Infection)This compound (50 mg/kg) monotherapyLimited or no efficacy.
C3HeB/FeJ Mice (Chronic Infection)This compound (50 mg/kg) + Oral Pyrazinamide (150 mg/kg)Synergistic effect with >1.8 log₁₀ CFU reduction in lung bacterial burden.
BALB/c MiceThis compound + Rifampicin, Pyrazinamide, or EthambutolSignificantly improved treatment outcome over monotherapy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing of M. tuberculosis.

1. Preparation of M. tuberculosis Inoculum: a. Grow M. tuberculosis isolates in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. b. Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5-0.8 (logarithmic growth phase). c. Dilute the bacterial suspension in 7H9 broth to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in sterile deionized water. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range (e.g., 0.049 μg/mL to 50 μg/mL).

3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control. c. Seal the plates and incubate at 37°C for 7-14 days.

4. Determination of MIC: a. After incubation, add 20 µL of a resazurin-based indicator (e.g., AlamarBlue) to each well and re-incubate for 24-48 hours. b. The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (i.e., inhibits visible growth).

Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Chronic TB Infection

This protocol describes a general workflow for evaluating the efficacy of this compound in combination with other anti-TB drugs in a mouse model.

1. Animal Infection: a. Infect BALB/c or C3HeB/FeJ mice via aerosol inhalation with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a chronic infection. b. Allow the infection to establish for 4-6 weeks.

2. Treatment Regimen: a. Prepare this compound for administration (e.g., subcutaneous injection or intrapulmonary aerosol delivery). b. Prepare other anti-TB drugs for oral administration (e.g., pyrazinamide). c. Divide the infected mice into treatment groups: i. Vehicle control ii. This compound monotherapy iii. Partner drug (e.g., Pyrazinamide) monotherapy iv. Combination therapy (this compound + partner drug) d. Administer the treatments for a defined period (e.g., 4-8 weeks).

3. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and homogenize them in sterile saline with 0.05% Tween 80. c. Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar plates supplemented with OADC. d. Incubate the plates at 37°C for 3-4 weeks. e. Enumerate the CFU to determine the bacterial load in the lungs of each treatment group. f. Calculate the log₁₀ CFU reduction for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathways and Mechanisms

Spectinamide_1599_Mechanism cluster_bacterium Mycobacterium tuberculosis cluster_outcome Outcome Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bactericidal Activity Rv1258c Rv1258c Efflux Pump Spectinomycin Spectinomycin Spectinomycin->Rv1258c Effluxed Spectinamide_1599 This compound Spectinamide_1599->Ribosome Binds to 16S rRNA Spectinamide_1599->Rv1258c Evades Efflux

Caption: Mechanism of action of this compound against M. tuberculosis.

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Culture M. tuberculosis Isolate B1 Inoculate Microtiter Plate A1->B1 A2 Prepare this compound Serial Dilutions A2->B1 B2 Incubate at 37°C for 7-14 days B1->B2 C1 Add Resazurin Indicator B2->C1 C2 Incubate for 24-48 hours C1->C2 C3 Read Results (Color Change) C2->C3 C4 Determine MIC C3->C4

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols: Experimental Design for Testing Spectinamide 1599 Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel semisynthetic analog of spectinomycin, designed to overcome native drug efflux in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It exhibits potent activity against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by inhibiting protein synthesis.[1][3][4] This mechanism of action involves binding to the 30S ribosomal subunit and blocking translocation. Given the complexity of tuberculosis treatment and the rise of drug resistance, combination therapy is a cornerstone of effective management. Evaluating the synergistic potential of this compound with existing or new anti-tubercular agents is crucial for developing novel, more effective treatment regimens.

These application notes provide detailed protocols for in vitro synergy testing of this compound using the checkerboard assay and the time-kill curve analysis. These methods are standard in antimicrobial research and provide quantitative data to classify drug interactions as synergistic, additive, indifferent, or antagonistic.

Key Methodologies

Two primary experimental protocols are described: the checkerboard assay and the time-kill curve analysis. The checkerboard method is ideal for screening multiple combinations and concentrations to identify synergy, while the time-kill assay provides dynamic, time-dependent data on bactericidal or bacteriostatic effects.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol

  • Materials:

    • This compound (stock solution of known concentration)

    • Partner antibiotic (stock solution of known concentration)

    • Mycobacterium tuberculosis strain of interest (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Sterile 96-well microtiter plates

    • Multichannel pipette

    • Incubator (37°C with 5% CO2)

    • Microplate reader

  • Procedure:

    • Preparation of Drug Dilutions:

      • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

      • Prepare serial twofold dilutions of the partner antibiotic vertically down the plate.

      • The final plate should contain a grid of concentrations for both drugs.

    • Inoculum Preparation:

      • Culture the Mtb strain to mid-log phase.

      • Adjust the bacterial suspension to a McFarland standard of 0.5.

      • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Inoculation and Incubation:

      • Inoculate each well with the prepared bacterial suspension.

      • Include control wells: growth control (no drug), this compound alone, and partner antibiotic alone.

      • Incubate the plate at 37°C for 7-14 days.

    • Data Collection:

      • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity or by measuring optical density (OD) at 600 nm. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Data Analysis and Presentation: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

    FIC Calculation:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    • ΣFIC = FIC of this compound + FIC of Partner Drug

    Data Interpretation: The results are interpreted as follows:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

    Data Summary Table:

CombinationMIC of this compound (alone)MIC of Partner Drug (alone)MIC of this compound (in combination)MIC of Partner Drug (in combination)ΣFICInterpretation
This compound + PyrazinamideValueValueValueValueCalculated ValueSynergy/Additive/Antagonism
This compound + RifampicinValueValueValueValueCalculated ValueSynergy/Additive/Antagonism
This compound + BedaquilineValueValueValueValueCalculated ValueSynergy/Additive/Antagonism
Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antimicrobial effect of drug combinations over time.

Experimental Protocol

  • Materials:

    • This compound

    • Partner antibiotic

    • Mtb strain of interest

    • Middlebrook 7H9 broth with OADC supplement

    • Sterile culture tubes or flasks

    • Shaking incubator (37°C)

    • Middlebrook 7H10 agar plates

    • Sterile saline for dilutions

  • Procedure:

    • Inoculum Preparation:

      • Prepare a mid-log phase culture of the Mtb strain.

      • Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL in flasks containing broth with the following conditions:

        • Growth control (no drug)

        • This compound alone (at a relevant concentration, e.g., MIC)

        • Partner antibiotic alone (at a relevant concentration, e.g., MIC)

        • This compound + Partner antibiotic (at relevant concentrations)

    • Incubation and Sampling:

      • Incubate the flasks at 37°C with shaking.

      • Collect aliquots from each flask at specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • Viable Cell Counting:

      • Perform serial tenfold dilutions of each aliquot in sterile saline.

      • Plate the dilutions onto 7H10 agar plates.

      • Incubate the plates for 3-4 weeks at 37°C.

      • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis and Presentation: The results are plotted as log10 CFU/mL versus time.

    Data Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL for the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.

    Data Summary Table:

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound alone)Log10 CFU/mL (Partner Drug alone)Log10 CFU/mL (Combination)Log10 Reduction (Combination vs. most active single agent)Interpretation
0ValueValueValueValueN/AN/A
24ValueValueValueValueCalculated ValueSynergy/Indifference/Antagonism
48ValueValueValueValueCalculated ValueSynergy/Indifference/Antagonism
72ValueValueValueValueCalculated ValueSynergy/Indifference/Antagonism
96ValueValueValueValueCalculated ValueSynergy/Indifference/Antagonism
120ValueValueValueValueCalculated ValueSynergy/Indifference/Antagonism

Visualizations

Spectinamide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Elongation 30S 30S Subunit mRNA mRNA mRNA->30S Binds to tRNA tRNA tRNA->50S Translocation Spectinamide_1599 This compound Spectinamide_1599->30S Binds and blocks translocation Synergy_Testing_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis Drug_Prep Prepare Drug Dilutions (this compound & Partner Drug) Checkerboard Checkerboard Assay (96-well plate setup) Drug_Prep->Checkerboard Time_Kill Time-Kill Assay (Flask cultures) Drug_Prep->Time_Kill Inoculum_Prep Prepare Mtb Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Checkerboard Inoculum_Prep->Time_Kill FIC_Calc Calculate ΣFIC Checkerboard->FIC_Calc CFU_Count Count CFU/mL at multiple time points Time_Kill->CFU_Count Interpretation Interpret as Synergy, Additive, or Antagonism FIC_Calc->Interpretation CFU_Count->Interpretation Logical_Relationship_Synergy Spectinamide_1599 This compound (Protein Synthesis Inhibitor) Combined_Effect Combined Effect on Mtb Spectinamide_1599->Combined_Effect Partner_Drug Partner Drug (e.g., Rifampicin - RNA Polymerase Inhibitor) Partner_Drug->Combined_Effect Synergy Synergistic Outcome: Enhanced Bacterial Killing Combined_Effect->Synergy if ΣFIC ≤ 0.5 or ≥ 2 log10 CFU reduction

References

Application Notes and Protocols: Spectinamide 1599 in Chronic TB Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of spectinamide 1599, a promising anti-tuberculosis agent, focusing on its use in preclinical chronic infection models. This document includes summaries of dosing regimens, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a semi-synthetic analog of spectinomycin, developed to combat Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] A key structural modification allows it to evade the native Rv1258c efflux pump in Mtb, a common mechanism of drug resistance.[2] Preclinical studies in various mouse models have demonstrated its potent bactericidal activity, favorable pharmacokinetic profile, and synergistic effects when used in combination with other anti-TB drugs.

Mechanism of Action of this compound

This compound acts by binding to the bacterial ribosome, thereby inhibiting protein synthesis. Unlike its parent compound, spectinomycin, this compound is specifically engineered to overcome efflux pump-mediated resistance in Mycobacterium tuberculosis.

cluster_0 Mycobacterium tuberculosis Cell Spectinamide_1599 This compound Ribosome Bacterial Ribosome Spectinamide_1599->Ribosome Binds to Efflux_Pump Rv1258c Efflux Pump Spectinamide_1599->Efflux_Pump Evades Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to Spectinomycin Spectinomycin Spectinomycin->Efflux_Pump Removed by Start Start Prepare_Mtb Prepare Mtb Culture (e.g., H37Rv or Erdman strain) Start->Prepare_Mtb Infect_Mice Low-Dose Aerosol Infection (e.g., ~100 CFU/mouse) Prepare_Mtb->Infect_Mice Incubate Incubation Period (4-8 weeks) Infect_Mice->Incubate Chronic_Infection Establishment of Chronic Infection Incubate->Chronic_Infection Treatment Initiate this compound Treatment Regimen Chronic_Infection->Treatment End End Treatment->End Start Start Euthanize Euthanize Mice Start->Euthanize Harvest Aseptically Harvest Lungs and Spleen Euthanize->Harvest Homogenize Homogenize Tissues in Sterile Saline Harvest->Homogenize Serial_Dilute Perform Serial Dilutions of Homogenates Homogenize->Serial_Dilute Plate Plate Dilutions on 7H11 Agar Plates Serial_Dilute->Plate Incubate_Plates Incubate Plates (3-4 weeks at 37°C) Plate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Calculate_Load Calculate Bacterial Load (log10 CFU/organ) Count_CFU->Calculate_Load Analyze Statistical Analysis of Results Calculate_Load->Analyze End End Analyze->End

References

Measuring Spectinamide 1599 Concentration in Lung Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Spectinamide 1599 in lung tissue samples. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in preclinical studies.

Introduction

This compound is a novel semisynthetic analog of spectinomycin with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] As a promising candidate for inhalational therapy, accurate measurement of its concentration in lung tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy studies.[1]

Data Presentation

The following tables summarize quantitative data on this compound concentrations in lung tissue from preclinical studies in mice.

Table 1: this compound Concentration in Mouse Lung Homogenate After Multiple Doses

Dose (mg/kg)Dosing RegimenDurationTime After Last Dose (h)Mean Concentration (µg/g tissue) ± SD
103 times weekly (IPA)4 weeks72~27
503 times weekly (IPA)4 weeks72~70
2003 times weekly (IPA)4 weeks72~70
103 times weekly (IPA)8 weeks72~30
503 times weekly (IPA)8 weeks72~65
2003 times weekly (IPA)8 weeks72~65

IPA: Intrapulmonary Aerosol Administration Data are approximated from graphical representations in the source.

Table 2: Comparative Lung Exposure of this compound After Single Dose Administration (200 mg/kg) in Mice

Administration RouteCmax (µg/g) (%CV)AUClast (h*µg/g) (%CV)
Intrapulmonary Aerosol (IPA)134 (20)412 (17)
Subcutaneous (SC)1.58 (19)8.57 (22)

Cmax: Maximum concentration; AUClast: Area under the concentration-time curve until the last measured time point; CV: Coefficient of Variation.

Experimental Protocols

This section details the methodologies for sample collection, preparation, and analysis.

Protocol 1: Lung Tissue Homogenization
  • Tissue Collection: Following euthanasia, immediately harvest the lungs.

  • Washing: Briefly rinse the lungs with cold phosphate-buffered saline (PBS) to remove excess blood.

  • Weighing: Blot the tissue dry and record the wet weight.

  • Homogenization:

    • Add 4 volumes of cold PBS to the weighed tissue (e.g., for 1 g of tissue, add 4 mL of PBS).

    • Homogenize the tissue using a high-speed homogenizer (e.g., Ultra-Turrax) until a uniform suspension is achieved.

    • To prevent cross-contamination between samples, thoroughly wash the homogenizer probe with methanol and water after each sample.

  • Storage: Store the tissue homogenates at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
  • Thawing: Thaw the frozen lung tissue homogenate samples at room temperature.

  • Internal Standard Preparation: Prepare a working solution of a suitable internal standard (e.g., 3′-dihydro-3′-deoxy-3′(R)-isopropylacetylamino spectinomycin) in methanol at a concentration of 10 ng/mL.

  • Protein Precipitation:

    • To a 25 µL aliquot of the lung homogenate, add 100 µL (4 volumes) of the internal standard solution in methanol.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

  • Sterility Confirmation (for BSL-3 samples): For samples from Mtb-infected animals, a methanol-based sterilization step is performed. Before removal from the BSL-3 facility, confirm the sterility of the samples by plating a small aliquot on 7H11 agar plates and incubating at 37°C for 6 weeks to check for bacterial growth.

Protocol 3: Bioanalytical Method - LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic Separation:

    • Column: Luna HILIC (3 µm, 100 x 4.6 mm).

    • Mobile Phase: A gradient mobile phase consisting of methanol and 5 mM ammonium formate buffer (pH 2.75).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound in blank lung homogenate. Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

cluster_bacteria Mycobacterium tuberculosis cluster_drug Drug Action Ribosome Bacterial Ribosome (30S Subunit) Protein Protein Synthesis Ribosome->Protein Translates mRNA Viability Bacterial Viability Protein->Viability Essential for Protein->Viability Inhibited Efflux Rv1258c Efflux Pump S1599_out This compound (extracellular) S1599_in This compound (intracellular) S1599_out->S1599_in Enters Bacterium S1599_in->Ribosome Binds to 16S rRNA S1599_in->Efflux Evades Efflux cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis A Harvest Lung Tissue B Weigh Tissue A->B C Homogenize in PBS (1:4 w/v) B->C D Store at -80°C C->D E Protein Precipitation (Methanol + Internal Standard) D->E Thaw Sample F Vortex E->F G Centrifuge (10,000 x g, 10 min, 4°C) F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing I->J K Quantification J->K

References

Application Notes and Protocols for the Use of Spectinamide 1599 in a Three-Drug Regimen with Bedaquiline for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Spectinamide 1599 in combination with bedaquiline and a third agent for the treatment of tuberculosis (TB). The included data and protocols are intended to guide researchers in the design and execution of their own studies.

Introduction

This compound is a novel analog of the antibiotic spectinomycin, developed to overcome native efflux pump resistance in Mycobacterium tuberculosis (Mtb). It exhibits potent activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb by inhibiting protein synthesis.[1][2] Bedaquiline is a diarylquinoline that targets the mycobacterial ATP synthase, a critical enzyme for energy production in Mtb. Given their distinct mechanisms of action, the combination of this compound and bedaquiline presents a promising strategy for a more effective and potentially shorter TB treatment regimen. Preclinical studies have explored the efficacy of this compound in combination with bedaquiline and other anti-TB agents, demonstrating synergistic or additive effects in mouse models of tuberculosis.[1][3][4]

This document details two such promising three-drug regimens:

  • This compound, Bedaquiline, and Pyrazinamide: This combination has shown significant improvement in bactericidal activity in preclinical models compared to standard first-line regimens.

  • This compound, Bedaquiline, and Pretomanid (BPaS): This regimen is a modification of the BPaL regimen (bedaquiline, pretomanid, and linezolid), replacing the potentially toxic linezolid with this compound, offering similar efficacy with an improved safety profile.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of these three-drug regimens in mouse models of chronic TB infection.

Table 1: Efficacy of this compound, Bedaquiline, and Pyrazinamide in BALB/c Mice

Treatment RegimenDosage (mg/kg)Administration RouteDurationMean Log10 CFU Reduction in Lungs (vs. Untreated Control)
This compound200Subcutaneous3 weeksNot reported individually in this combination study
Bedaquiline25Oral gavage3 weeksNot reported individually in this combination study
Pyrazinamide150Oral gavage3 weeksNot reported individually in this combination study
1599/Bedaquiline/Pyrazinamide 200/25/150 SC/Oral/Oral 3 weeks >4.5 (significant improvement over first-line regimen)
Isoniazid/Rifampicin/Pyrazinamide (First-line)25/10/150Oral gavage3 weeks~1.8

Table 2: Comparative Efficacy of BPaS and BPaL Regimens in Mouse Models of Chronic TB

Treatment RegimenMouse ModelDosage (mg/kg)Administration RouteDurationMean Log10 CFU Reduction in Lungs (vs. Untreated Control)
BPaS (1599/Bedaquiline/Pretomanid) BALB/c 50/25/100 Inhaled/Oral/Oral 4 weeks ~3.0
BPaL (Linezolid/Bedaquiline/Pretomanid)BALB/c100/25/100Oral/Oral/Oral4 weeks~3.0
BPaS (1599/Bedaquiline/Pretomanid) C3HeB/FeJ 100/25/100 Inhaled/Oral/Oral 4 weeks ~2.5
BPaL (Linezolid/Bedaquiline/Pretomanid)C3HeB/FeJ100/25/100Oral/Oral/Oral4 weeks~2.5

Experimental Protocols

The following are example protocols for key experiments in the preclinical evaluation of anti-TB drug regimens. These should be adapted based on specific research needs and institutional guidelines.

Protocol 1: Murine Model of Chronic Tuberculosis Infection via Aerosol

Objective: To establish a chronic Mycobacterium tuberculosis infection in mice that mimics human disease for the evaluation of drug efficacy.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Specific pathogen-free female BALB/c or C3HeB/FeJ mice (6-8 weeks old)

  • Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Procedure:

  • Prepare Mtb Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the bacterial pellet in PBS with 0.05% Tween 80 to achieve a final concentration of approximately 1 x 10^7 CFU/mL. The exact concentration should be determined by plating serial dilutions on Middlebrook 7H11 agar.

  • Aerosol Infection:

    • Calibrate the aerosol exposure chamber to deliver a low dose of Mtb (e.g., 50-100 CFU) to the lungs of each mouse.

    • Place the mice in the exposure chamber.

    • Aerosolize the prepared Mtb suspension for a predetermined time (e.g., 20 minutes).

    • Following exposure, allow the air in the chamber to be purged with fresh air for at least 30 minutes to remove any remaining aerosolized bacteria.

  • Establishment of Chronic Infection:

    • House the infected mice in a BSL-3 animal facility.

    • Allow the infection to establish for 4-8 weeks to develop into a chronic state, characterized by stable bacterial loads and the formation of granulomatous lesions in the lungs.

    • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial deposition in the lungs by CFU enumeration (see Protocol 3).

Protocol 2: Preparation and Administration of Drug Formulations

Objective: To prepare and administer this compound, bedaquiline, and a third agent to infected mice.

Materials:

  • This compound powder

  • Bedaquiline powder

  • Pyrazinamide or Pretomanid powder

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Vehicle for subcutaneous injection (e.g., sterile saline or Plasma-Lyte)

  • Vehicle for inhalation (e.g., sterile water or saline)

  • Oral gavage needles

  • Syringes and needles for subcutaneous injection

  • Nebulizer or aerosol delivery system for inhalation

Procedure:

  • Preparation of Drug Formulations:

    • This compound (Subcutaneous): Dissolve this compound powder in sterile saline to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse).

    • This compound (Inhalation): Dissolve this compound powder in sterile water or saline to the desired concentration for nebulization.

    • Bedaquiline (Oral): Prepare a suspension of bedaquiline in 0.5% methylcellulose to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose).

    • Pyrazinamide/Pretomanid (Oral): Prepare a suspension of pyrazinamide or pretomanid in 0.5% methylcellulose to the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose of pyrazinamide).

    • Prepare all formulations fresh daily or as stability data permits.

  • Drug Administration:

    • Administer drugs to mice according to the specified dosages and routes.

    • Oral Gavage: Administer the drug suspension directly into the stomach using a ball-tipped gavage needle.

    • Subcutaneous Injection: Inject the drug solution under the skin, typically in the scruff of the neck.

    • Inhalation: Place mice in an aerosol chamber and deliver the nebulized drug solution for a specified period.

    • Administer drugs for the predetermined duration of the study (e.g., 3-4 weeks).

Protocol 3: Enumeration of Colony Forming Units (CFU) from Lung Homogenates

Objective: To quantify the bacterial load in the lungs of infected and treated mice.

Materials:

  • Sterile PBS with 0.05% Tween 80

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile tissue homogenizers or bead beaters

  • Incubator at 37°C

Procedure:

  • Tissue Collection:

    • At the end of the treatment period, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Aseptically remove the lungs and place them in a sterile tube containing a known volume of PBS with 0.05% Tween 80.

  • Homogenization:

    • Homogenize the lung tissue until a uniform suspension is achieved.

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of the lung homogenate in PBS with 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculation:

    • Calculate the number of CFU per milliliter of homogenate and then the total CFU per lung.

    • Log-transform the CFU data for statistical analysis.

Visualization of Mechanisms and Workflows

Mechanism of Action of the Three-Drug Regimen

G cluster_drugs Anti-Tuberculosis Drugs cluster_mtb Mycobacterium tuberculosis Cell Spectinamide This compound Ribosome 30S Ribosomal Subunit Spectinamide->Ribosome Inhibits Bedaquiline Bedaquiline ATPSynthase ATP Synthase Bedaquiline->ATPSynthase Inhibits Pyrazinamide Pyrazinamide / Pretomanid Acidic_pH Acidic Environment (Pyrazinamide) Pyrazinamide->Acidic_pH Activated in Trans_translation Trans-translation (Pyrazinamide) ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mtb_Growth Inhibition of Mtb Growth ProteinSynthesis->Mtb_Growth ATP ATP Production ATPSynthase->ATP ATP->Mtb_Growth CellWall Cell Wall Synthesis (Pretomanid) CellWall->Mtb_Growth Acidic_pH->Trans_translation Inhibits Trans_translation->Mtb_Growth Pretomanid Pretomanid Pretomanid->CellWall Inhibits (Mycolic Acid Synthesis) G start Start: Prepare Mtb Inoculum aerosol Aerosol Infection of Mice start->aerosol chronic Establish Chronic Infection (4-8 weeks) aerosol->chronic treatment Administer Drug Regimens (3-4 weeks) chronic->treatment euthanasia Euthanize Mice treatment->euthanasia homogenize Homogenize Lungs euthanasia->homogenize plate Serial Dilution and Plating homogenize->plate incubate Incubate Plates (3-4 weeks) plate->incubate count Count Colony Forming Units (CFU) incubate->count analysis Data Analysis and Comparison count->analysis end End: Determine Regimen Efficacy analysis->end

References

Application Notes and Protocols: Preclinical Development of Inhalational Spectinamide 1599 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical development of Spectinamide 1599 as an inhalational therapy for tuberculosis (TB). The information is based on published preclinical studies and is intended to guide further research and development efforts.

Introduction

This compound is a novel, semisynthetic analog of spectinomycin with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1] A key advantage of the spectinamide class is its ability to evade native drug efflux pumps in Mtb, such as Rv1258c, which can confer resistance to other antibiotics. The development of an inhalational formulation of this compound aims to deliver the drug directly to the primary site of infection in the lungs, thereby increasing local drug concentrations and potentially improving efficacy while minimizing systemic side effects.

Mechanism of Action: Ribosomal Inhibition

This compound, like its parent compound spectinomycin, targets the bacterial ribosome to inhibit protein synthesis. Specifically, it binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A site to the P site, which ultimately halts peptide chain elongation. This targeted action is specific to bacterial ribosomes, which contributes to its favorable safety profile.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein_Synthesis 30S 30S Spectinamide_1599 Spectinamide_1599 Spectinamide_1599->30S Binds to helix 34 Inhibition Inhibition mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Protein_Synthesis->Inhibition

Diagram 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueReference
MIC against Mtb 0.4–0.8 µg/mL
MIC against antibiotic-resistant Mtb strains 0.4–1.6 µg/mL
Post-antibiotic effect 133 hours
Table 2: In Vivo Efficacy of Inhaled this compound in Murine Models
Animal ModelDose and RegimenDurationBacterial Load Reduction (log10 CFU)Reference
BALB/c Mice (Chronic Infection) 10 mg/kg (thrice weekly)2 monthsSimilar to higher doses at 1 month
BALB/c Mice (Chronic Infection) 50-100 mg/kg (thrice weekly)1 monthSignificant reduction
C3HeB/FeJ Mice (Chronic Infection) 50 mg/kg (monotherapy)-Limited or no efficacy
C3HeB/FeJ Mice (Chronic Infection) 50 mg/kg + 150 mg/kg oral Pyrazinamide->1.8
BALB/c Mice (High-Dose Aerosol) In combination with rifampicin and pyrazinamide-Significantly improved efficacy
C3HeB/FeJ Mice (Chronic Infection) In combination with Bedaquiline and Pretomanid (BPaS regimen)4 weeks>3
Table 3: Pharmacokinetic Parameters of this compound in Mice
Administration RouteDoseKey FindingReference
Intrapulmonary Aerosol (IPA) 200 mg/kg48-fold higher lung exposure (AUC) vs. SC
Subcutaneous (SC) 200 mg/kgSimilar plasma exposure to IPA
Intrapulmonary vs. IV or SC -12-40 times higher lung-to-plasma exposure ratio

Experimental Protocols

The following are detailed protocols based on methodologies reported in preclinical studies of inhalational this compound.

Preparation of this compound for Inhalation
  • Reconstitution: this compound is a highly soluble compound. For intrapulmonary delivery, it is typically dissolved in a low-endotoxin 0.9% saline solution.

  • Concentration: The concentration of the solution is calculated based on the desired dose (e.g., 10, 50, or 200 mg/kg) and the volume to be administered.

Murine Model of Chronic Tuberculosis Infection

Start Start Infection Low-Dose Aerosol Infection (~100 Mtb bacilli/mouse) Start->Infection Rest Rest Period (4 weeks) Infection->Rest Grouping Random Assignment to Study Groups Rest->Grouping Treatment Initiate Treatment Regimens (e.g., Inhaled this compound) Grouping->Treatment Evaluation Efficacy & Toxicity Evaluation (e.g., CFU enumeration, histopathology) Treatment->Evaluation End End Evaluation->End

Diagram 2: Experimental workflow for murine chronic TB studies.
  • Animal Models: BALB/c (TB resistant) and C3HeB/FeJ (TB susceptible) mice are commonly used.

  • Infection: Mice are infected via the aerosol route with the Mtb Erdman strain to deliver approximately 100 bacilli per mouse.

  • Chronic Infection Establishment: A rest period of four weeks post-infection allows for the establishment of a chronic infection.

  • Group Assignment: Mice are then randomly assigned to different treatment and control groups.

Intrapulmonary Aerosol Administration
  • Delivery System: A specialized intrapulmonary aerosol delivery system is used for direct administration to the lungs of mice.

  • Dosing: this compound solution is administered at specified doses (e.g., 10, 50, 100, or 200 mg/kg).

  • Frequency and Duration: Treatment is typically administered thrice weekly for a duration ranging from one to two months.

Efficacy Assessment
  • Bacterial Load Enumeration: At the end of the treatment period, mice are euthanized, and their lungs are harvested.

  • Homogenization: Lung tissue is homogenized in a suitable buffer.

  • Plating: Serial dilutions of the lung homogenates are plated on appropriate agar medium (e.g., 7H11 agar).

  • CFU Counting: After incubation, colony-forming units (CFU) are counted to determine the bacterial burden.

  • Data Analysis: The log10 CFU reduction is calculated by comparing the bacterial load in treated groups to that in the untreated control group.

Pharmacokinetic Studies
  • Drug Administration: A single dose of this compound is administered via intrapulmonary aerosol or other routes (e.g., subcutaneous, intravenous).

  • Sample Collection: Blood (for plasma) and lung tissue are collected at specified time points post-administration.

  • Drug Concentration Analysis: Drug concentrations in plasma and lung homogenates are quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Noncompartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the concentration-time curve).

Safety and Toxicology Assessment
  • Monitoring: Throughout the treatment period, animals are monitored for any overt signs of toxicity.

  • Body Weight: Animal body weights are regularly recorded.

  • Histopathology: At the end of the study, major organs can be collected for histopathological examination to assess any tissue-level toxicity.

  • Blood Analysis: Complete blood counts can be performed to evaluate for hematological toxicities.

Concluding Remarks

The preclinical data strongly support the continued development of inhalational this compound as a promising therapeutic agent for tuberculosis. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile when delivered directly to the lungs, highlights its potential as a valuable addition to combination therapy regimens for both drug-susceptible and drug-resistant TB. Further studies are warranted to fully characterize its safety and efficacy in more advanced preclinical models and eventually in human clinical trials.

References

Application Notes and Protocols for Enumerating Colony-Forming Units (CFUs) Following Spectinamide 1599 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectinamide 1599 is a novel, semisynthetic analog of spectinomycin with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] A critical step in evaluating the efficacy of this compound, both in vitro and in vivo, is the accurate enumeration of bacterial viability, typically achieved through the determination of colony-forming units (CFUs). This document provides detailed protocols and application notes for conducting CFU assays after treatment with this compound, along with a summary of reported efficacy data.

This compound functions by inhibiting protein synthesis, a well-defined mechanism of action.[1] It has demonstrated significant efficacy in reducing bacterial burden in preclinical tuberculosis models.[1][2] The protocols outlined below are synthesized from established methodologies used in the preclinical evaluation of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like its parent compound spectinomycin, targets the bacterial ribosome to inhibit protein synthesis. Specifically, it binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A site to the P site, which ultimately stalls protein elongation. A key advantage of the spectinamide class, including 1599, is its modification to circumvent native efflux pumps in M. tuberculosis, such as the Rv1258c efflux pump, which contributes to its potent activity against strains where other antibiotics may fail.

Simplified Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Protein Polypeptide Chain (Protein Synthesis) 30S->Protein Translation mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->30S Delivers Amino Acids Spectinamide_1599 This compound Spectinamide_1599->30S Binds & Inhibits Translocation

Caption: this compound inhibits bacterial protein synthesis.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in reducing bacterial CFU counts in various preclinical models.

Table 1: In Vivo Efficacy of this compound Monotherapy in Murine Models

Animal ModelInfection StatusTreatment Dose & RegimenDurationLog₁₀ CFU Reduction (Lungs)Reference
BALB/c MiceChronic10 mg/kg (thrice weekly)8 weeks~1.0
BALB/c MiceChronic50 mg/kg (thrice weekly)8 weeks~1.1
BALB/c MiceChronic200 mg/kg (thrice weekly)8 weeks~1.0
BALB/c MiceChronic200 mg/kg (subcutaneous, 5 days/week)4 weeks1.57
BALB/c MiceChronic200 mg/kg (intrapulmonary, 3 days/week)4 weeks2.24
IFNγ KO MiceAcute200 mg/kg (subcutaneous, BID)9 days>1.0

Table 2: In Vivo Efficacy of this compound Combination Therapy in Murine Models

Animal ModelInfection StatusCombination RegimenDurationLog₁₀ CFU Reduction (Lungs)Reference
C3HeB/FeJ MiceChronic1599 (50 mg/kg, intrapulmonary) + Pyrazinamide (150 mg/kg, oral)4 weeks>1.8 (synergistic effect)
BALB/c MiceAcute1599 + Bedaquiline + Pyrazinamide3 weeksAdditional 2.73 log reduction over Isoniazid/Rifampicin/Pyrazinamide

Experimental Protocols

This section provides detailed protocols for the enumeration of CFUs from both in vitro cultures and in vivo tissue samples following treatment with this compound. The primary target organism for this compound is Mycobacterium tuberculosis.

Protocol 1: In Vitro Time-Kill Assay for this compound

This protocol is adapted for determining the bactericidal activity of this compound against M. tuberculosis or surrogate strains like M. bovis BCG over time.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv, M. bovis BCG)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • This compound (stock solution prepared in sterile distilled water)

  • Phosphate-buffered saline (PBS), sterile

  • Middlebrook 7H11 agar plates (or 7H10)

  • Sterile conical tubes (15 mL and 50 mL)

  • Incubator at 37°C

  • Microplate reader (for OD measurements)

  • Biosafety Cabinet (BSC)

Procedure:

  • Inoculum Preparation:

    • Culture mycobacteria in 7H9 broth to mid-log phase (OD₆₀₀ of approximately 0.4-0.6).

    • Dilute the culture in fresh 7H9 broth to a starting density of approximately 1 x 10⁵ CFU/mL.

  • Drug Exposure:

    • Prepare serial dilutions of this compound in 7H9 broth in sterile culture tubes or multi-well plates. A typical concentration range to test would bracket the known MIC (e.g., 0.1x to 10x MIC). The MIC for Mtb is reported to be between 0.4–0.8 μg/mL.

    • Include a "no drug" growth control.

    • Add the prepared bacterial inoculum to each tube/well.

  • Sampling and Plating:

    • At designated time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each culture condition.

    • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

    • Spot plate 10-20 µL of each dilution in triplicate onto 7H11 agar plates.

    • Allow the spots to dry completely in the BSC before inverting the plates.

  • Incubation and Enumeration:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies on the dilution that yields a countable number of colonies (typically 20-200 colonies per spot).

    • Calculate the CFU/mL for each condition at each time point using the formula: CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL)

Protocol 2: Enumeration of CFUs from Infected Murine Lung Tissue

This protocol describes the processing of lung homogenates from mice infected with M. tuberculosis and treated with this compound.

Materials:

  • Sterile PBS

  • Sterile disposable tissue grinders or bead beater with sterile tubes and beads

  • Middlebrook 7H11 or 7H10 agar plates

  • Sterile conical tubes (15 mL)

  • Biosafety Cabinet (BSC)

Procedure:

  • Tissue Homogenization:

    • Aseptically harvest the lungs from euthanized mice.

    • Place the entire lung lobe(s) into a sterile tube containing 1-2 mL of sterile PBS.

    • Homogenize the tissue thoroughly using a sterile tissue grinder or a bead beater until no visible clumps of tissue remain.

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of the lung homogenate in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate. Spread evenly using a sterile spreader.

  • Incubation and Enumeration:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies and calculate the total CFU per organ (e.g., CFU per lung).

    • The results are typically expressed as log₁₀ CFU per organ.

Experimental Workflow Diagram

General Workflow for CFU Enumeration After this compound Treatment cluster_invitro In Vitro Model cluster_invivo In Vivo Model (Murine) start_vitro Prepare M. tuberculosis log-phase culture treat_vitro Treat with this compound (various concentrations) start_vitro->treat_vitro sample_vitro Sample at time points (e.g., 0, 2, 4, 7 days) treat_vitro->sample_vitro serial_dilution Perform 10-fold serial dilutions in sterile PBS sample_vitro->serial_dilution start_vivo Infect mice with M. tuberculosis (aerosol) treat_vivo Treat with this compound (e.g., intrapulmonary, subcutaneous) start_vivo->treat_vivo sample_vivo Harvest lungs at end of treatment treat_vivo->sample_vivo homogenize Homogenize tissue in PBS sample_vivo->homogenize homogenize->serial_dilution plating Plate dilutions on 7H11 agar serial_dilution->plating incubation Incubate at 37°C for 3-4 weeks plating->incubation counting Count colonies incubation->counting analysis Calculate CFU/mL or CFU/organ (Log₁₀ transformation) counting->analysis

Caption: Workflow for CFU enumeration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Spectinamide 1599

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor oral bioavailability of Spectinamide 1599.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

A1: this compound's poor oral bioavailability is primarily attributed to its physicochemical properties. It is a hydrophilic (water-soluble) molecule with poor permeability across the intestinal barrier[1][2]. Based on its high solubility and low permeability, it can be categorized as a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 3 compound[1]. For such compounds, passive diffusion across the lipid-rich cell membranes of the intestinal epithelium is very limited[1]. The molecule is expected to be largely in an ionized form at physiological pH, which further hinders its ability to cross cell membranes[1].

Q2: Are efflux transporters in the gut contributing to the low bioavailability of this compound?

A2: While this compound was specifically designed to evade the Rv1258c efflux pump in Mycobacterium tuberculosis, its interaction with human intestinal efflux transporters (like P-glycoprotein) has not been extensively reported in the available literature. For BDDCS Class 3 drugs, uptake transporters are often important for their entry into organs like the liver. Conversely, efflux transporters in the gut can actively pump drugs back into the intestinal lumen, reducing net absorption. Given its substrate profile, investigating the role of efflux transporters is a critical step in troubleshooting its poor oral absorption.

Q3: What are the key physicochemical properties of this compound I should consider in my experiments?

A3: Key properties are summarized in the table below. These are crucial for designing formulation and delivery strategies.

PropertyValueSource
Molecular Formula C21H31ClN4O7
Molecular Weight 486.9 g/mol
Nature Hydrophilic, highly water-soluble
ClogP -1.9 to -2.52
Plasma Protein Binding Low (45%)
Metabolic Stability High in vitro metabolic stability
Primary Elimination Renal excretion in unchanged form
Oral Bioavailability Negligible

Troubleshooting Guide: Strategies to Enhance Oral Bioavailability

This section provides potential strategies and experimental approaches to address the poor oral bioavailability of this compound.

Strategy 1: Prodrug Approaches

Issue: The inherent hydrophilicity of this compound limits its passive diffusion across the intestinal epithelium.

Proposed Solution: A prodrug strategy involves chemically modifying the this compound molecule to create a more lipophilic version that can be absorbed more readily. This temporary modification masks the polar functional groups responsible for poor permeability. Once absorbed, the prodrug is designed to be converted back to the active this compound within the body.

Experimental Workflow:

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Identify modifiable functional groups (e.g., hydroxyls) B Select lipophilic promoieties (e.g., esters, carbonates) A->B C Synthesize a library of this compound prodrugs B->C D Assess chemical stability in simulated gastric & intestinal fluids C->D E Evaluate enzymatic conversion back to 1599 in plasma and liver microsomes D->E F Measure permeability using Caco-2 cell monolayers E->F G Administer lead prodrug(s) orally to animal models (e.g., mice) F->G H Measure plasma concentrations of both prodrug and active 1599 over time G->H I Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine oral bioavailability H->I

Caption: Workflow for a prodrug strategy to improve oral bioavailability.

Key Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that forms tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound or its prodrug) to the apical (AP) side (donor compartment).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side (receiver compartment).

    • Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to determine the rate of transport across the cell monolayer. A significantly higher Papp for a prodrug compared to this compound would indicate improved permeability.

Strategy 2: Formulation with Permeation Enhancers

Issue: The tight junctions between intestinal epithelial cells restrict the paracellular transport of hydrophilic molecules like this compound.

Proposed Solution: Co-administer this compound with a permeation enhancer. These are excipients that transiently and reversibly open the tight junctions or disrupt the cell membrane to allow for increased drug absorption.

Logical Relationship of Permeation Enhancement:

G cluster_0 Problem cluster_1 Solution A This compound (Hydrophilic) B Intestinal Epithelium (Tight Junctions) A->B Poor Paracellular Transport C Formulation with Permeation Enhancer D Reversible Opening of Tight Junctions C->D Mechanism of Action E Enhanced Absorption of this compound D->E Result G A Select Nanocarrier System (e.g., PLGA, Liposomes, SLNs) B Optimize Formulation (Drug:Lipid/Polymer Ratio, Surfactant Choice) A->B C Characterize Nanoparticles: Size, Zeta Potential, Encapsulation Efficiency B->C D Conduct In Vitro Release Studies at pH 1.2 and 6.8 C->D E Assess Cellular Uptake and Transport using Caco-2 or HT29-MTX cells D->E F Perform In Vivo Oral Pharmacokinetic Studies in Animal Models E->F

References

Technical Support Center: Optimizing Spectinamide 1599 Dose for Improved Lung Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Spectinamide 1599 dosage for enhanced lung exposure in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semisynthetic analogue of spectinomycin.[1][2] It functions by inhibiting protein synthesis in Mycobacterium tuberculosis (Mtb), demonstrating potent activity against various strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) ones.[1][2]

Q2: Why is this compound being developed as an inhalational therapy?

This compound lacks oral bioavailability, meaning it is not effectively absorbed into the bloodstream when taken by mouth.[1] Therefore, it has traditionally been administered via injection. Inhalational therapy offers a direct delivery route to the lungs, the primary site of tuberculosis infection, which can increase drug concentration at the target site and potentially reduce systemic side effects.

Q3: What are the key advantages of intrapulmonary administration of this compound?

Preclinical studies in murine models have shown that intrapulmonary aerosol (IPA) delivery of this compound results in significantly higher exposure in the lungs compared to intravenous or subcutaneous administration. Lung-to-plasma exposure ratios were observed to be 12 to 40 times higher with IPA delivery. This targeted delivery is the likely reason for the increased efficacy observed with IPA compared to subcutaneous administration at similar doses.

Q4: Is there a dose-dependent relationship for lung exposure with this compound?

Yes, studies have demonstrated that this compound exhibits dose-dependent exposure in plasma, lungs, and epithelial lining fluid (ELF) following intrapulmonary administration. However, in chronically infected mice, while lung concentrations increased from a 10 mg/kg to a 50 mg/kg dose, no further increase was seen at a 200 mg/kg dose, suggesting a plateau effect at higher concentrations.

Q5: How does the efficacy of low-dose, long-term treatment compare to high-dose, short-term treatment?

In chronically infected BALB/c mice, low doses of 10 mg/kg of this compound administered three times a week for two months showed similar efficacy to higher doses of 50-100 mg/kg administered for one month.

Q6: Can this compound be used in combination with other anti-tuberculosis drugs?

Yes, this compound has shown synergistic effects when used in combination with other anti-TB drugs. For instance, in the C3HeB/FeJ mouse model, combination therapy of intrapulmonary this compound (50 mg/kg) with oral pyrazinamide (150 mg/kg) resulted in a significant reduction in bacterial load, whereas monotherapy with either drug showed limited efficacy. It has also been shown to have additive or synergistic activity with most first-line agents like rifampicin and ethambutol.

Q7: What are the known adverse effects of this compound?

Throughout preclinical studies lasting up to eight weeks, intrapulmonary therapy with this compound was well-tolerated without any overt toxicity observed. Unlike some other protein synthesis inhibitors, spectinomycins generally have a high safety margin with minor side effects and no reported nephrotoxicity or ototoxicity with short-term high doses. As with any anti-TB treatment, it is crucial to monitor for common adverse reactions such as gastrointestinal issues, hepatitis, and rash.

Troubleshooting Guides

Issue 1: Suboptimal Lung Exposure Despite Intrapulmonary Administration

Possible Cause Troubleshooting Step
Improper Aerosol Delivery Technique Ensure the aerosol delivery device is calibrated and functioning correctly. Verify the particle size of the aerosol is optimal for deep lung deposition (typically 1-5 µm). For intratracheal spray instillation in mice, use a high-pressure syringe device to ensure delivery to the lungs.
Incorrect Formulation This compound is a highly soluble compound. Ensure the drug is fully dissolved in the vehicle before aerosolization. Inconsistent formulation can lead to variability in the delivered dose.
Animal Model Variability Different mouse strains can exhibit variations in lung physiology and drug metabolism. Ensure consistency in the animal model used. The C3HeB/FeJ mouse model, for instance, develops caseous necrotic pulmonary lesions, which may impact drug penetration differently than in BALB/c mice.

Issue 2: Inconsistent Efficacy Results at a Given Dose

Possible Cause Troubleshooting Step
Variability in Infection Chronicity The efficacy of this compound can differ between acute and chronic infection models. Standardize the infection protocol to ensure a consistent disease state at the start of treatment.
Drug Resistance While this compound is effective against many resistant Mtb strains, it's essential to confirm the susceptibility of the specific strain being used.
Inadequate Dosing Frequency This compound has a lengthy post-antibiotic effect. However, the dosing frequency should be optimized for the specific infection model. A thrice-weekly dosing regimen has been shown to be effective in preclinical studies.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice (200 mg/kg Single Dose)

Administration Route Parameter Plasma Lungs
Intrapulmonary Aerosol (IPA) Cmax (µg/mL or µg/g) 18.5 (± 4.3)1570 (± 340)
AUClast (µgh/mL or µgh/g) 48.9 (± 11.1)7920 (± 1650)
Subcutaneous (SC) Cmax (µg/mL or µg/g) 21.8 (± 3.9)18.5 (± 4.9)
AUClast (µgh/mL or µgh/g) 55.4 (± 10.2)165 (± 42.1)
Data adapted from a comparative pharmacokinetic study in healthy BALB/c mice.

Table 2: Efficacy of Intrapulmonary this compound in Chronically Mtb-Infected BALB/c Mice

Dose (mg/kg) Frequency Treatment Duration Log10 CFU Reduction in Lungs
10Thrice Weekly4 weeks~0.6-0.9
50Thrice Weekly4 weeks~0.6-0.9
200Thrice Weekly4 weeks~0.6-0.9
10Thrice Weekly8 weeks~1.0
50Thrice Weekly8 weeks~1.1
200Thrice Weekly8 weeks~1.0
Data represents the reduction in bacterial burden compared to control groups.

Experimental Protocols

Protocol 1: Intrapulmonary Aerosol Administration in Mice

  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used for tuberculosis research.

  • Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be calculated based on the desired dose and the volume to be administered.

  • Aerosol Generation: Utilize a device capable of generating an aerosol with a particle size distribution suitable for deep lung delivery.

  • Administration: Place the mice in a whole-body inhalation exposure system or use a nose-only exposure system. Administer the aerosolized this compound for a predetermined duration to achieve the target dose.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions.

Protocol 2: Pharmacokinetic Analysis of this compound in Plasma and Lung Tissue

  • Dosing: Administer this compound to mice via the desired route (e.g., intrapulmonary aerosol, intravenous, or subcutaneous).

  • Sample Collection: At predetermined time points post-dosing, collect blood samples via cardiac puncture or another appropriate method. Euthanize the mice and harvest the lungs.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the lung tissue in a suitable buffer.

  • Drug Quantification: Analyze the concentration of this compound in the plasma and lung homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use noncompartmental pharmacokinetic analysis to determine key parameters like Cmax (maximum concentration) and AUC (area under the concentration-time curve).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis cluster_outcome Outcome drug_prep Prepare this compound Solution aerosol Generate Aerosol drug_prep->aerosol animal_prep Prepare Animal Model (e.g., Mtb Infection) administer Administer via Intrapulmonary Route animal_prep->administer aerosol->administer pk_sampling Collect Plasma & Lung Samples administer->pk_sampling efficacy_sampling Harvest Lungs for CFU Enumeration administer->efficacy_sampling quantification Quantify Drug Concentration (LC-MS/MS) pk_sampling->quantification cfu_plating Plate Lung Homogenates efficacy_sampling->cfu_plating pk_analysis Pharmacokinetic Analysis quantification->pk_analysis efficacy_analysis Determine Bacterial Load Reduction cfu_plating->efficacy_analysis

Caption: Experimental workflow for evaluating this compound lung exposure.

troubleshooting_logic start Start: Suboptimal Lung Exposure check_delivery Check Aerosol Delivery Technique & Particle Size start->check_delivery delivery_ok Delivery Technique OK? check_delivery->delivery_ok check_formulation Verify Drug Formulation & Solubility delivery_ok->check_formulation Yes optimize_delivery Optimize Delivery Protocol delivery_ok->optimize_delivery No formulation_ok Formulation Correct? check_formulation->formulation_ok consider_model Consider Animal Model Variability formulation_ok->consider_model Yes reformulate Reformulate Drug Solution formulation_ok->reformulate No end Resolution consider_model->end optimize_delivery->end reformulate->end

Caption: Troubleshooting logic for suboptimal lung exposure.

References

Technical Support Center: Aerosol Delivery of Spectinamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the aerosol delivery of spectinamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of aerosol delivery for spectinamide compounds against pulmonary infections like tuberculosis?

A1: Aerosol delivery offers targeted administration directly to the lungs, the primary site of infection for diseases like tuberculosis. This approach leads to significantly higher drug concentrations in the lungs and epithelial lining fluid (ELF) compared to systemic administration routes like subcutaneous or intravenous injections. For instance, studies with spectinamide-1599 in mice have shown that intrapulmonary administration can result in lung-to-plasma exposure ratios that are 12 to 40 times higher than those achieved with intravenous or subcutaneous delivery[1][2][3]. This targeted approach can enhance efficacy while minimizing systemic toxicity[1][2].

Q2: What is a suitable starting formulation for aerosolizing spectinamide-1599 in preclinical mouse models?

A2: A common and effective starting point for liquid aerosolization of spectinamide-1599 in mouse models is to dissolve the compound in a 0.9% low-endotoxin saline solution. Concentrations can be adjusted based on the desired dose to be delivered in a specific volume, for example, preparing solutions to deliver doses of 10, 50, and 100 mg/kg in a 50 μL volume per mouse via intrapulmonary aerosol.

Q3: Is a dry powder formulation of spectinamide compounds feasible and what are the advantages?

A3: Yes, a dry powder formulation of spectinamide-1599 has been successfully developed and tested. Dry powder inhalers (DPIs) offer advantages such as improved stability, ease of administration, and the potential for delivering higher doses consistently. The development of an amorphous dry powder of spectinamide-1599, particularly when formulated with an excipient like L-leucine, has shown to significantly improve the inhalable portion of the drug.

Q4: What is the optimal particle size for aerosol delivery of spectinamide compounds to the lungs?

A4: For effective delivery to the lower respiratory tract, drug particles should generally have a mass median aerodynamic diameter (MMAD) between 1 and 5 micrometers. A dry powder formulation of spectinamide-1599 achieved an MMAD of 2.32 ± 0.05 μm, which was further optimized to 1.69 ± 0.35 μm with the addition of L-leucine, demonstrating good potential for deep lung deposition.

Troubleshooting Guides

Liquid Formulation & Nebulization
Problem Potential Cause Troubleshooting Steps
No or low mist output from the nebulizer Clogged nebulizer nozzle due to medication crystallization or mineral deposits.Disassemble and clean the nebulizer components according to the manufacturer's instructions. Soaking in warm water can help dissolve clogs. Ensure the nozzle is completely dry before reassembly.
Incorrect assembly of the nebulizer cup.Verify that all parts of the medication cup are correctly and securely assembled.
Insufficient airflow from the compressor.Check for kinks or blockages in the tubing. Ensure the air filter is clean and not clogged.
Inconsistent aerosol delivery between experiments Variability in the volume of the formulation.Use a calibrated pipette to ensure the precise amount of spectinamide solution is added to the nebulizer for each experiment.
Changes in the viscosity of the formulation.Ensure the spectinamide compound is fully dissolved in the saline solution. Prepare fresh solutions for each set of experiments to avoid potential changes in physical properties over time.
Suspected degradation of the spectinamide compound during nebulization Heat generated by the nebulizer.While spectinamides are generally stable, prolonged exposure to heat can be a concern for some antibiotics. If using a nebulizer that generates significant heat, consider cooling the nebulizer cup or using a device known for maintaining lower temperatures. Perform stability-indicating assays (e.g., HPLC) on the aerosolized sample to confirm drug integrity.
Dry Powder Formulation & Insufflation
Problem Potential Cause Troubleshooting Steps
Poor powder flow and inconsistent dosing High cohesiveness of fine spectinamide particles.Formulate the spectinamide powder with an excipient like L-leucine, which has been shown to improve the emitted dose and fine particle fraction of spectinamide-1599.
Inefficient de-agglomeration by the insufflation device.Ensure the insufflation device provides sufficient energy to disperse the powder. The choice of insufflator and the force of air used are critical for effective de-agglomeration.
Low fine particle fraction (FPF) and poor lung deposition Suboptimal particle size distribution.Aim for a mass median aerodynamic diameter (MMAD) between 1-5 μm. The spray drying process for spectinamide-1599 can be optimized to achieve this target range.
Electrostatic charges on the powder and device.Consider using antistatic materials for the dosing capsule and device components where possible. Ensure a controlled humidity environment during experiments, as this can influence electrostatic effects.
Physical instability of the amorphous powder formulation Moisture absorption leading to particle agglomeration and crystallization.Store the dry powder formulation in a desiccator or a controlled low-humidity environment. The addition of excipients like L-leucine can also help maintain the amorphous state. Conduct stability studies under different humidity conditions to assess the formulation's robustness.

Data Presentation

Table 1: Pharmacokinetic Parameters of Spectinamide-1599 in Mice following Intrapulmonary Aerosol (IPA) vs. Subcutaneous (SC) Administration
ParameterIPA (200 mg/kg)SC (200 mg/kg)Reference
Plasma Cmax (μg/mL) 35.8 ± 9.441.5 ± 10.1
Plasma AUC0-8h (μgh/mL) 43.1 ± 10.242.6 ± 11.5
Lung Cmax (μg/g) 3050 ± 85035.8 ± 9.4
Lung AUC0-8h (μgh/g) 6970 ± 1950141 ± 38
Lung-to-Plasma AUC Ratio ~162~3.3
Table 2: Aerodynamic Properties of Spray-Dried Spectinamide-1599 Dry Powder Formulations
Formulation (Spectinamide-1599:L-leucine)MMAD (μm)GSDFPF (%)Reference
100:02.32 ± 0.051.93 ± 0.0163.1 ± 3.5
80:201.69 ± 0.352.67 ± 0.4776.7 ± 0.7

MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation; FPF: Fine Particle Fraction (Emitted Dose)

Experimental Protocols

Protocol 1: Preparation of Spectinamide-1599 Solution for Nebulization in Mice
  • Materials:

    • Spectinamide-1599 dihydrochloride salt

    • 0.9% low-endotoxin saline

    • Sterile, pyrogen-free microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Calculate the required amount of spectinamide-1599 to achieve the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse to be delivered in 50 µL, the concentration would be 25 mg/mL).

    • Weigh the spectinamide-1599 powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of 0.9% low-endotoxin saline to the tube.

    • Vortex the solution until the spectinamide-1599 is completely dissolved.

    • Visually inspect the solution for any particulates. If present, filter through a sterile 0.22 µm syringe filter.

    • Store the solution at 4°C for short-term use or prepare fresh before each experiment.

Protocol 2: In Vivo Intrapulmonary Aerosol Delivery to Mice
  • Materials:

    • Anesthetized mouse (e.g., with ketamine/xylazine)

    • Microsprayer aerosolizer (e.g., PennCentury)

    • Syringe compatible with the microsprayer

    • Spectinamide-1599 solution (from Protocol 1)

  • Procedure:

    • Anesthetize the mouse following an approved institutional animal care and use committee (IACUC) protocol.

    • Draw the desired volume (e.g., 50 µL) of the spectinamide-1599 solution into the syringe.

    • Attach the syringe to the microsprayer device.

    • Carefully insert the tip of the microsprayer into the trachea of the anesthetized mouse.

    • Administer the solution as a plume of aerosol by depressing the syringe plunger.

    • Monitor the mouse until it recovers from anesthesia.

Mandatory Visualizations

Experimental_Workflow_for_Aerosol_Delivery cluster_formulation Formulation Preparation cluster_delivery Aerosol Generation & Delivery cluster_analysis Pharmacokinetic/Efficacy Analysis weigh Weigh Spectinamide Compound dissolve Dissolve in Vehicle (e.g., Saline) weigh->dissolve 1 load_nebulizer Load Nebulizer/Insufflator dissolve->load_nebulizer 2 administer Administer Aerosol load_nebulizer->administer 3 anesthetize Anesthetize Animal anesthetize->administer 4 collect_samples Collect Tissue/Blood Samples administer->collect_samples 5 analyze_drug Analyze Drug Concentration (LC-MS/MS) collect_samples->analyze_drug 6a assess_efficacy Assess Efficacy (e.g., CFU count) collect_samples->assess_efficacy 6b

Caption: Workflow for preclinical aerosol delivery of spectinamides.

Caption: Troubleshooting logic for aerosol delivery experiments.

References

improving Spectinamide 1599 efficacy against non-replicating TB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Spectinamide 1599 to improve its efficacy against non-replicating Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semi-synthetic analog of spectinomycin.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in Mycobacterium tuberculosis.[1] It binds to the 30S ribosomal subunit, thereby blocking the translocation of peptidyl-tRNA from the A-site to the P-site and halting peptide elongation. A key structural modification in this compound allows it to evade the native Rv1258c efflux pump in Mtb, which is a common mechanism of intrinsic resistance to spectinomycin.[3][4] This modification enhances its potency and effectiveness against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Q2: Is this compound effective against non-replicating TB?

Yes, this compound has demonstrated activity against non-replicating Mtb bacilli. Studies have shown its efficacy in in vitro models of non-replicating persistence, such as under hypoxic conditions. Furthermore, its effectiveness in chronic infection mouse models, where a significant portion of the bacterial population is non-replicating, further supports its activity against these persistent forms of Mtb.

Q3: What are the recommended in vivo models for testing this compound efficacy?

Commonly used and effective murine models for evaluating the in vivo efficacy of this compound against both acute and chronic TB infection include:

  • BALB/c mice: This strain is widely used for both acute and chronic infection models to assess the bactericidal or bacteriostatic activity of anti-TB agents.

  • C3HeB/FeJ mice: This strain develops caseous necrotic pulmonary lesions that are more pathologically similar to human tuberculosis granulomas, making it a more stringent model for evaluating drug efficacy against persistent, non-replicating bacteria within these lesions.

Q4: What is the rationale for combination therapy with this compound?

Combination therapy is crucial to enhance efficacy, prevent the emergence of drug resistance, and shorten treatment duration. This compound has shown synergistic or additive effects when combined with several first- and second-line anti-TB drugs. The most significant synergy has been observed with pyrazinamide and rifampicin. The rationale behind these combinations often involves targeting different metabolic states of Mtb (replicating and non-replicating) and distinct cellular pathways.

Troubleshooting Guides

Problem 1: Low or no efficacy of this compound in an in vitro model of non-replicating TB.

  • Possible Cause 1: Inappropriate model for non-replicating Mtb.

    • Troubleshooting: Ensure your in vitro model accurately mimics the desired non-replicating state. Common models include nutrient starvation, low pH, and hypoxia. The efficacy of this compound can vary depending on the specific stress conditions used to induce non-replication.

  • Possible Cause 2: Incorrect drug concentration.

    • Troubleshooting: Verify the concentration of this compound used. The minimum inhibitory concentration (MIC) for replicating Mtb is typically in the range of 0.4–0.8 μg/mL. Higher concentrations may be required to observe significant killing of non-replicating bacilli. Perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Possible Cause 3: Drug stability and solubility.

    • Troubleshooting: this compound is a highly soluble compound. However, ensure that the drug is properly dissolved and stable in your culture medium over the duration of the experiment. Prepare fresh stock solutions and protect them from light if necessary.

Problem 2: Lack of synergistic effect when combining this compound with another anti-TB drug in vivo.

  • Possible Cause 1: Pharmacokinetic mismatch.

    • Troubleshooting: The timing and route of administration of the combination drugs are critical. Ensure that the drugs have overlapping pharmacokinetic profiles at the site of infection. For instance, intrapulmonary delivery of this compound leads to significantly higher lung concentrations compared to subcutaneous administration. Consider the dosing schedule and route for each drug to maximize their combined effect.

  • Possible Cause 2: Antagonistic interaction in the chosen combination.

    • Troubleshooting: While this compound is synergistic with many drugs, not all combinations are beneficial. For example, no significant improvement in efficacy was observed when combining it with levofloxacin in a chronic infection model. Review the literature for known synergistic and antagonistic interactions. In vitro checkerboard assays can be a preliminary step to assess synergy, but in vivo validation is essential.

  • Possible Cause 3: Inappropriate animal model.

    • Troubleshooting: The choice of animal model can influence the outcome of combination therapy studies. The C3HeB/FeJ mouse model, with its caseous necrotic lesions, may be more suitable for evaluating synergy against persistent bacteria than the BALB/c model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Monotherapy in Murine Models

Mouse ModelInfection TypeDose & RouteDurationLog10 CFU Reduction in LungsReference
BALB/cChronic10 mg/kg (IPA, 3x/week)8 weeksSimilar to 50-100 mg/kg for 4 weeks
BALB/cChronic50 mg/kg (IPA, 3x/week)4 weeks~0.6-0.9
BALB/cChronic200 mg/kg (SC, daily)28 daysSignificant reduction (P<0.001)
C3HeB/FeJChronic50 mg/kg (IPA)-Limited or no efficacy

*IPA: Intrapulmonary Aerosol; SC: Subcutaneous

Table 2: In Vivo Efficacy of this compound Combination Therapy in Murine Models

Mouse ModelCombinationDose & RouteDurationLog10 CFU Reduction in LungsFindingReference
C3HeB/FeJ1599 + Pyrazinamide50 mg/kg (IPA) + 150 mg/kg (oral)->1.8Synergistic
BALB/c1599 + Rifampicin200 mg/kg (SC) + 10 mg/kg (oral)4 weeksSignificantly better than monotherapyAdditive
BALB/c1599 + Pyrazinamide200 mg/kg (SC) + 150 mg/kg (oral)4 weeksSignificantly better than monotherapySynergistic
BALB/c1599 + Bedaquiline + Pyrazinamide200 mg/kg (SC) + 25 mg/kg (oral) + 150 mg/kg (oral)3 weeksAdditional ~0.66 log reduction vs Bedaquiline/PyrazinamideImproved Efficacy

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Chronic BALB/c Mouse Model

  • Infection: Infect female BALB/c mice via aerosol with Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to deliver approximately 100-200 bacilli per mouse.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment Groups: Randomly assign mice to treatment groups (n=5-8 per group):

    • Vehicle control

    • This compound monotherapy (e.g., 50 mg/kg via intrapulmonary aerosol, 3 times a week)

    • Combination therapy (e.g., this compound + oral pyrazinamide at 150 mg/kg daily)

  • Treatment Duration: Administer treatment for 4 to 8 weeks.

  • Outcome Measurement: At the end of the treatment period, euthanize the mice, homogenize the lungs, and plate serial dilutions on 7H11 agar to enumerate colony-forming units (CFU).

  • Data Analysis: Calculate the mean log10 CFU per lung for each group and compare the treatment groups to the vehicle control to determine the reduction in bacterial load.

Protocol 2: Intrapulmonary Aerosol Delivery of this compound in Mice

  • Drug Formulation: Dissolve this compound in a sterile vehicle suitable for nebulization (e.g., phosphate-buffered saline).

  • Aerosol Generation: Use a nose-only inhalation exposure system equipped with a nebulizer (e.g., Aerogen) to generate an aerosol of the drug formulation.

  • Animal Exposure: Place the mice in the exposure chamber and deliver the aerosolized drug for a predetermined duration to achieve the target lung dose.

  • Dosimetry: The delivered dose can be estimated based on the aerosol concentration, duration of exposure, and the minute volume of the mice. Alternatively, pharmacokinetic studies can be performed to determine the actual lung deposition.

Visualizations

Experimental_Workflow_Chronic_Infection cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Infection Aerosol Infection (M. tuberculosis) Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Randomization Randomization Establishment->Randomization Control Vehicle Control Randomization->Control Mono This compound Monotherapy Randomization->Mono Combo Combination Therapy Randomization->Combo Euthanasia Euthanasia Control->Euthanasia Mono->Euthanasia Combo->Euthanasia CFU Lung CFU Enumeration Euthanasia->CFU

Caption: Workflow for assessing in vivo efficacy in a chronic TB mouse model.

Combination_Therapy_Synergy cluster_partners Synergistic Partners Spectinamide_1599 This compound (Protein Synthesis Inhibitor) Pyrazinamide Pyrazinamide (Targets non-replicating Mtb) Spectinamide_1599->Pyrazinamide Synergistic Rifampicin Rifampicin (RNA Polymerase Inhibitor) Spectinamide_1599->Rifampicin Additive/Synergistic Bedaquiline Bedaquiline (ATP Synthase Inhibitor) Spectinamide_1599->Bedaquiline Improves Efficacy Non_Synergistic Levofloxacin (DNA Gyrase Inhibitor) Spectinamide_1599->Non_Synergistic No significant improvement

Caption: Synergistic and non-synergistic partners for this compound.

References

Technical Support Center: Optimizing Combination Therapy of Spectinamide 1599 and Pyrazinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination therapy of Spectinamide 1599 and pyrazinamide for tuberculosis research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and pyrazinamide?

A1: this compound, a derivative of spectinomycin, is a potent inhibitor of mycobacterial protein synthesis.[1] Pyrazinamide (PZA) is a first-line anti-tuberculosis drug that is particularly effective against semi-dormant bacilli in acidic environments.[2][3] Preclinical studies have demonstrated a synergistic effect when these two compounds are combined, leading to a greater reduction in bacterial load than either drug alone.[1][4] This combination is promising for enhancing treatment efficacy, potentially shortening treatment duration, and combating drug-resistant strains of Mycobacterium tuberculosis.

Q2: What is the mechanism of action for each drug?

A2:

  • This compound: This agent is a semi-synthetic analog of spectinomycin. It inhibits protein synthesis in M. tuberculosis. A key feature of spectinamides is their modification to evade the native Rv1258c efflux pump in M. tuberculosis, which contributes to their potent activity.

  • Pyrazinamide (PZA): PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The activity of PZA is highly dependent on an acidic pH. Under acidic conditions, POA accumulates within the bacterial cell, disrupting membrane potential and interfering with energy production.

Q3: In which experimental models has this combination shown efficacy?

A3: The combination of this compound and pyrazinamide has been evaluated in murine models of tuberculosis, specifically in BALB/c and C3HeB/FeJ mice. The C3HeB/FeJ mouse model is particularly relevant as it develops caseous necrotic pulmonary lesions that are more akin to human tuberculosis pathology.

Q4: What is the expected outcome of this combination therapy in preclinical models?

A4: In the C3HeB/FeJ mouse model, the combination of intrapulmonary aerosol delivery of this compound (50 mg/kg) and oral pyrazinamide (150 mg/kg) resulted in a synergistic effect with a bacterial reduction of greater than 1.8 log10 CFU in the lungs. In this model, monotherapy with either drug showed limited to no efficacy. In BALB/c mice, the combination has also demonstrated enhanced efficacy compared to monotherapy.

Troubleshooting Guides

Issue 1: Lack of Observed Synergy

Q: We are not observing the expected synergistic effect between this compound and pyrazinamide in our in vivo experiment. What are the potential reasons?

A: Several factors can contribute to a lack of synergy. Consider the following troubleshooting steps:

  • Mouse Model: The choice of mouse model is critical. The synergistic effect has been robustly demonstrated in the C3HeB/FeJ mouse model, which develops human-like caseous necrotic lesions. In contrast, BALB/c mice develop non-necrotic lesions, and the microenvironment within these lesions may differ, potentially impacting drug efficacy. The pH of the necrotic caseum in C3HeB/FeJ granulomas has been measured to be around 7.5, a pH at which PZA is less effective. However, in human TB cavities, the pH can be acidic (≤5.5), which is optimal for PZA activity. The complex pathology of the C3HeB/FeJ model may be necessary to reveal the synergistic interaction.

  • Drug Administration and Dosage:

    • This compound: Ensure correct administration. For intrapulmonary delivery, confirm proper aerosolization and deposition in the lungs. For subcutaneous injection, verify the correct injection technique and formulation. This compound is highly soluble in water. Dosages in published studies have ranged from 10 mg/kg to 200 mg/kg depending on the administration route and treatment duration.

    • Pyrazinamide: PZA is typically administered via oral gavage. Ensure the correct volume and concentration are administered. The standard dose used in many mouse studies is 150 mg/kg.

  • Treatment Duration: The synergistic effect may become more apparent over a sufficient treatment period. Most studies report treatment durations of at least 4 weeks.

  • Bacterial Strain: Ensure you are using a strain of M. tuberculosis that is susceptible to both drugs.

Issue 2: High Variability in Experimental Results

Q: We are observing high variability in bacterial load reduction between individual mice within the same treatment group. Why might this be happening?

A: High variability is a known challenge, particularly in the C3HeB/FeJ mouse model.

  • Heterogeneous Disease Progression: C3HeB/FeJ mice exhibit significant heterogeneity in the timing and extent of disease progression, which is largely independent of the incubation period before treatment. This can lead to dichotomous treatment effects, especially with PZA, correlating with the presence or absence of large caseous lesions.

  • Inconsistent Drug Administration: Inconsistent administration of either drug, especially via technically demanding routes like intrapulmonary aerosol delivery or oral gavage, can lead to variable drug exposure and efficacy. Ensure all personnel are thoroughly trained and follow standardized protocols.

  • Animal Health: Underlying health issues in individual mice can affect their response to both the infection and the treatment.

Issue 3: Unexpected Toxicity

Q: We are observing signs of toxicity in our experimental animals. What could be the cause?

A: While the combination has been reported to be well-tolerated, toxicity can occur.

  • Drug Dosage: Review the dosages of both drugs. While the reported therapeutic doses are generally well-tolerated, individual sensitivities or errors in dose calculation can lead to adverse effects.

  • Vehicle/Solvent Effects: Ensure the vehicle used for drug formulation is non-toxic and administered in appropriate volumes.

  • Gavage Injury: Improper oral gavage technique can cause esophageal or gastric injury. Ensure proper training and use of appropriate gavage needles.

  • Underlying Animal Health: Pre-existing health conditions in the animals can be exacerbated by the experimental procedures.

Quantitative Data Summary

Table 1: Efficacy of this compound and Pyrazinamide Combination Therapy in Murine Models

Mouse ModelThis compound Dose & RoutePyrazinamide Dose & RouteTreatment DurationOutcome (log10 CFU Reduction in Lungs)Reference
C3HeB/FeJ50 mg/kg, Intrapulmonary Aerosol150 mg/kg, Oral4 weeks>1.8 (synergistic effect)
BALB/c (Chronic Infection)200 mg/kg, Subcutaneous150 mg/kg, Oral4 weeksSignificant improvement over monotherapy
BALB/c (High-Dose Aerosol)200 mg/kg, Subcutaneous150 mg/kg, Oral4 weeksSignificantly better than monotherapy

Experimental Protocols

1. In Vivo Efficacy Study in C3HeB/FeJ Mice

  • Animal Model: Female C3HeB/FeJ mice.

  • Infection:

    • Infect mice via low-dose aerosol exposure with M. tuberculosis (e.g., Erdman strain) to deliver approximately 75 CFU per mouse.

    • Allow the infection to establish for 8 weeks to develop chronic disease with caseous necrotic lesions.

  • Drug Preparation and Administration:

    • This compound (50 mg/kg): Prepare in 0.9% low endotoxin saline. Administer via intrapulmonary aerosol delivery three times a week.

    • Pyrazinamide (150 mg/kg): Prepare in a suitable vehicle for oral administration. Administer daily via oral gavage.

  • Treatment Groups:

    • Untreated control

    • This compound monotherapy

    • Pyrazinamide monotherapy

    • This compound + Pyrazinamide combination therapy

  • Duration: Treat for 4-8 weeks.

  • Outcome Assessment:

    • At the end of the treatment period, euthanize mice.

    • Aseptically remove the lungs.

    • Homogenize the lungs in a suitable buffer (e.g., PBS with 0.05% Tween 80).

    • Prepare serial dilutions of the lung homogenates.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks and enumerate colony-forming units (CFU).

    • Express bacterial load as log10 CFU per lung.

2. Oral Gavage Protocol for Mice

  • Weigh the mouse to determine the correct dosing volume (typically not to exceed 10 ml/kg).

  • Select an appropriately sized gavage needle (e.g., 22-24 gauge for adult mice).

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Restrain the mouse securely, ensuring the head and neck are extended.

  • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should advance without resistance.

  • Administer the drug solution slowly.

  • Gently remove the needle.

  • Monitor the animal for any signs of distress.

Visualizations

Synergistic_Mechanism cluster_TB Mycobacterium tuberculosis Replicating Bacilli Replicating Bacilli Bacterial Death Bacterial Death Replicating Bacilli->Bacterial Death Semi-dormant Bacilli (Acidic Environment) Semi-dormant Bacilli (Acidic Environment) Semi-dormant Bacilli (Acidic Environment)->Bacterial Death This compound This compound Protein Synthesis Inhibition Protein Synthesis Inhibition This compound->Protein Synthesis Inhibition Pyrazinamide Pyrazinamide Pyrazinoic Acid (Active Form) Pyrazinoic Acid (Active Form) Pyrazinamide->Pyrazinoic Acid (Active Form) Converted by pncA Protein Synthesis Inhibition->Replicating Bacilli Targets Pyrazinoic Acid (Active Form)->Semi-dormant Bacilli (Acidic Environment) Targets

Caption: Proposed synergistic mechanism of this compound and Pyrazinamide.

Experimental_Workflow A Infect C3HeB/FeJ Mice (Low-dose aerosol) B Establish Chronic Infection (8 weeks) A->B C Randomize into Treatment Groups B->C D Administer Treatment (4-8 weeks) C->D E Euthanize and Harvest Lungs D->E F Homogenize Lungs E->F G Serial Dilution and Plating F->G H Enumerate CFU G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Tree Start No Synergy Observed Q1 Is the correct mouse model being used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (e.g., using BALB/c instead of C3HeB/FeJ) Q1->A1_No Q2 Are drug dosages and administration routes correct? A1_Yes->Q2 R1 Consider C3HeB/FeJ model for human-like pathology. A1_No->R1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the treatment duration sufficient? A2_Yes->Q3 R2 Verify dosages, routes, and techniques. A2_No->R2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the bacterial strain susceptible? A3_Yes->Q4 R3 Ensure treatment for at least 4 weeks. A3_No->R3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult literature for further troubleshooting. A4_Yes->End R4 Confirm drug susceptibility of the Mtb strain. A4_No->R4

Caption: Troubleshooting decision tree for lack of synergy.

References

troubleshooting inconsistent results in Spectinamide 1599 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spectinamide 1599 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semisynthetic analog of spectinomycin.[1][2][3][4] Its primary mechanism of action is the inhibition of protein synthesis in Mycobacterium tuberculosis (Mtb) by binding to the 30S ribosomal subunit.[2] A key feature of this compound is its structural modification that allows it to evade the native Rv1258c efflux pump in Mtb, which is often responsible for drug resistance. This targeted action on the bacterial ribosome, without significant off-target effects on mammalian mitochondrial or cytosolic ribosomes, contributes to its favorable safety profile.

Q2: What is the in vitro activity of this compound against M. tuberculosis?

This compound demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) typically ranges from 0.4 to 0.8 µg/mL for drug-susceptible Mtb and 0.4 to 1.6 µg/mL for antibiotic-resistant strains.

Troubleshooting Inconsistent In Vivo Results

Issue 1: Lower than expected efficacy in a chronic infection model.

Possible Cause 1: Bacterial Phenotype. In chronic infection models, M. tuberculosis can enter a dormant or non-replicating state, making it less susceptible to antibiotics that target replication, like protein synthesis inhibitors. Studies have shown that this compound is more effective against actively dividing (log-phase) bacteria compared to dormant phenotypes found in acidic or hypoxic conditions within granulomas.

Recommendation:

  • Combination Therapy: Consider co-administration with drugs effective against non-replicating bacteria. Pyrazinamide, for instance, has shown synergistic effects with this compound in chronic infection models, significantly reducing bacterial load.

  • Assess Bacterial State: If possible, analyze the metabolic state of the bacteria in your model to confirm if dormancy is a contributing factor.

Possible Cause 2: Mouse Model. The choice of mouse model can significantly impact the observed efficacy. The C3HeB/FeJ mouse model, which develops caseous necrotic granulomas similar to human tuberculosis, can present a more challenging environment for drug efficacy compared to the BALB/c model. In some studies, this compound monotherapy showed limited efficacy in C3HeB/FeJ mice.

Recommendation:

  • Model-Specific Data Review: Carefully review literature specific to the mouse model you are using.

  • Justify Model Selection: Ensure the chosen model is appropriate for the specific research question. For advanced disease modeling, C3HeB/FeJ is relevant but may require combination therapy to show significant effects.

Issue 2: High variability in drug exposure (pharmacokinetics).

Possible Cause 1: Route of Administration. The route of administration dramatically affects the biodistribution and concentration of this compound, particularly in the lungs. Intrapulmonary aerosol (IPA) delivery leads to significantly higher lung concentrations compared to subcutaneous (SC) injection at similar doses. This can result in greater efficacy with IPA administration.

Recommendation:

  • Standardize Administration Technique: Ensure consistent and accurate dosing technique, especially for IPA delivery, which can be technique-dependent.

  • Pharmacokinetic Analysis: Conduct satellite pharmacokinetic studies to measure plasma and lung tissue concentrations to correlate with efficacy data.

Possible Cause 2: Drug Formulation. this compound has poor oral bioavailability. For non-oral routes, the formulation can impact stability and delivery. For inhalation studies, the particle size and composition of dry powder formulations are critical for consistent delivery to the lungs.

Recommendation:

  • Use Validated Formulations: Employ well-characterized and stable formulations. For dry powder inhalation, ensure the mass median aerodynamic diameter (MMAD) is appropriate for deep lung deposition.

  • Ensure Dose Reproducibility: Utilize dosators and delivery systems that have been validated for reproducible in vitro and in vivo dosing.

Issue 3: Lack of synergistic effect when combined with another antibiotic.

Possible Cause: Mismatched Pharmacokinetics. For a synergistic effect to be observed in vivo, both drugs must be present at the site of infection at concentrations sufficient to exert their combined effect. Mismatched drug exposure profiles can lead to a loss of synergy that was observed in vitro.

Recommendation:

  • Pharmacokinetic Profiling of Both Drugs: Characterize the pharmacokinetic profiles of both this compound and the partner drug in your specific in vivo model.

  • Adjust Dosing Regimen: Modify the dosing schedule, route, or formulation to better align the drug exposures at the target site.

Data Summary

Table 1: In Vivo Efficacy of this compound in Murine Models

Mouse ModelInfection StageRoute of AdministrationDose (mg/kg) & ScheduleTreatment DurationLog10 CFU Reduction in Lungs (Compared to Control)Reference
BALB/cChronicIntrapulmonary Aerosol10, 50, 200 (3x weekly)4 weeks0.6 - 0.9
BALB/cChronicIntrapulmonary Aerosol10, 50, 200 (3x weekly)8 weeks~1.0 - 1.1
C3HeB/FeJChronicIntrapulmonary Aerosol50 (Monotherapy)Not specifiedLimited or no efficacy
C3HeB/FeJChronicIntrapulmonary Aerosol50 (with oral Pyrazinamide 150 mg/kg)Not specified>1.8 (synergistic effect)
BALB/cAcuteSubcutaneous1009 days>1
BALB/cChronicSubcutaneous10028 daysSignificant decrease

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (200 mg/kg dose)

ParameterSubcutaneous (SC) AdministrationIntrapulmonary Aerosol (IPA) AdministrationReference
Plasma Cmax (µg/mL) ~100~100
Lung Cmax (µg/g) ~20~950
Lung AUC (µg*h/g) ~150~7200
Lung-to-Plasma Exposure Ratio -12-40 times higher than SC

Experimental Protocols

Chronic Murine Tuberculosis Infection Model (BALB/c or C3HeB/FeJ)

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., Erdman strain) to achieve a target deposition of approximately 100-200 bacilli in the lungs.

  • Incubation: The infection is allowed to establish for a period of 4-6 weeks to develop into a chronic state.

  • Treatment Initiation: Treatment with this compound and/or combination agents is initiated. Dosing can be administered via subcutaneous injection or intrapulmonary aerosol delivery at specified frequencies.

  • Monitoring: Mice are monitored for signs of toxicity and weight loss throughout the treatment period.

  • Endpoint Analysis: At the end of the treatment duration (e.g., 4 or 8 weeks), mice are euthanized. Lungs are harvested, homogenized, and plated on selective agar to enumerate bacterial colony-forming units (CFU).

  • Histopathology: Lung tissues may be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histopathological assessment.

Pharmacokinetic Study in Mice

  • Acclimatization: Naïve mice (e.g., female BALB/c) are acclimatized for at least one week with ad libitum access to food and water.

  • Drug Administration: A single dose of this compound is administered via the desired route (e.g., subcutaneous injection or intrapulmonary aerosol).

  • Sample Collection: At predetermined time points post-administration, blood and lung tissue samples are collected from groups of mice.

  • Sample Processing: Plasma is separated from blood. Lung tissue is homogenized.

  • Bioanalysis: The concentration of this compound in plasma and tissue homogenates is determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated.

Visualizations

Spectinamide_1599_MoA cluster_mtb Mycobacterium tuberculosis cluster_drug This compound Action ribosome 30S Ribosomal Subunit synthesis Protein Synthesis ribosome->synthesis Essential for efflux Rv1258c Efflux Pump spec1599 This compound binding Binds to Helix 34 spec1599->binding evasion Structural Modification Evades Efflux spec1599->evasion binding->ribosome inhibition Inhibition binding->inhibition inhibition->synthesis Blocks Translocation evasion->efflux Bypasses

Caption: Mechanism of Action of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis infection Aerosol Infection of Mice (e.g., BALB/c, C3HeB/FeJ) with M. tuberculosis incubation Establish Chronic Infection (4-6 weeks) infection->incubation treatment Administer this compound (± Combination Agents) - Subcutaneous - Intrapulmonary Aerosol incubation->treatment euthanasia Euthanize Mice at Pre-determined Endpoint treatment->euthanasia pk Pharmacokinetic Analysis (Satellite Group) treatment->pk Parallel Study harvest Harvest Lungs euthanasia->harvest cfu Enumerate Bacterial Load (CFU count) harvest->cfu histo Histopathology harvest->histo

Caption: In Vivo Efficacy Study Workflow.

troubleshooting_logic cluster_problem Identify Problem Area cluster_solution Potential Causes & Solutions start Inconsistent In Vivo Results Observed efficacy Low Efficacy? start->efficacy variability High Variability? start->variability synergy Lack of Synergy? start->synergy efficacy_sol Bacterial Phenotype Mouse Model Consider Combination Therapy Review Model-Specific Data efficacy->efficacy_sol variability_sol Route of Administration Formulation Standardize Technique Validate Formulation & PK variability->variability_sol synergy_sol Mismatched PK Profile Both Drugs Adjust Dosing Regimen synergy->synergy_sol

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Spectinamide 1599 Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Spectinamide 1599.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in aqueous solutions.

Question: My this compound solution is showing significant degradation within a short period. What are the likely causes and how can I improve its stability?

Answer:

Rapid degradation of this compound in aqueous solutions is most commonly attributed to hydrolysis of the amide bond, a reaction that is highly influenced by pH and temperature. The spectinomycin core of the molecule is also susceptible to base-catalyzed hydrolysis.[1][2]

Potential Causes and Mitigation Strategies:

  • pH-Dependent Hydrolysis: The amide linkage in this compound is susceptible to both acid and base-catalyzed hydrolysis. The parent molecule, spectinomycin, shows accelerated hydrolysis at pH values above 6.0.[1][2]

    • Solution: Maintain the pH of the formulation within a weakly acidic range (pH 4.5-5.5) using a suitable buffering agent. Citrate or acetate buffers are commonly used in parenteral formulations to maintain pH and can enhance stability.

  • Elevated Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

    • Solution: Store this compound solutions at refrigerated temperatures (2-8°C). Avoid exposure to high temperatures during manufacturing and storage.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.

    • Solution: Incorporate a chelating agent, such as disodium edetate (EDTA), into the formulation to sequester metal ions.

Issue 2: Discoloration or precipitation observed in the formulation over time.

Question: My this compound formulation has developed a yellow tint and/or a precipitate has formed upon storage. What could be the reason for this instability?

Answer:

Discoloration and precipitation can be indicative of chemical degradation, particularly oxidation and photodegradation, or physical instability leading to the formation of insoluble degradants.

Potential Causes and Mitigation Strategies:

  • Oxidative Degradation: The this compound molecule contains functional groups that can be susceptible to oxidation. This can be initiated by exposure to atmospheric oxygen, peroxides present in excipients, or catalyzed by metal ions.

    • Solution:

      • Use of Antioxidants: Include antioxidants in the formulation. For aqueous formulations, common choices include sodium metabisulfite or ascorbic acid.

      • Inert Atmosphere: During manufacturing, purge the formulation vessel and the headspace of the final container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Photodegradation: The pyridine ring in the this compound structure can absorb UV light, potentially leading to photodegradation.

    • Solution: Protect the formulation from light by using amber-colored vials or by storing it in a light-protected container.

  • Formation of Insoluble Degradation Products: Hydrolysis or other degradation pathways can lead to the formation of products with lower aqueous solubility, resulting in precipitation.

    • Solution: In addition to the strategies to prevent chemical degradation, consider the use of co-solvents (e.g., propylene glycol) or solubility enhancers like cyclodextrins to keep both the parent drug and any potential degradants in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, leading to the formation of spectinomycin and the corresponding carboxylic acid. This is based on the known instability of the amide functional group. The spectinomycin core itself can also undergo hydrolysis, particularly under basic conditions.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Based on data for the parent compound spectinomycin, the molecule is more stable in weakly acidic conditions. Hydrolysis is accelerated in neutral to alkaline solutions (pH > 6.0). Therefore, maintaining a pH between 4.5 and 5.5 is recommended for aqueous formulations.

Q3: Are there any specific excipients that can be used to improve the stability of this compound in a liquid formulation?

A3: Yes, several excipients can enhance the stability of this compound in solution:

  • Buffers: Citrate or acetate buffers to maintain an optimal pH range (4.5-5.5).

  • Antioxidants: Sodium metabisulfite or ascorbic acid to prevent oxidative degradation.

  • Chelating Agents: Disodium edetate (EDTA) to sequester metal ions that can catalyze degradation.

  • Tonicity Modifiers: Sodium chloride or dextrose to make the formulation isotonic for parenteral administration.

  • Solubilizing Agents/Stabilizers: Propylene glycol or cyclodextrins may help to improve the solubility and stability of the drug product.

Q4: What are the recommended storage conditions for this compound formulations?

A4: To ensure stability, this compound formulations, particularly liquid formulations, should be:

  • Stored at refrigerated temperatures (2-8°C).

  • Protected from light.

  • For multi-dose formulations, stored in a manner that minimizes microbial contamination.

For solid-state formulations, such as lyophilized powders, storage at controlled room temperature may be acceptable, but this should be confirmed with long-term stability studies.

Data Presentation

Table 1: Effect of pH and Temperature on the Hydrolysis Rate of Spectinomycin (as a proxy for this compound)

pHTemperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
4.025~0.001~693
6.025~0.003~231
7.025~0.010~69.3
8.025~0.035~19.8
7.050~0.070~9.9
7.070~0.231~3.0

Data extrapolated and simplified from studies on spectinomycin hydrolysis kinetics. The rates for this compound may differ but are expected to follow similar trends.

Table 2: Recommended Excipients for this compound Liquid Formulations

Excipient ClassExampleTypical Concentration RangePurpose
Buffering AgentSodium Citrate/Citric Acid10-50 mMMaintain pH in the optimal range for stability (4.5-5.5)
AntioxidantSodium Metabisulfite0.01-0.1% w/vPrevent oxidative degradation
Chelating AgentDisodium Edetate (EDTA)0.01-0.05% w/vSequester catalytic metal ions
Tonicity ModifierSodium Chlorideq.s. to isotonicityAdjust tonicity for parenteral administration
Solubilizer/StabilizerHydroxypropyl-β-cyclodextrin2-10% w/vEnhance solubility and stability

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for spectinomycin and is intended as a starting point for the development of a specific method for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate degradation products.

    • Inject the stressed samples and an unstressed control into the HPLC system.

    • Develop a gradient elution method that provides adequate separation of the parent drug from all degradation products.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways for this compound.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, analytical balance, volumetric flasks, pH meter, HPLC system.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize a sample before injection.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize a sample before injection.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve a sample in the mobile phase before injection.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

Visualizations

cluster_degradation This compound Degradation Pathways Spectinamide_1599 Spectinamide_1599 Hydrolysis Hydrolysis Spectinamide_1599->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Spectinamide_1599->Oxidation O₂, Metal Ions Photodegradation Photodegradation Spectinamide_1599->Photodegradation UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways for this compound.

cluster_workflow Formulation Strategy Workflow Start Start Characterize_Drug Characterize Physicochemical Properties of this compound Start->Characterize_Drug Identify_Stressors Identify Potential Degradation Pathways (Hydrolysis, Oxidation, Photolysis) Characterize_Drug->Identify_Stressors Select_Excipients Select Stabilizing Excipients (Buffers, Antioxidants, Chelating Agents) Identify_Stressors->Select_Excipients Develop_Formulation Develop Prototype Formulations Select_Excipients->Develop_Formulation Stability_Testing Conduct Forced Degradation and Long-Term Stability Studies Develop_Formulation->Stability_Testing Analyze_Results Analyze Stability Data (HPLC) Stability_Testing->Analyze_Results Optimize_Formulation Optimize Formulation Based on Results Analyze_Results->Optimize_Formulation Optimize_Formulation->Develop_Formulation Iterate Final_Formulation Final_Formulation Optimize_Formulation->Final_Formulation

Caption: Workflow for developing a stable this compound formulation.

References

Technical Support Center: Enhancing Spectinamide 1599 Penetration into Tuberculous Lesions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the penetration of Spectinamide 1599 into tuberculous lesions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a semi-synthetic analog of spectinomycin and acts as a potent inhibitor of bacterial protein synthesis.[1][2][3] Its specific target is the bacterial ribosome, where it binds to the 16S ribosomal RNA in the 30S subunit, thereby blocking the translocation step of protein synthesis.[2] A key structural modification in this compound allows it to evade the native Rv1258c efflux pump in Mycobacterium tuberculosis (Mtb), which is a significant mechanism of intrinsic resistance to the parent compound, spectinomycin.[2] This evasion of efflux contributes to its potent activity against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Q2: What are the main barriers to this compound penetration into tuberculous lesions?

The complex structure of tuberculous granulomas presents significant challenges to drug penetration. These barriers include:

  • Poor Vascularization: The necrotic and caseous centers of mature granulomas are often avascular, meaning drugs must diffuse over long distances from the bloodstream to reach the bacteria.

  • Caseous Necrosis: The "cheesy" material in the core of necrotic granulomas, known as caseum, is rich in lipids and cellular debris. This dense, viscous matrix can impede the diffusion of drugs. Drug binding to macromolecules within the caseum can further limit free drug availability.

  • Intracellular Location of Mtb: Mycobacterium tuberculosis can reside within host cells, primarily macrophages. To be effective, this compound must not only penetrate the lesion but also cross the host cell membrane to reach the intracellular bacteria.

  • Bacterial Efflux Pumps: While this compound was designed to evade the Rv1258c efflux pump, Mtb possesses multiple other efflux pumps that could potentially contribute to reduced intracellular drug concentrations.

Q3: What are the current strategies being explored to enhance this compound penetration?

Several strategies are under investigation to improve the delivery of this compound to tuberculous lesions:

  • Inhalational Delivery: Administration of this compound as an aerosol or dry powder inhaler allows for direct delivery to the lungs, the primary site of tuberculosis infection. This approach can achieve significantly higher local drug concentrations in the lungs compared to systemic administration, with studies showing 12-40 times higher exposure ratios between the lung and plasma for intrapulmonary delivery versus intravenous or subcutaneous routes.

  • Formulation Strategies: Developing advanced formulations, such as amorphous dry powders, can improve the aerosol performance and stability of this compound for inhalation. The addition of excipients like L-leucine has been shown to improve the inhalable fraction.

  • Combination Therapy: Using this compound in combination with other anti-TB drugs can lead to synergistic effects. For example, combination with pyrazinamide has shown superior bacterial reduction in mouse models with caseous necrotic lesions. The rationale is that different drugs may have varying abilities to penetrate different lesion microenvironments.

  • Host-Directed Therapies (HDTs): While not specific to this compound, HDTs aim to modulate the host immune response to alter the structure of the granuloma, potentially making it more permeable to antibiotics. This is an emerging area of research in TB treatment.

  • Nanoparticle-Based Drug Delivery: Encapsulating drugs in nanoparticles is a strategy to improve drug solubility, stability, and targeted delivery to infected macrophages, potentially enhancing penetration into lesions.

Troubleshooting Guides

Problem 1: Inconsistent results in in vivo efficacy studies with this compound.

  • Possible Cause: Variability in drug administration and formulation.

    • Solution: Ensure consistent and reproducible dosing, especially with intrapulmonary delivery. For dry powder inhalation, characterize the particle size distribution (e.g., Mass Median Aerodynamic Diameter - MMAD) and ensure the delivery device provides a consistent emitted dose. For parenteral routes, confirm the stability and solubility of the drug in the chosen vehicle.

  • Possible Cause: Differences in the animal model used.

    • Solution: Be aware of the pathological differences between various mouse strains. For example, BALB/c mice develop more organized, cellular granulomas, while C3HeB/FeJ mice form caseous, necrotic lesions that more closely mimic human tuberculosis. The choice of model will significantly impact drug penetration and efficacy.

  • Possible Cause: Stage of the infection at the time of treatment initiation.

    • Solution: Standardize the infection protocol. Treatment initiated during the acute phase of infection may yield different results compared to treatment of a chronic, established infection with well-formed granulomas.

Problem 2: Poor correlation between in vitro MIC and in vivo efficacy of this compound.

  • Possible Cause: The standard in vitro culture conditions do not replicate the environment within a tuberculous lesion.

    • Solution: Evaluate the activity of this compound against Mtb under conditions that mimic the lesion microenvironment, such as low oxygen (hypoxia) and acidic pH. This compound has shown greater efficacy against log-phase bacteria compared to phenotypically tolerant bacteria in acid or hypoxic phases.

  • Possible Cause: Limited drug penetration into the specific lesion type in your animal model.

    • Solution: Quantify the concentration of this compound in the plasma, lung tissue, and ideally, within the lesions themselves. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on tissue homogenates. Comparing drug exposure at the site of infection with the MIC will provide a more accurate measure of its potential efficacy.

  • Possible Cause: Efflux pump activity in vivo.

    • Solution: While this compound evades the Rv1258c pump, other efflux systems may be upregulated in the in vivo environment. Consider evaluating the expression of various efflux pump genes in Mtb isolated from the lungs of treated animals.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Mycobacterium tuberculosis StrainMIC (μg/mL)Reference
H37Rv (drug-susceptible)0.4 - 0.8
MDR and XDR strains0.4 - 1.6

Table 2: In Vivo Efficacy of Inhaled this compound in Mouse Models

Animal ModelTreatment RegimenDurationLog10 CFU Reduction in LungsReference
BALB/c (chronic infection)10 mg/kg (thrice weekly)8 weeksSimilar to 50-100 mg/kg for 4 weeks
BALB/c (chronic infection)10, 50, 200 mg/kg4 weeks0.6 - 0.9
C3HeB/FeJ (chronic infection)50 mg/kg (monotherapy)-Limited to no efficacy
C3HeB/FeJ (chronic infection)50 mg/kg + oral pyrazinamide (150 mg/kg)->1.8 (synergistic effect)

Table 3: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDoseKey FindingReference
Intrapulmonary Aerosol vs. IV/SC-12-40 times higher exposure ratio in lung vs. plasma
Dry Powder Inhalation15.4 - 32.8 mg/kgDose-dependent systemic exposure

Experimental Protocols

Protocol 1: Preparation and Characterization of this compound Dry Powder for Inhalation

  • Formulation: Dissolve this compound and L-leucine (as a dispersibility enhancer) in deionized water.

  • Spray Drying: Utilize a spray dryer with an inlet temperature of ~120°C and an outlet temperature of ~70°C. The feed rate should be optimized to produce an amorphous powder.

  • Particle Size Analysis: Determine the Mass Median Aerodynamic Diameter (MMAD) using a cascade impactor. An MMAD between 1-5 µm is desirable for deep lung delivery.

  • Morphology: Characterize the particle morphology using Scanning Electron Microscopy (SEM).

  • In Vitro Aerosol Performance: Use a dry powder inhaler device to deliver the formulation into a cascade impactor to determine the emitted dose and fine particle fraction.

Protocol 2: In Vivo Efficacy Testing in the C3HeB/FeJ Mouse Model

  • Infection: Infect C3HeB/FeJ mice via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman strain) to deliver ~100 bacilli per mouse.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks, during which time caseous necrotic lesions will develop.

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 50 mg/kg) via intrapulmonary aerosol delivery

    • Oral pyrazinamide (e.g., 150 mg/kg)

    • Combination of this compound and pyrazinamide

  • Dosing: Administer treatment for a defined period (e.g., 4-8 weeks).

  • Outcome Measurement: At the end of the treatment period, humanely euthanize the mice, harvest the lungs, homogenize the tissue, and plate serial dilutions on selective agar to enumerate the bacterial load (Colony Forming Units - CFU).

  • Data Analysis: Calculate the log10 CFU reduction for each treatment group compared to the vehicle control.

Visualizations

experimental_workflow cluster_formulation Dry Powder Formulation cluster_invivo In Vivo Efficacy (C3HeB/FeJ Model) cluster_analysis Data Analysis a Dissolve 1599 & L-leucine b Spray Drying a->b c Characterize MMAD, Morphology, FPF b->c f Treatment Initiation (e.g., Inhaled 1599 +/- PZA) c->f Use characterized dry powder d Aerosol Infection with M. tuberculosis e Establish Chronic Infection (4-6 weeks) d->e e->f g Bacterial Load Quantification (CFU) f->g h Compare Log10 CFU Reduction g->h

Caption: Workflow for developing and testing an inhalable this compound formulation.

signaling_pathway cluster_barriers Barriers to Penetration cluster_strategies Enhancement Strategies cluster_target Bacterial Target lesion Tuberculous Lesion (Granuloma) caseum Caseous Necrosis (Avascular Core) macrophage Infected Macrophage mtb Mycobacterium tuberculosis caseum->mtb Drug must diffuse through caseum macrophage->mtb Drug must cross host cell membrane inhalation Inhalational Delivery (Aerosol/Dry Powder) inhalation->lesion Bypasses Systemic Circulation, Increases Local Concentration combination Combination Therapy (e.g., with Pyrazinamide) combination->caseum Synergistic Activity in Necrotic Environment ribosome Ribosome (Protein Synthesis)

Caption: Strategies to overcome barriers for this compound delivery to Mtb.

References

Spectinamide 1599: Technical Support Center for Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding dose fractionation and efficacy studies of Spectinamide 1599. The information is compiled from preclinical research to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a semi-synthetic analog of spectinomycin.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis in Mycobacterium tuberculosis (Mtb).[2][4] It binds to the 30S ribosomal subunit, specifically at a site on the 16S rRNA known as helix 34, which blocks the translocation step of translation. A key feature of spectinamides is their modification to circumvent native efflux pumps in Mtb, such as Rv1258c, which contributes to their potent anti-tubercular activity.

Q2: Is this compound effective against drug-resistant strains of Mtb?

Yes, preclinical studies have demonstrated that this compound is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This is largely due to its novel chemical structure that evades the efflux pump mechanisms that contribute to resistance to other antibiotics. It also does not exhibit cross-resistance with existing tuberculosis therapeutics.

Q3: What is the oral bioavailability of this compound?

This compound lacks oral bioavailability. Therefore, in preclinical studies, it is typically administered via subcutaneous injection or intrapulmonary aerosol.

Q4: How does the route of administration impact the efficacy of this compound?

The route of administration significantly impacts the drug's concentration in the lungs, the primary site of tuberculosis infection. Intrapulmonary aerosol (IPA) delivery results in substantially higher lung exposure compared to subcutaneous (SC) administration at similar doses. Studies have shown that IPA administration can lead to 12 to 48 times higher drug exposure in the lungs compared to intravenous or subcutaneous routes. This increased local concentration likely contributes to the enhanced efficacy observed with IPA delivery.

Troubleshooting Guide

Issue 1: Limited or no efficacy observed with this compound monotherapy in a chronic infection model.

  • Possible Cause 1: Bacterial Phenotype. this compound, similar to isoniazid, demonstrates greater efficacy against actively replicating (log-phase) bacteria and has limited activity against dormant or non-replicating phenotypes, such as those found in the acidic or hypoxic conditions of a granuloma. In chronic infection models, a larger proportion of the bacterial population may be in a tolerant state.

  • Troubleshooting Steps:

    • Combination Therapy: Consider using this compound in combination with other anti-TB agents that are effective against different bacterial subpopulations. Synergistic effects have been observed when combined with pyrazinamide and rifampicin.

    • Model Selection: For initial efficacy screening, an acute infection model with a higher bacterial load might show a more pronounced effect of this compound monotherapy.

Issue 2: Inconsistent results in efficacy studies despite using the same total weekly dose.

  • Possible Cause 1: Dosing Frequency and Post-Antibiotic Effect (PAE). this compound has a long post-antibiotic effect, ranging from 75 to 132 hours in vitro. This means that its suppressive effect on bacterial growth continues even after the drug concentration falls below the minimum inhibitory concentration (MIC). The dosing frequency can influence the maintenance of this effect.

  • Troubleshooting Steps:

    • Review Dosing Regimen: While a total weekly dose may be the same, the fractionation of that dose (e.g., once daily vs. three times a week) can impact efficacy. Studies have shown that lower doses (e.g., 10 mg/kg) administered three times a week can achieve similar efficacy to higher daily doses over a longer treatment period.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to understand the relationship between drug exposure (AUC/MIC, Cmax/MIC) and the observed bactericidal effect in your specific experimental model.

Issue 3: Unexpected toxicity or adverse events in animal models.

  • Possible Cause 1: Off-target effects at high concentrations. While this compound generally has a good safety profile in preclinical models, high local concentrations or prolonged systemic exposure could potentially lead to unforeseen toxicity.

  • Troubleshooting Steps:

    • Dose De-escalation: If toxicity is observed, consider a dose de-escalation study to identify the maximum tolerated dose in your model.

    • Route of Administration: For systemically administered this compound, consider if the formulation or vehicle is contributing to the observed toxicity. For inhaled formulations, ensure the particle size is appropriate to minimize irritation.

    • Combination Therapy Effects: When used in combination, adverse effects could be attributed to the partner drug or a drug-drug interaction. For example, linezolid, when used in combination regimens, has been associated with severe adverse events.

Data on Dosing and Efficacy

The following tables summarize quantitative data from various preclinical studies on this compound.

Table 1: Efficacy of Subcutaneously Administered this compound in Mouse Models

Mouse ModelInfection TypeDose (mg/kg)Dosing FrequencyDurationLog10 CFU Reduction in LungsReference
BALB/cChronic200Once Daily4 weeks1.19
IFNγ KOAcute200Twice Daily9 days>1.0
BALB/cChronic1544 or 1599 at 200Once Daily28 daysSignificant reduction (P<0.001)
BALB/cHigh Burden200Not Specified28 days2.2

Table 2: Efficacy of Intrapulmonary Aerosol (IPA) Administered this compound in Mouse Models

Mouse ModelInfection TypeDose (mg/kg)Dosing FrequencyDurationLog10 CFU Reduction in LungsReference
BALB/cChronic10Thrice Weekly2 monthsSimilar to 50-100 mg/kg for 1 month
C3HeB/FeJChronic50Not SpecifiedNot SpecifiedLimited as monotherapy

Table 3: Efficacy of this compound in Combination Therapy (IPA Administration)

Mouse ModelInfection TypeThis compound Dose (mg/kg)Combination Drug(s) and Dose (mg/kg)DurationLog10 CFU Reduction in LungsReference
C3HeB/FeJChronic50Pyrazinamide (150)Not Specified>1.8 (synergistic effect)

Experimental Protocols

1. Mouse Model of Tuberculosis Infection (Chronic)

  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with M. tuberculosis (e.g., Erdman strain) to deliver a low dose of approximately 100 bacilli to the lungs.

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 8 weeks before the initiation of treatment.

  • Treatment Administration:

    • Subcutaneous (SC): this compound is dissolved in a suitable vehicle (e.g., Plasma-Lyte) and administered via subcutaneous injection in a volume of 0.2 mL.

    • Intrapulmonary Aerosol (IPA): this compound is delivered directly to the lungs using a specialized aerosol generation system.

    • Oral Gavage: Combination drugs like rifampicin, pyrazinamide, and bedaquiline are typically administered orally.

  • Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and the lungs are harvested. The bacterial burden is quantified by plating serial dilutions of lung homogenates onto selective agar plates and counting the colony-forming units (CFU).

2. In Vitro Assessment of Synergy

  • Method: A checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

  • Procedure:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the combination drug along the y-axis.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Incubate the plates under appropriate conditions.

    • The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or by measuring optical density.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

  • Note: In vivo synergistic interactions with this compound have been observed that were not predicted by in vitro checkerboard assays.

Visualizations

Spectinamide_Mechanism_of_Action cluster_ribosome M. tuberculosis 70S Ribosome 50S 50S 30S 30S Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Inhibits Translocation Spectinamide_1599 This compound Spectinamide_1599->30S Binds to h34 of 16S rRNA Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infect_Mice Aerosol Infection (M. tuberculosis) Establish_Chronic_Infection Establish Chronic Infection (4-8 weeks) Infect_Mice->Establish_Chronic_Infection Administer_Treatment Administer Treatment (e.g., 4 weeks) Establish_Chronic_Infection->Administer_Treatment Harvest_Lungs Harvest Lungs Administer_Treatment->Harvest_Lungs Homogenize_Plate Homogenize & Plate Harvest_Lungs->Homogenize_Plate Count_CFU Count CFU Homogenize_Plate->Count_CFU

References

Technical Support Center: Mitigating Acquired Resistance to Spectinamide 1599

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential for acquired resistance to Spectinamide 1599. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic analog of spectinomycin and functions by inhibiting protein synthesis in Mycobacterium tuberculosis (Mtb). It binds to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site and halting peptide chain elongation.[1] A key feature of this compound is its structural modification to evade the native Rv1258c efflux pump in Mtb, which is a common mechanism of intrinsic resistance to the parent compound, spectinomycin.[1][2]

Q2: What are the known mechanisms of acquired resistance to this compound?

The primary mechanism of acquired resistance to spectinamides, including 1599, is the development of mutations in the 16S rRNA gene. These mutations occur in the drug-binding site on the ribosome, reducing the affinity of this compound and rendering it less effective. Spontaneous mutations in the 16S rRNA can arise in a bacterial population, and exposure to the antibiotic can select for these resistant variants.

Q3: How can the emergence of this compound resistance be minimized in vitro and in vivo?

The most effective strategy to mitigate the development of resistance to this compound is through combination therapy. Studies have shown that this compound exhibits synergistic or additive effects when used with other anti-tuberculosis drugs, such as pyrazinamide and rifampicin. This approach reduces the probability of resistant mutants emerging, as a bacterium would need to simultaneously develop resistance to two or more drugs with different mechanisms of action.

Troubleshooting Guides

Problem: I am observing a rapid increase in the Minimum Inhibitory Concentration (MIC) of this compound in my Mtb cultures.

  • Possible Cause 1: Selection of pre-existing resistant mutants. The bacterial population may contain a sub-population of mutants with spontaneous resistance to this compound. Continuous exposure to the drug will select for the growth of these resistant variants.

  • Troubleshooting 1.1: Determine the frequency of spontaneous resistance. Perform a spontaneous mutation frequency assay to quantify the proportion of resistant mutants in your bacterial stock. (See Experimental Protocol 2).

  • Troubleshooting 1.2: Implement combination therapy. If not already doing so, combine this compound with another anti-TB drug with a different mechanism of action. Perform a checkerboard assay to identify synergistic combinations. (See Experimental Protocol 3).

  • Possible Cause 2: Sub-optimal drug concentration. Using concentrations of this compound that are too low may not completely inhibit bacterial growth and can encourage the selection of resistant mutants.

  • Troubleshooting 2.1: Re-determine the MIC. Perform a standard MIC assay to ensure you are using an appropriate inhibitory concentration for your specific Mtb strain. (See Experimental Protocol 1).

Problem: My in vitro synergy experiments with this compound are not translating to in vivo efficacy.

  • Possible Cause: Pharmacokinetic mismatch of the combination drugs. The absorption, distribution, metabolism, and excretion (ADME) profiles of the combined drugs may differ significantly in an in vivo model, leading to sub-optimal concentrations of one or both drugs at the site of infection.

  • Troubleshooting: Evaluate the pharmacokinetic properties of the drug combination. Conduct pharmacokinetic studies in your animal model to ensure that both drugs reach and maintain effective concentrations at the target site for a sufficient duration.

Data Presentation

Table 1: In Vitro Activity of this compound Against M. tuberculosis

ParameterValueReference
MIC against drug-susceptible Mtb0.4–0.8 µg/mL
MIC against MDR/XDR Mtb strains0.4–1.6 µg/mL
Frequency of Spontaneous Resistance1.6–7.4 × 10⁻⁷

Table 2: In Vivo Efficacy of this compound Combination Therapy

CombinationAnimal ModelBacterial Load Reduction (log10 CFU)Reference
This compound (50 mg/kg) + Pyrazinamide (150 mg/kg)C3HeB/FeJ mice>1.8 (synergistic)
This compound + RifampicinBALB/c miceSignificant improvement over monotherapy
This compound + Bedaquiline + PyrazinamideHigh-dose aerosol modelSignificantly improved efficacy

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of Mtb (e.g., McFarland standard 0.5) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the bacterial inoculum to each well containing the drug dilution.

  • Include a positive control (bacteria, no drug) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by measuring optical density.

Protocol 2: Determination of Frequency of Spontaneous Resistance

This protocol allows for the calculation of the frequency at which spontaneous mutants resistant to this compound arise.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H10 agar plates

  • This compound

  • Incubator (37°C)

Procedure:

  • Grow a large population of Mtb in non-selective broth to a high density (e.g., 10⁹ to 10¹⁰ CFU/mL).

  • Plate serial dilutions of the culture on non-selective 7H10 agar plates to determine the total viable cell count.

  • Plate a known, large number of cells (e.g., 10⁹ CFU) onto 7H10 agar plates containing a selective concentration of this compound (typically 4-8 times the MIC).

  • Incubate all plates at 37°C for 3-4 weeks.

  • Count the number of colonies on both the non-selective and selective plates.

  • Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between this compound and a second antimicrobial agent.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth with OADC

  • Stock solutions of this compound and the second test drug

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second drug along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Prepare a standardized Mtb inoculum as described in the MIC protocol.

  • Inoculate each well with the bacterial suspension.

  • Include controls for each drug alone.

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance cluster_in_vitro In Vitro Analysis cluster_molecular Molecular Analysis cluster_in_vivo In Vivo Validation mic 1. Determine MIC of this compound spontaneous_resistance 2. Determine Frequency of Spontaneous Resistance mic->spontaneous_resistance Provides baseline susceptibility checkerboard 3. Perform Checkerboard Assay for Synergy mic->checkerboard Informs concentration range isolate_mutants 4. Isolate Resistant Mutants spontaneous_resistance->isolate_mutants Identifies resistant population animal_model 6. Test Synergistic Combinations in Animal Model checkerboard->animal_model Identifies promising combinations sequence_rrna 5. Sequence 16S rRNA Gene isolate_mutants->sequence_rrna For resistance mechanism confirmation

Caption: Workflow for investigating and mitigating resistance to this compound.

resistance_mitigation_strategy Strategy to Mitigate this compound Resistance spectinamide This compound Monotherapy resistance Selection of 16S rRNA Mutants -> Resistance spectinamide->resistance combination Combination Therapy (e.g., with Pyrazinamide) spectinamide->combination synergy Synergistic or Additive Effect combination->synergy reduced_resistance Reduced Probability of Resistance Emergence synergy->reduced_resistance

Caption: Logical flow of resistance mitigation through combination therapy.

signaling_pathway This compound Mechanism of Action and Resistance spectinamide This compound ribosome 30S Ribosomal Subunit spectinamide->ribosome Binds to altered_ribosome Altered 30S Ribosomal Subunit spectinamide->altered_ribosome Reduced Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Prevents mutation 16S rRNA Mutation mutation->altered_ribosome Leads to resistance Resistance altered_ribosome->resistance Results in

Caption: Mechanism of action of this compound and the pathway to resistance.

References

improving the therapeutic index of Spectinamide 1599

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Spectinamide 1599. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic analog of the antibiotic spectinomycin. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It achieves this by binding to the 30S ribosomal subunit, thereby blocking the translocation step of protein synthesis. A key feature of this compound is its structural modification to evade native drug efflux pumps in Mycobacterium tuberculosis (Mtb), such as the Rv1258c efflux pump, which contributes to its potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3][4]

Q2: What is the solubility and recommended solvent for this compound?

This compound is a highly water-soluble compound. For most in vitro and in vivo experiments, it can be dissolved in sterile, pyrogen-free saline or phosphate-buffered saline (PBS).

Q3: How should this compound solutions be stored?

While specific long-term stability data under various conditions is not extensively published, based on its chemical nature as a hydrophilic aminocyclitol antibiotic, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For in-use solutions, refrigeration at 2-8°C for a limited duration is a common practice, though stability under these conditions should be empirically verified for sensitive assays.

Q4: Is this compound known to have off-target effects?

Extensive in vitro profiling of this compound against a panel of 68 primary human molecular targets and the five major human cytochrome P450 enzymes did not reveal any significant off-target pharmacological effects. This suggests a high degree of selectivity for its bacterial ribosomal target.

Q5: What is the known toxicity profile of this compound?

While generally well-tolerated in preclinical models, particularly with intrapulmonary administration, the development of this compound was halted due to acute toxicity observed at high intravenous bolus doses in rats. Researchers should be mindful of the potential for dose-dependent toxicity, especially when using high concentrations or rapid administration routes in vivo.

Troubleshooting Guides

Inconsistent In Vitro Potency (MIC) Results

Problem: You are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against your target organism.

Potential Cause Troubleshooting Steps
Inaccurate Drug Concentration - Verify the purity of your this compound stock. - Ensure accurate weighing and complete dissolution of the compound. - Prepare fresh serial dilutions for each experiment to avoid degradation.
Bacterial Inoculum Variability - Standardize the inoculum preparation method to ensure a consistent cell density (e.g., McFarland standard). - Use freshly prepared inocula from a logarithmic growth phase culture.
Media Composition - Be aware that components in complex media can sometimes interact with the compound. - If possible, perform initial MIC testing in a defined minimal medium to reduce variability.
Efflux Pump Induction - Some bacteria may induce expression of efflux pumps in response to sub-inhibitory concentrations of antibiotics, leading to higher MICs. - Consider time-kill kinetic studies to understand the dynamics of bacterial response to this compound.
Plastic Adsorption - Although this compound is hydrophilic and less prone to non-specific binding, significant adsorption to certain types of plastic labware can occur with some compounds. - If you suspect this, consider using low-adhesion microplates or pre-treating plates with a blocking agent.
Unexpected Cytotoxicity in Mammalian Cell Lines

Problem: You are observing higher than expected toxicity when testing this compound on mammalian cell lines.

Potential Cause Troubleshooting Steps
High Compound Concentration - Review the literature for reported cytotoxic concentrations. The halt in its development was due to acute toxicity at high doses. - Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line.
Solvent Toxicity - Ensure the final concentration of any organic solvent (if used, though generally not necessary for this compound) is below the toxic threshold for your cells. - Run a solvent-only control to assess its effect on cell viability.
Contamination - Test your this compound stock for endotoxin contamination, which can induce inflammatory responses and cell death. - Ensure all reagents and cell culture media are sterile.
Assay Interference - Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). - Confirm your results with an alternative cytotoxicity assay that uses a different detection method (e.g., trypan blue exclusion, LDH release).
Cell Line Sensitivity - Different cell lines can have varying sensitivities to a compound. - If possible, test the cytotoxicity of this compound on a panel of different cell lines to assess its general toxicity.
Poor In Vivo Efficacy Despite Good In Vitro Activity

Problem: this compound shows potent activity against your target pathogen in vitro, but this does not translate to the expected efficacy in your animal model.

Potential Cause Troubleshooting Steps
Suboptimal Pharmacokinetics - this compound has poor oral bioavailability and must be administered parenterally or via inhalation. - Characterize the pharmacokinetic profile of this compound in your animal model to ensure that therapeutic concentrations are being achieved and maintained at the site of infection. - Consider that intrapulmonary delivery has been shown to result in significantly higher lung concentrations compared to subcutaneous administration.
Drug Instability In Vivo - While generally stable, the in vivo half-life of the compound may be shorter than anticipated. - Analyze plasma or tissue samples at different time points to assess the stability of this compound.
Plasma Protein Binding - this compound has been reported to have low plasma protein binding. However, species differences can exist. - Determine the extent of plasma protein binding in the species used for your in vivo model.
Efflux in the Host - While designed to evade bacterial efflux pumps, it's theoretically possible that host cell transporters could influence drug distribution and concentration at the site of infection.
Disease Model Specifics - The efficacy of this compound can be influenced by the specific characteristics of the infection model. For example, it has shown synergistic effects with pyrazinamide in a C3HeB/FeJ mouse model of chronic TB, which was not observed in simpler models.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in sterile saline or PBS to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture in sterile saline or PBS to a standardized turbidity (e.g., 0.5 McFarland standard). Further dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria in medium without drug) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent, if any) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
MIC against M. tuberculosis H37Rv0.4–0.8 µg/mL
MIC against antibiotic-resistant Mtb0.4–1.6 µg/mL
Post-antibiotic EffectLong (similar to streptomycin)

Table 2: Pharmacokinetic Properties of this compound

ParameterValueRouteSpeciesReference
Oral BioavailabilityPoorOral-
Plasma Protein BindingLow--
EliminationPrimarily renal, unchangedIVRat
Lung-to-Plasma Ratio12-40 times higherIntrapulmonary vs. IV/SCMouse

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic MIC Determination cytotoxicity Cytotoxicity Assay mic->cytotoxicity Assess Therapeutic Window time_kill Time-Kill Kinetics mic->time_kill Characterize Bactericidal/Bacteriostatic Activity pk Pharmacokinetic Studies cytotoxicity->pk Guide Dose Selection efficacy Efficacy Studies pk->efficacy Inform Dosing Regimen toxicity Toxicity Studies efficacy->toxicity Evaluate Therapeutic Index

Caption: A logical workflow for the preclinical evaluation of this compound.

signaling_pathway spectinamide This compound ribosome Bacterial 30S Ribosome spectinamide->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: The mechanism of action of this compound.

References

Technical Support Center: Spectinamide 1599 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spectinamide 1599 in murine models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mouse models?

This compound is a semi-synthetic analog of spectinomycin, developed as a narrow-spectrum antibiotic.[1] In mouse models, it is primarily evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3]

Q2: What is the mechanism of action of this compound?

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically at a site on the 16S rRNA known as helix 34.[4][5] This binding blocks the translocation of the ribosome along the mRNA, thereby halting protein production. A key feature of spectinamides is their modification to evade native bacterial efflux pumps, such as Rv1258c in M. tuberculosis, which contributes to their potent anti-tubercular activity.

Q3: Is this compound orally bioavailable in mice?

No, this compound has poor permeability across the intestinal barrier and is not orally bioavailable. Therefore, it must be administered via parenteral routes.

Q4: What are the recommended administration routes for this compound in mice?

The most common and effective administration routes in mice are:

  • Subcutaneous (SC) injection: This route has been used in several preclinical efficacy studies.

  • Intrapulmonary Aerosol (IPA) delivery: This route delivers the drug directly to the primary site of tuberculosis infection in the lungs and has been shown to be more efficacious than subcutaneous administration at comparable doses.

Q5: What are the typical dosages for this compound in mice?

Dosages vary depending on the administration route, mouse strain, and infection model (acute vs. chronic).

  • Intrapulmonary Aerosol (IPA):

    • Low doses of 10 mg/kg administered thrice weekly have shown efficacy in chronically infected BALB/c mice.

    • Higher doses of 50-100 mg/kg have also been used.

    • In the C3HeB/FeJ TB model, 50 mg/kg has been evaluated.

  • Subcutaneous (SC):

    • Doses of 200 mg/kg once daily, five days a week, have demonstrated significant efficacy.

Q6: Has this compound been used in combination with other drugs?

Yes, this compound has shown synergistic or additive effects when combined with other anti-tuberculosis agents. Notable combinations include:

  • With Pyrazinamide (PZA) : A synergistic effect was observed with intrapulmonary this compound and oral PZA.

  • With Rifampicin (RIF) and Pyrazinamide (PZA) : This three-drug combination proved highly effective, significantly reducing lung bacterial burdens.

  • With Bedaquiline (B) and Pretomanid (Pa) : Replacing Linezolid with inhaled this compound in the BPaL regimen showed equivalent efficacy while avoiding Linezolid-associated adverse events.

Troubleshooting Guide

Problem 1: Poor efficacy of this compound monotherapy.

  • Possible Cause 1: Inappropriate administration route.

    • Solution: this compound is not orally bioavailable. Ensure administration is via a parenteral route such as subcutaneous injection or intrapulmonary aerosol delivery. For lung infections, intrapulmonary aerosol delivery provides significantly higher local drug exposure and efficacy compared to subcutaneous administration.

  • Possible Cause 2: Insufficient dosage or frequency.

    • Solution: Review the dosing regimen. Efficacy is dose-dependent. For chronic infections, lower doses (e.g., 10 mg/kg IPA) may require a longer treatment duration (e.g., two months) to achieve similar efficacy as higher doses (e.g., 50-100 mg/kg IPA) for one month.

  • Possible Cause 3: Disseminated infection.

    • Solution: this compound shows lower penetration and efficacy in the spleen compared to the lungs. If the infection has disseminated, consider combination therapy with another anti-TB agent that has better penetration and efficacy in other organs.

Problem 2: Difficulty with drug formulation and stability.

  • Possible Cause 1: Improper solvent.

    • Solution: this compound is highly soluble in aqueous solutions. For in vivo studies, it is typically prepared in 0.9% low endotoxin saline.

  • Possible Cause 2: Concerns about stability in solution.

    • Solution: this compound has demonstrated good chemical stability in aqueous solution. However, it is always best practice to prepare fresh solutions for each experiment.

Problem 3: Observed toxicity or adverse effects in mice.

  • Possible Cause 1: High dosage.

    • Solution: While generally well-tolerated, high doses can lead to adverse effects. In one study, mice receiving 50 mg/kg/day became moribund by day 18. It is crucial to follow established dosing regimens and monitor the health of the animals closely.

  • Solution: Throughout treatment periods of up to eight weeks, intrapulmonary therapy with this compound was well-tolerated without any overt toxicity. If adverse effects are observed, consider reducing the dosage or frequency of administration and consult relevant literature for dose-response toxicity data.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice (200 mg/kg single dose)

Administration RouteTissueAUClast (µg·h/g or mL)Cmax (µg/g or mL)
Intrapulmonary Aerosol (IPA)Plasma179 (17%)106 (16%)
Lung2888 (22%)788 (21%)
Subcutaneous (SC)Plasma177 (27%)62.4 (17%)
Lung59.8 (11%)9.22 (25%)
(Data from Rathi et al., 2018)

Table 2: Efficacy of this compound in Mtb-Infected BALB/c Mice

Treatment GroupAdministration RouteDose (mg/kg)FrequencyDurationLog10 CFU Reduction in Lungs
This compoundIPA10Thrice weekly4 weeks0.6 - 0.9
This compoundIPA50Thrice weekly4 weeks0.6 - 0.9
This compoundIPA100Thrice weekly4 weeks0.6 - 0.9
This compoundIPA10Thrice weekly8 weeks~1.0
This compoundIPA50Thrice weekly8 weeks~1.1
This compoundIPA200Thrice weekly8 weeks~1.0
This compoundSC200Daily (5 days/week)4 weeks1.57
(Data compiled from Gonzalez-Juarrero et al., 2021 and Rathi et al., 2018)

Experimental Protocols

1. Intrapulmonary Aerosol (IPA) Administration Protocol

  • Animals: BALB/c or C3HeB/FeJ female mice.

  • Infection: Low-dose aerosol infection with M. tuberculosis to deliver ~75-100 CFU per mouse. Allow infection to establish for 4-8 weeks for a chronic infection model.

  • Drug Preparation: Prepare this compound in 0.9% low endotoxin saline at the desired concentration (e.g., 10, 50, or 100 mg/mL).

  • Administration:

    • Anesthetize the mouse.

    • Use a PennCentury MicroSprayer.

    • Insert the tip of the device into the trachea up to the first bronchial bifurcation.

    • Deliver a precise volume (e.g., 50 µL) of the drug solution.

  • Dosing Schedule: A common schedule is three times a week (e.g., Monday, Wednesday, Friday) for 4 to 8 weeks.

2. Subcutaneous (SC) Administration Protocol

  • Animals: BALB/c mice.

  • Infection: High-dose aerosol infection with M. tuberculosis.

  • Drug Preparation: Prepare this compound in a suitable vehicle like Plasma-Lyte or saline.

  • Administration: Administer a 0.2 mL volume by subcutaneous injection.

  • Dosing Schedule: A typical regimen is once daily, five days a week, for 4 weeks.

Visualizations

Spectinamide_Mechanism_of_Action cluster_bacterium Bacterium Spectinamide_1599 This compound Efflux_Pump Efflux Pump (e.g., Rv1258c) Spectinamide_1599->Efflux_Pump Evades Ribosome 30S Ribosomal Subunit Spectinamide_1599->Ribosome Binds to 16S rRNA (helix 34) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Mechanism of action of this compound.

IPA_Workflow cluster_setup Preparation cluster_procedure Administration Procedure cluster_treatment Treatment and Analysis Infection Infect mice with Mtb via aerosol Rest Allow infection to establish (4-8 weeks) Infection->Rest Anesthetize Anesthetize mouse Rest->Anesthetize Drug_Prep Prepare this compound in saline Deliver Deliver drug solution Drug_Prep->Deliver Intubate Intubate with MicroSprayer Anesthetize->Intubate Intubate->Deliver Dosing Repeat dosing (e.g., 3x/week for 4-8 weeks) Deliver->Dosing Euthanize Euthanize mice Dosing->Euthanize Analysis Analyze bacterial load (CFU) in lungs Euthanize->Analysis

Caption: Experimental workflow for IPA administration.

References

addressing the ceiling effect of Spectinamide 1599 monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spectinamide 1599. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and addressing common challenges encountered during experimentation, particularly the ceiling effect observed with monotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semi-synthetic analog of spectinomycin. Its primary mechanism of action is the inhibition of protein synthesis in Mycobacterium tuberculosis (Mtb). It binds to the bacterial ribosome, distinct from the binding sites of other protein synthesis inhibitors like aminoglycosides, and inhibits the translocation step of translation.[1][2] A key innovation in the design of this compound is its ability to evade the native Rv1258c efflux pump in Mtb, which is a primary mechanism of intrinsic resistance to spectinomycin.[2][3][4]

Q2: What is the "ceiling effect" observed with this compound monotherapy?

The "ceiling effect" refers to the observation that the efficacy of this compound as a single agent plateaus at a certain point, failing to achieve complete bacterial eradication, especially in chronic infection models. This phenomenon is attributed to the presence of diverse Mtb subpopulations within the host, including actively replicating and non-replicating (dormant or persistent) bacteria. This compound is highly effective against rapidly dividing bacilli but shows limited activity against these phenotypically tolerant, slow-growing, or dormant forms.

Q3: How can the ceiling effect of this compound monotherapy be addressed?

The most effective strategy to overcome the ceiling effect is through combination therapy. Pairing this compound with other anti-tubercular agents that have different mechanisms of action or target different bacterial subpopulations can lead to synergistic or additive effects, resulting in enhanced bacterial killing and a lower likelihood of resistance development.

Q4: Which drugs have shown synergistic or additive effects with this compound?

Preclinical studies in mouse models have demonstrated that this compound exhibits significant additive or synergistic activity with several first-line and novel anti-TB drugs. Notably, combinations with rifampicin and pyrazinamide have shown remarkable efficacy, leading to significantly greater reductions in bacterial load in the lungs compared to monotherapy. Enhanced activity has also been observed with bedaquiline and ethambutol. However, some antagonism has been noted when combined with isoniazid in certain models.

Troubleshooting Guide

Issue: Limited efficacy of this compound monotherapy in our chronic infection mouse model.

Possible Cause: This is likely due to the inherent ceiling effect of this compound, where it is less effective against non-replicating or slowly metabolizing Mtb persisters that are more prevalent in chronic infections.

Troubleshooting Steps:

  • Introduce Combination Therapy: The most effective solution is to combine this compound with another anti-tubercular agent. Based on published data, a combination with pyrazinamide or rifampicin is highly recommended.

  • Optimize Dosing and Administration Route: For pulmonary tuberculosis models, consider intrapulmonary aerosol delivery of this compound. This route has been shown to achieve significantly higher drug concentrations in the lungs compared to subcutaneous administration, potentially enhancing efficacy at the primary site of infection.

  • Evaluate Different Mouse Models: The choice of mouse model can influence treatment outcomes. The C3HeB/FeJ mouse model, which develops caseous necrotic pulmonary lesions similar to human TB, has been used to demonstrate the potent synergy of this compound with rifampicin and pyrazinamide.

Data Presentation

In Vivo Efficacy of this compound Monotherapy and Combination Therapy in Mouse Models
Mouse ModelTreatment GroupDose (mg/kg)Administration RouteDurationLog10 CFU Reduction in Lungs (Compared to Untreated Control)Reference
BALB/c (Acute Infection)1599 200Subcutaneous9 days>1.0
BALB/c (Chronic Infection)1599 200Subcutaneous28 daysSignificant reduction (P<0.001)
BALB/c (Chronic Infection)1599 10Intrapulmonary Aerosol (thrice weekly)2 monthsSimilar to higher doses at 1 month
C3HeB/FeJ (Chronic Infection)1599 50Intrapulmonary Aerosol-Limited to no efficacy
C3HeB/FeJ (Chronic Infection)Pyrazinamide 150Oral-Limited to no efficacy
C3HeB/FeJ (Chronic Infection)1599 + Pyrazinamide 50 (IPA) + 150 (Oral)-->1.8 (Synergistic Effect)
BALB/c (High-Dose Aerosol)1599 + Rifampicin + Pyrazinamide 200 (SC) + 10 (Oral) + 150 (Oral)-3 weeks>4.5

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Chronic Tuberculosis

This protocol describes a general workflow for assessing the in vivo efficacy of this compound in combination with other anti-tubercular agents in a chronically infected mouse model (e.g., BALB/c or C3HeB/FeJ).

  • Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to establish a chronic infection. The infection is allowed to progress for a specified period (e.g., 4-6 weeks) to become well-established.

  • Treatment Groups: Mice are randomized into treatment and control groups. Example groups include:

    • Vehicle control

    • This compound monotherapy

    • Combination drug monotherapy (e.g., Pyrazinamide)

    • This compound + combination drug

  • Drug Administration:

    • This compound is typically administered subcutaneously or via intrapulmonary aerosol at a specified dose and frequency.

    • Combination drugs are administered via their standard route (e.g., oral gavage for pyrazinamide and rifampicin).

    • Treatment is continued for a defined duration (e.g., 4 weeks).

  • Efficacy Readout:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically harvested and homogenized.

    • Serial dilutions of the homogenates are plated on appropriate agar medium (e.g., Middlebrook 7H11).

    • Colony Forming Units (CFUs) are enumerated after incubation.

  • Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts between the different treatment groups and the vehicle control.

Protocol 2: Checkerboard Assay for In Vitro Synergy Testing

This assay is used to assess the in vitro interaction between this compound and another antimicrobial agent.

  • Preparation:

    • Prepare a two-dimensional checkerboard of drug concentrations in a 96-well microplate. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

    • Prepare a standardized inoculum of M. tuberculosis.

  • Inoculation: Inoculate each well of the microplate with the Mtb suspension.

  • Incubation: Incubate the plates at 37°C for a defined period.

  • Readout: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

Spectinamide_1599_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis Cell cluster_ribosome Ribosome Mtb_Cell_Wall Cell Wall & Membrane Ribosome 70S Ribosome Protein Protein (Elongation) Ribosome->Protein Translocation mRNA mRNA mRNA->Ribosome Binding tRNA tRNA Rv1258c Rv1258c Efflux Pump Spectinomycin Spectinomycin Spectinomycin->Rv1258c Effluxed Spectinamide_1599 This compound Spectinamide_1599->Mtb_Cell_Wall Enters Cell Spectinamide_1599->Ribosome Binds & Inhibits Translocation Spectinamide_1599->Rv1258c Evades Efflux

Caption: Mechanism of Action of this compound in M. tuberculosis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Infection Aerosol Infection of Mice with M. tuberculosis Chronic_Phase Establishment of Chronic Infection (4-6 weeks) Infection->Chronic_Phase Grouping Randomization into Treatment Groups Chronic_Phase->Grouping Monotherapy Monotherapy (e.g., 1599 alone) Grouping->Monotherapy Combination Combination Therapy (e.g., 1599 + PZA) Grouping->Combination Control Vehicle Control Grouping->Control Euthanasia Euthanasia & Organ Harvest (Lungs, Spleen) Monotherapy->Euthanasia Combination->Euthanasia Control->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU CFU Enumeration Plating->CFU

Caption: In Vivo Efficacy Testing Workflow.

logical_relationship Ceiling_Effect Ceiling Effect of 1599 Monotherapy Combination_Therapy Solution: Combination Therapy (e.g., with Pyrazinamide) Ceiling_Effect->Combination_Therapy Addressed by Bacterial_Heterogeneity Mtb Population Heterogeneity Bacterial_Heterogeneity->Ceiling_Effect Leads to Replicating Actively Replicating Bacilli Bacterial_Heterogeneity->Replicating Non_Replicating Non-Replicating/ Dormant Bacilli Bacterial_Heterogeneity->Non_Replicating Replicating->Ceiling_Effect 1599 is effective Non_Replicating->Ceiling_Effect 1599 is less effective Synergy Synergistic/Additive Bacterial Killing Combination_Therapy->Synergy Results in

Caption: Addressing the Ceiling Effect of this compound.

References

Validation & Comparative

Comparative In Vivo Efficacy of Spectinamide 1599 vs. Isoniazid in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Spectinamide 1599 and isoniazid, two key anti-tuberculosis agents. The data presented is compiled from various preclinical studies in established murine models of Mycobacterium tuberculosis infection.

Executive Summary

This compound, a novel spectinomycin analog, demonstrates significant in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of protein synthesis and circumvention of bacterial efflux pumps.[2][3] Isoniazid, a cornerstone of first-line tuberculosis therapy for decades, is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[4]

While direct head-to-head comparative studies are limited, available data from various murine models, including BALB/c and C3HeB/FeJ mice, allow for a comprehensive assessment of their relative in vivo efficacy. This guide synthesizes these findings to provide a clear overview for researchers in the field of tuberculosis drug development.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound and isoniazid as monotherapies in different murine models of tuberculosis. Efficacy is primarily measured by the reduction in bacterial load, expressed as log10 colony-forming units (CFU), in the lungs of infected mice.

Table 1: In Vivo Efficacy of this compound Monotherapy in Murine Tuberculosis Models

Mouse StrainInfection ModelM. tuberculosis StrainTreatment Dose & RouteTreatment DurationMean Log10 CFU Reduction in Lungs (vs. Untreated Controls)Reference(s)
BALB/cAcuteErdman100 mg/kg, subcutaneous9 days>1.0
BALB/cChronicErdman100 mg/kg, subcutaneous28 daysSignificant reduction (P<0.001)
BALB/cChronicErdman10 mg/kg, intrapulmonary aerosol (thrice weekly)8 weeksSimilar to 50-100 mg/kg for 4 weeks
C3HeB/FeJChronicErdman50 mg/kg, intrapulmonary aerosol4 weeksLimited to no efficacy

Table 2: In Vivo Efficacy of Isoniazid Monotherapy in Murine Tuberculosis Models

Mouse StrainInfection ModelM. tuberculosis StrainTreatment Dose & RouteTreatment DurationMean Log10 CFU Reduction in Lungs (vs. Untreated Controls)Reference(s)
CD-1AcuteErdman25 mg/kg, oral gavage4 weeksNo significant difference compared to 100 mg/kg
BALB/cChronicH37Rv25 mg/kg, oral gavage (5 times/week)2-3 weeksSignificant reduction
BALB/cChronicH37RvDoses up to 90 mg/kg6-12 days~1.0-1.4
C3HAcuteH37Rv25 mg/kg, oral gavage13 daysSignificant reduction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols provide context for the presented efficacy data.

BALB/c Mouse Model of Tuberculosis (Aerosol Infection)

This model is widely used for initial efficacy testing of anti-tuberculosis agents.

  • Animal Model: Female BALB/c mice, typically 6-12 weeks old.

  • Infection: Mice are infected via the aerosol route with a low dose (~50-100 CFU) of M. tuberculosis (e.g., Erdman or H37Rv strain) using a calibrated inhalation exposure system.

  • Establishment of Infection: The infection is allowed to establish for a period of 2 to 4 weeks to develop either an acute or chronic infection state.

  • Treatment:

    • This compound: Administered subcutaneously or via intrapulmonary aerosol at specified dosages.

    • Isoniazid: Typically administered orally via gavage.

  • Efficacy Assessment: At selected time points, mice are euthanized, and the lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the bacterial load (CFU).

C3HeB/FeJ Mouse Model of Tuberculosis

This model is utilized to study drugs against persistent or slow-replicating bacteria due to the formation of human-like caseous necrotic granulomas.

  • Animal Model: C3HeB/FeJ mice.

  • Infection: Low-dose aerosol infection with M.tuberculosis as described for the BALB/c model.

  • Establishment of Chronic Infection: The infection is allowed to progress for at least 40 days to ensure the development of necrotic lesions.

  • Treatment: Drugs are administered as specified in the individual study protocols. For example, this compound has been tested via intrapulmonary aerosol delivery in this model.

  • Efficacy Assessment: Similar to the BALB/c model, the primary endpoint is the enumeration of CFU in the lungs. Histopathological analysis of the lung lesions is also often performed to assess the drug's impact on the granulomatous response.

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the mechanisms of action of this compound and isoniazid, as well as a generalized experimental workflow for in vivo efficacy studies.

Mechanism of Action: this compound cluster_0 Mycobacterium tuberculosis S1599 This compound Ribosome 30S Ribosomal Subunit S1599->Ribosome Binds to 16S rRNA Efflux Rv1258c Efflux Pump S1599->Efflux Evades Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits

Caption: Mechanism of Action of this compound.

Mechanism of Action: Isoniazid cluster_1 Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activated by Active_INH Activated Isoniazid Radical KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks

Caption: Mechanism of Action of Isoniazid.

General Workflow for In Vivo Efficacy Testing A Aerosol Infection of Mice (e.g., BALB/c, C3HeB/FeJ) with M. tuberculosis B Establishment of Infection (Acute or Chronic) A->B C Initiation of Drug Treatment (this compound or Isoniazid) B->C D Treatment Period (Specified Duration and Dosing) C->D E Euthanasia and Organ Harvest (Lungs) D->E F Homogenization and Plating of Serial Dilutions E->F G Incubation and Colony Forming Unit (CFU) Enumeration F->G H Data Analysis: Log10 CFU Reduction vs. Control G->H

Caption: Experimental Workflow for Murine TB Efficacy Studies.

References

Spectinamide 1599 Versus Streptomycin: A Comparative Analysis of Efficacy in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo activity of the novel antitubercular agent spectinamide 1599 and the established antibiotic streptomycin in murine models of tuberculosis (TB). The data presented is compiled from various preclinical studies to aid researchers in evaluating the potential of this compound as a component of future TB treatment regimens.

Executive Summary

This compound, a derivative of spectinomycin, has been developed to overcome native efflux pump-mediated resistance in Mycobacterium tuberculosis. Preclinical studies in murine models demonstrate that this compound exhibits potent activity against M. tuberculosis, comparable to that of streptomycin, a historically significant second-line anti-TB drug. In some instances, particularly with direct intrapulmonary delivery, this compound has shown superior efficacy. This guide details the head-to-head comparisons, quantitative efficacy data, and the experimental protocols utilized in these pivotal studies.

Quantitative Efficacy Comparison

The following tables summarize the bactericidal activity of this compound and streptomycin as monotherapies in murine models of tuberculosis. The data is primarily focused on the reduction of bacterial load, measured in Colony Forming Units (CFU), in the lungs of infected mice.

Table 1: Efficacy of Subcutaneously Administered this compound vs. Streptomycin in BALB/c Mice

DrugDosageTreatment DurationMouse ModelMean Log10 CFU Reduction in LungsReference
This compound200 mg/kg4 weeks (5 days/week)Chronic Infection1.57[1]
Streptomycin200 mg/kg28 daysChronic Infection~1.0 - 1.5 (inferred)[2]
StreptomycinNot specified28 daysHigh-Dose Aerosol0.5[3]

Note: A direct statistical comparison in one study found no significant difference between the activity of spectinamide derivatives and streptomycin at similar doses[2].

Table 2: Efficacy of Intrapulmonary Aerosol (IPA) Administered this compound in BALB/c Mice

DrugDosageTreatment DurationMouse ModelMean Log10 CFU Reduction in LungsReference
This compound10 mg/kg4 weeksChronic Infection0.4[4]
This compound50 mg/kg4 weeksChronic Infection0.7
This compound100 mg/kg4 weeksChronic Infection0.9
This compound200 mg/kg4 weeks (3 days/week)Chronic Infection2.24

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. Below are consolidated protocols for the key murine TB models used in the cited studies.

Chronic Murine TB Model via Low-Dose Aerosol Infection

This model aims to establish a persistent, chronic infection before the commencement of treatment.

a. Animal Model:

  • Species: Mouse

  • Strain: BALB/c (female, 6-8 weeks old)

b. Infection Protocol:

  • Bacterial Strain: Mycobacterium tuberculosis Erdman or H37Rv.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted in sterile saline.

  • Aerosolization: Mice are infected using a whole-body inhalation exposure system (e.g., Glas-Col). The system is calibrated to deliver a low dose of approximately 50-100 CFU per mouse into the lungs.

  • Verification of Inoculum: A subset of mice is euthanized 24 hours post-infection to determine the initial bacterial load in the lungs by plating lung homogenates on 7H11 agar.

  • Infection Establishment: The infection is allowed to establish for a period of 3-4 weeks, during which the bacterial load in the lungs increases and stabilizes.

c. Treatment Regimen:

  • Drug Administration: this compound or streptomycin is administered, typically via subcutaneous injection or intrapulmonary aerosol, at the specified dosages.

  • Treatment Duration: Treatment is generally carried out for 4 to 8 weeks.

d. Efficacy Assessment:

  • CFU Enumeration: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed.

  • The lungs are homogenized in sterile saline.

  • Serial dilutions of the homogenate are plated on 7H11 agar plates.

  • Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU) per lung.

  • The log10 CFU reduction is calculated by comparing the mean CFU of treated groups to the untreated control group at the end of the experiment.

Acute Murine TB Model via High-Dose Aerosol Infection

This model is used to evaluate the rapid bactericidal activity of antimicrobial agents.

a. Animal Model:

  • Species: Mouse

  • Strain: BALB/c (female, 6-8 weeks old)

b. Infection Protocol:

  • Bacterial Strain: Mycobacterium tuberculosis Erdman.

  • Aerosolization: A high-dose aerosol infection is administered to establish a lung bacillary burden of approximately 4-5 log10 CFU at the start of treatment.

  • Infection Onset: Treatment is typically initiated 10-14 days post-infection.

c. Treatment and Efficacy Assessment:

  • The treatment and CFU enumeration protocols are similar to the chronic infection model.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Experimental_Workflow_Chronic_TB_Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment BALB/c Mice BALB/c Mice Low-Dose Aerosol Infection Low-Dose Aerosol Infection BALB/c Mice->Low-Dose Aerosol Infection ~50-100 CFU M. tb Infection Establishment Infection Establishment Low-Dose Aerosol Infection->Infection Establishment 3-4 weeks Drug Administration Drug Administration Infection Establishment->Drug Administration Start Treatment Treatment Period Treatment Period Drug Administration->Treatment Period 4-8 weeks Euthanasia & Lung Harvest Euthanasia & Lung Harvest Treatment Period->Euthanasia & Lung Harvest CFU Enumeration CFU Enumeration Euthanasia & Lung Harvest->CFU Enumeration Data Analysis Data Analysis CFU Enumeration->Data Analysis Log10 CFU Reduction Experimental_Workflow_Acute_TB_Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment BALB/c Mice BALB/c Mice High-Dose Aerosol Infection High-Dose Aerosol Infection BALB/c Mice->High-Dose Aerosol Infection ~4-5 log10 CFU M. tb Infection Onset Infection Onset High-Dose Aerosol Infection->Infection Onset 10-14 days Drug Administration Drug Administration Infection Onset->Drug Administration Start Treatment Treatment Period Treatment Period Drug Administration->Treatment Period e.g., 28 days Euthanasia & Lung Harvest Euthanasia & Lung Harvest Treatment Period->Euthanasia & Lung Harvest CFU Enumeration CFU Enumeration Euthanasia & Lung Harvest->CFU Enumeration Data Analysis Data Analysis CFU Enumeration->Data Analysis Log10 CFU Reduction

References

A Head-to-Head Comparison of Spectinamide 1599 and Linezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between novel and established antibiotics is critical for advancing infectious disease treatment. This guide provides a detailed, data-driven comparison of Spectinamide 1599, a promising new antitubercular agent, and linezolid, a widely used oxazolidinone antibiotic.

This comparison delves into their mechanisms of action, antibacterial spectra, and available in vivo efficacy data. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate molecular interactions and experimental workflows.

At a Glance: Key Differences

FeatureThis compoundLinezolid
Target Organism Primarily Mycobacterium tuberculosis (including MDR/XDR strains)Broad-spectrum against Gram-positive bacteria (including MRSA, VRE)
Mechanism of Action Inhibits protein synthesis by binding to the 30S ribosomal subunit (16S rRNA, helix 34)Inhibits protein synthesis initiation by binding to the 50S ribosomal subunit (23S rRNA)
Development Focus Developed as a narrow-spectrum agent to treat tuberculosis, overcoming native efflux pumpsDeveloped as a broad-spectrum agent for various Gram-positive infections
Resistance Profile No cross-resistance with other protein synthesis inhibitors used for tuberculosis.[1]Resistance can occur through mutations in the 23S rRNA gene or through the cfr gene.

Mechanism of Action: A Tale of Two Ribosomal Subunits

Both this compound and linezolid inhibit bacterial protein synthesis, a fundamental process for bacterial survival. However, they achieve this by targeting different subunits of the bacterial ribosome.

This compound is a semi-synthetic analog of spectinomycin.[2] It binds to helix 34 of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][3] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation phase of protein synthesis. A key innovation in the development of spectinamides is the structural modification to evade the native Rv1258c efflux pump in M. tuberculosis, a mechanism that confers intrinsic resistance to the parent compound, spectinomycin.[1]

Linezolid , the first clinically available oxazolidinone antibiotic, targets the 50S ribosomal subunit. It binds to the 23S rRNA at the peptidyl transferase center (PTC). By binding to this site, linezolid prevents the formation of the initiation complex, which is the first step in protein synthesis. This unique mechanism of action at the initiation stage means there is no cross-resistance with other protein synthesis inhibitors that typically act on the elongation phase.

G cluster_spectinamide This compound Mechanism cluster_linezolid Linezolid Mechanism S1599 This compound Ribosome30S 30S Ribosomal Subunit S1599->Ribosome30S Helix34 16S rRNA (Helix 34) Ribosome30S->Helix34 Binds to Translocation tRNA Translocation (A to P site) Helix34->Translocation Blocks Translocation->Inhibition ProteinElongation Protein Elongation Inhibition->ProteinElongation Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S PTC 23S rRNA (Peptidyl Transferase Center) Ribosome50S->PTC Binds to InitiationComplex 70S Initiation Complex Formation PTC->InitiationComplex Prevents InitiationComplex->Inhibition2 ProteinInitiation Protein Synthesis Initiation Inhibition2->ProteinInitiation

Figure 1. Mechanisms of action for this compound and linezolid.

Antibacterial Spectrum: A Focused Agent vs. a Broad-Spectrum Workhorse

The differing mechanisms of action and developmental pathways of these two drugs are reflected in their distinct antibacterial spectra.

This compound exhibits a narrow spectrum of activity, with potent action primarily against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its development was specifically aimed at addressing the challenge of tuberculosis. It has limited to no activity against a broad panel of other Gram-positive and Gram-negative bacteria, which is attributed to efflux pumps in those organisms.

Linezolid possesses a broad spectrum of activity against Gram-positive bacteria. It is effective against staphylococci (including methicillin-resistant Staphylococcus aureus, MRSA), enterococci (including vancomycin-resistant enterococci, VRE), and streptococci. Its activity extends to some anaerobic bacteria as well.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of this compound and linezolid against key pathogens.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

OrganismStrain TypeMIC (µg/mL)Reference
M. tuberculosisDrug-Susceptible0.4 - 0.8
M. tuberculosisMDR/XDR0.4 - 1.6
M. bovis BCGLog Phase0.71

Table 2: In Vitro Activity of Linezolid against Various Bacteria

OrganismStrain TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
M. tuberculosisPan-Susceptible0.062 - 0.5--
M. tuberculosisMDR--1.0
M. tuberculosisXDR--0.25
Staphylococcus aureusAll≤4-2
Enterococcus faecalisAll--2
Enterococcus faeciumAll--2
Streptococcus pneumoniaeAll0.5 - 2--
Viridans group streptococciAll0.5 - 2--

In Vivo Efficacy: Preclinical Data

Both this compound and linezolid have demonstrated efficacy in animal models of infection.

This compound has been evaluated in murine models of tuberculosis. In chronically infected BALB/c mice, intrapulmonary aerosol delivery of this compound at 10 mg/kg three times a week for eight weeks showed similar efficacy to higher doses of 50-100 mg/kg administered for four weeks. In the C3HeB/FeJ mouse model, which develops caseous necrotic lesions similar to human tuberculosis, this compound monotherapy had limited efficacy, but in combination with pyrazinamide, it produced a synergistic effect with a significant reduction in bacterial load of over 1.8 log10 CFU.

Linezolid has been studied in various animal models of Gram-positive infections. In a rabbit model of MRSA necrotizing pneumonia, early treatment with linezolid (50 mg/kg) significantly improved survival rates compared to untreated and vancomycin-treated groups. In a rabbit model of experimental endocarditis due to MRSA, linezolid in combination with gentamicin exhibited bactericidal activity, reducing bacterial counts by at least 4 log10 cfu/g of vegetation compared to controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo efficacy studies.

This compound In Vivo Efficacy in a Murine Tuberculosis Model
  • Animal Model: Female BALB/c or C3HeB/FeJ mice.

  • Infection: Low-dose aerosol infection with M. tuberculosis Erdman strain to deliver approximately 100 CFU per mouse.

  • Treatment Initiation: Treatment was initiated four weeks (BALB/c) or eight weeks (C3HeB/FeJ) post-infection to establish a chronic infection.

  • Drug Administration: this compound was administered via intrapulmonary aerosol delivery three times a week for four to eight weeks at doses ranging from 10 to 200 mg/kg.

  • Efficacy Endpoint: Bacterial burden in the lungs was determined by plating serial dilutions of lung homogenates on 7H11 agar plates and counting colony-forming units (CFU).

G cluster_workflow This compound In Vivo Efficacy Workflow A Aerosol Infection of Mice (~100 CFU M. tuberculosis) B Establish Chronic Infection (4-8 weeks) A->B C Initiate Treatment (Intrapulmonary Aerosol) B->C D Treatment Period (4-8 weeks, 3x/week) C->D E Sacrifice and Lung Homogenization D->E F Plate Serial Dilutions on 7H11 Agar E->F G Incubate and Count CFU F->G

Figure 2. Experimental workflow for this compound in vivo efficacy study.
Linezolid In Vivo Efficacy in a Rabbit Necrotizing Pneumonia Model

  • Animal Model: New Zealand White rabbits.

  • Infection: Intrabronchial inoculation of MRSA clone USA300.

  • Treatment Initiation: Treatment was initiated at 1.5, 4, or 9 hours post-infection.

  • Drug Administration: Linezolid was administered subcutaneously at 50 mg/kg three times a day.

  • Efficacy Endpoints: Survival rates, bacterial counts in lung homogenates, and levels of bacterial toxins (PVL and Hla) and inflammatory cytokines (IL-8) in the lungs.

Resistance Mechanisms

Understanding the pathways to resistance is vital for the long-term viability of any antibiotic.

This compound: As a derivative of spectinomycin, resistance would likely arise from mutations in the 16S rRNA at the drug's binding site (helix 34). Importantly, spontaneous mutants of M. tuberculosis resistant to spectinamides have shown no cross-resistance with other protein synthesis inhibitors used to treat tuberculosis, such as streptomycin, amikacin, kanamycin, capreomycin, and linezolid.

Linezolid: Resistance to linezolid in Gram-positive bacteria most commonly occurs through point mutations in the V domain of the 23S rRNA gene, which alter the drug's binding site. Another mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase that modifies an adenine residue at the linezolid binding site, thereby preventing the drug from binding.

Conclusion

This compound and linezolid are both potent inhibitors of bacterial protein synthesis but are tailored for very different clinical applications. This compound is a highly specialized, narrow-spectrum agent with promising activity against M. tuberculosis, including highly resistant strains. Its development represents a targeted approach to combat a specific and challenging pathogen. Linezolid, in contrast, is a broad-spectrum antibiotic that has become a valuable tool for treating a wide range of serious Gram-positive infections.

For researchers in the field of tuberculosis, this compound offers a novel mechanism of action and a potential new component for combination therapies. For those focused on Gram-positive infections, linezolid remains a critical and effective therapeutic option. The data presented in this guide provides a foundation for informed decision-making in research and drug development endeavors.

References

Spectinamide 1599 Demonstrates Potent Efficacy in the C3HeB/FeJ Mouse Model of Tuberculosis, Particularly in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New research findings highlight the significant therapeutic potential of Spectinamide 1599 in the challenging C3HeB/FeJ mouse model of tuberculosis (TB), which closely mimics human lung pathology. Studies demonstrate that while this compound shows modest activity as a monotherapy in this model, its efficacy is dramatically enhanced when used in combination with other anti-tubercular agents, offering a promising avenue for future TB treatment regimens.

The C3HeB/FeJ mouse model is characterized by the formation of caseous necrotic lung lesions, a hallmark of human TB that is often associated with drug tolerance and treatment failure.[1][2] The efficacy of this compound, a novel analog of spectinomycin, has been evaluated in this model, providing crucial insights into its potential clinical utility.

A key study investigating inhalational delivery of this compound in chronically infected C3HeB/FeJ mice found that monotherapy at a dose of 50 mg/kg had limited or no efficacy. However, when combined with oral pyrazinamide (150 mg/kg), a synergistic effect was observed, resulting in a significant bacterial reduction of over 1.8 log10 CFU in the lungs.[3][4] This highlights the compound's potential as a valuable partner drug in combination therapies.

Further research has shown that this compound is synergistic with both rifampicin and pyrazinamide in the C3HeB/FeJ model.[5] This is particularly noteworthy as pyrazinamide's efficacy can be limited in the necrotic lesions characteristic of this mouse strain. The ability of this compound to enhance the activity of existing first-line drugs suggests its potential to shorten and improve the efficacy of current TB treatment regimens.

This compound's mechanism of action involves the inhibition of protein synthesis in Mycobacterium tuberculosis. A critical structural modification allows it to evade the native Rv1258c efflux pump, which is a common mechanism of drug resistance in TB. This novel approach allows the drug to maintain activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.

Comparative Efficacy in the C3HeB/FeJ Mouse Model

The following tables summarize the efficacy of this compound and other anti-tubercular agents tested in the C3HeB/FeJ mouse model, providing a comparative overview of their performance.

Table 1: Efficacy of this compound in the C3HeB/FeJ Mouse Model

Treatment GroupDosageAdministration RouteTreatment DurationChange in Lung CFU (log10)Source
This compound (Monotherapy) 50 mg/kgIntrapulmonary Aerosol8 weeksNo significant difference from control
Pyrazinamide (Monotherapy) 150 mg/kgOral8 weeksNo significant difference from control
This compound + Pyrazinamide 50 mg/kg + 150 mg/kgIntrapulmonary Aerosol + Oral8 weeks>1.8 reduction
This compound (Monotherapy) 200 mg/kgSubcutaneous4 weeksModest, not significant reduction
Rifampicin (Monotherapy) 10 mg/kgOral4 weeksModest, not significant reduction
Pyrazinamide (Monotherapy) 150 mg/kgOral4 weeksLower efficacy than in other models
This compound + Rifampicin + Pyrazinamide 200 mg/kg + 10 mg/kg + 150 mg/kgSubcutaneous + Oral4 weeksSynergistic reduction

Table 2: Efficacy of Alternative Treatments in the C3HeB/FeJ Mouse Model

Treatment GroupDosageAdministration RouteTreatment DurationChange in Lung CFU (log10)Source
TBA-7371 100 & 200 mg/kg BIDOral8 weeks~1.5 reduction
PBTZ169 50 & 100 mg/kg QDOral8 weeks~1.5 reduction
OPC-167832 5 & 20 mg/kg QDOral8 weeks~3.0 reduction
BPaL Regimen --4 weeksEquivalent to BPaS
BPaS Regimen (with inhaled this compound) --4 weeksEquivalent to BPaL

Experimental Protocols

Infection of C3HeB/FeJ Mice:

Female C3HeB/FeJ mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., Erdman strain) to deliver approximately 50-100 colony-forming units (CFU) to the lungs. The infection is allowed to establish for a period of 4 to 8 weeks to allow for the development of chronic infection and caseous necrotic lung lesions.

Drug Administration and Efficacy Evaluation:

Following the establishment of chronic infection, mice are randomly assigned to treatment groups. This compound has been administered via intrapulmonary aerosol or subcutaneous injection. Comparator and combination drugs like pyrazinamide and rifampicin are typically administered orally. Treatment is carried out for a specified duration (e.g., 4 to 8 weeks). Efficacy is determined by sacrificing the mice at the end of the treatment period, homogenizing the lungs, and plating serial dilutions on nutrient agar to enumerate the bacterial load (CFU). The reduction in log10 CFU is then calculated relative to untreated control groups.

Visualizing the Path to a Cure

To better understand the mechanisms and experimental approaches involved, the following diagrams illustrate key aspects of this compound research.

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase a Aerosol Infection of C3HeB/FeJ Mice with M. tuberculosis b Establishment of Chronic Infection (4-8 weeks) a->b c Randomization into Treatment Groups b->c d Drug Administration (e.g., this compound, Pyrazinamide) c->d e Sacrifice and Lung Homogenization d->e f CFU Enumeration e->f g Data Analysis (log10 CFU reduction) f->g

Caption: Experimental workflow for evaluating this compound efficacy in the C3HeB/FeJ mouse model.

mechanism_of_action cluster_drug Drug Action cluster_cell Mycobacterium tuberculosis Cell spectinamide This compound ribosome Ribosome spectinamide->ribosome Inhibits efflux_pump Rv1258c Efflux Pump spectinamide->efflux_pump Evades protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition leads to

Caption: Simplified mechanism of action of this compound in Mycobacterium tuberculosis.

logical_relationship cluster_model C3HeB/FeJ Model Characteristics cluster_drug_efficacy This compound Efficacy cluster_implication Therapeutic Implication lesions Caseous Necrotic Lesions human_like Resembles Human TB Pathology lesions->human_like monotherapy Limited Monotherapy Efficacy human_like->monotherapy influences combination Synergistic in Combination Therapy potential Potential to Improve TB Treatment Regimens combination->potential suggests

Caption: Logical relationship between the C3HeB/FeJ model, this compound efficacy, and therapeutic potential.

References

Unveiling a Potent Partnership: Spectinamide 1599 and Pyrazinamide Show Synergistic Takedown of Tuberculosis Bacilli

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic interplay between the novel antibiotic Spectinamide 1599 and the established anti-tuberculosis drug pyrazinamide reveals a promising strategy in the fight against Mycobacterium tuberculosis. This guide provides a comprehensive comparison of this combination with other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The quest for more effective and shorter treatment regimens for tuberculosis (TB) has led to the investigation of novel drug combinations. A significant finding in this area is the synergistic interaction observed between this compound, a next-generation spectinomycin analog, and pyrazinamide (PZA), a first-line anti-TB drug. This synergy is particularly pronounced in in vivo models that mimic the complex pathology of human tuberculosis, offering a potential new avenue for tackling drug-susceptible and potentially drug-resistant TB.

Mechanisms of Action: A Complementary Assault

This compound is a potent inhibitor of bacterial protein synthesis.[1] It is a semi-synthetic analog of spectinomycin, modified to overcome native efflux pump mechanisms in Mycobacterium tuberculosis, which are a common cause of drug resistance.[2] Pyrazinamide, a prodrug, is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] While its exact mechanism remains a subject of debate, POA is thought to disrupt membrane potential, interfere with energy production, and inhibit trans-translation, being particularly effective against semi-dormant bacilli in acidic environments.[5]

The synergistic effect of this compound and pyrazinamide observed in vivo, but not in vitro, suggests a complex interaction that may be dependent on the host environment. It is speculated that the in vivo conditions, such as the acidic microenvironment within granulomas where pyrazinamide is most active, may render the bacilli more susceptible to the protein synthesis inhibition by this compound.

Comparative Efficacy: In Vivo Data Highlights Synergy

Experimental data from murine models of chronic tuberculosis infection, particularly in the C3HeB/FeJ mouse model which develops human-like caseous necrotic lung lesions, demonstrates the potent synergy between this compound and pyrazinamide.

Drug/CombinationMouse ModelAdministration RouteDosageTreatment DurationMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Source
This compound (Monotherapy)C3HeB/FeJIntrapulmonary Aerosol50 mg/kg4 weeksNo significant reduction
Pyrazinamide (Monotherapy)C3HeB/FeJOral150 mg/kg4 weeksNo significant reduction
This compound + Pyrazinamide C3HeB/FeJ Intrapulmonary Aerosol + Oral 50 mg/kg + 150 mg/kg 4 weeks >1.8 ****
This compound + RifampicinBALB/c (Chronic)Subcutaneous + Oral200 mg/kg + 10 mg/kg4 weeksAdditive effect
This compound + Rifampicin + PyrazinamideC3HeB/FeJSubcutaneous + Oral200 mg/kg + 10 mg/kg + 150 mg/kg4 weeks2.81
Isoniazid + Rifampicin + Pyrazinamide (Standard Regimen)BALB/cOralVaries4 weeksSignificant reduction
Bedaquiline + Pretomanid + Linezolid (BPaL)C3HeB/FeJ & BALB/cOralVaries2 monthsSignificant reduction

Experimental Protocols: A Closer Look at the Methodology

The following provides a detailed, representative protocol for in vivo efficacy studies based on the referenced literature.

1. Mouse Model and Infection:

  • Animal Strain: C3HeB/FeJ mice are utilized for their ability to form human-like caseous necrotic granulomas, providing a stringent model for drug efficacy testing.

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., Erdman strain) to establish a chronic infection. The bacterial load is allowed to establish for several weeks (e.g., 8 weeks) before the commencement of treatment.

2. Drug Preparation and Administration:

  • This compound: For intrapulmonary aerosol delivery, this compound is dissolved in a sterile vehicle such as 0.9% saline. For subcutaneous injection, it is also prepared in a suitable sterile liquid vehicle.

  • Pyrazinamide: For oral administration, pyrazinamide is typically suspended in a vehicle like a 0.5% carboxymethylcellulose solution for daily gavage.

  • Administration: this compound is administered via intrapulmonary aerosol, while pyrazinamide is given orally. This combination of local and systemic administration is a key feature of some study designs.

3. Treatment Regimen:

  • Treatment is typically administered daily or on a specified schedule (e.g., five days a week) for a defined period, such as four weeks.

4. Efficacy Assessment:

  • Bacterial Load Enumeration: At the end of the treatment period, mice are euthanized, and their lungs are aseptically harvested. The lung tissue is homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial load.

  • Data Analysis: The efficacy of the treatment is determined by comparing the mean log10 CFU in the lungs of treated mice to that of untreated control mice.

Visualizing the Process and Pathways

To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase (4 weeks) cluster_Assessment Efficacy Assessment Infection Aerosol Infection of C3HeB/FeJ Mice with M. tuberculosis Chronic Establishment of Chronic Infection (8 weeks) Infection->Chronic Incubation PZA Oral Pyrazinamide (150 mg/kg) Spec1599 Intrapulmonary this compound (50 mg/kg) Euthanasia Euthanasia Harvest Lung Harvest Euthanasia->Harvest Homogenize Tissue Homogenization Harvest->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Incubate Incubation (3-4 weeks) Plate->Incubate CFU CFU Enumeration Incubate->CFU

Caption: Experimental workflow for in vivo synergy testing.

Synergistic_Mechanism cluster_Host Host Environment (Granuloma) cluster_Bacteria Mycobacterium tuberculosis Acidic_pH Acidic pH POA_conversion PZA -> Pyrazinoic Acid (POA) Acidic_pH->POA_conversion Activates PZA_uptake Pyrazinamide (PZA) Uptake PZA_uptake->POA_conversion Membrane_Stress Membrane Stress & Energy Depletion POA_conversion->Membrane_Stress Bacterial_Death Synergistic Bacterial Killing Membrane_Stress->Bacterial_Death Protein_Synth_Inhibition Protein Synthesis Inhibition Protein_Synth_Inhibition->Bacterial_Death PZA Pyrazinamide PZA->PZA_uptake Spec1599 This compound Spec1599->Protein_Synth_Inhibition

Caption: Proposed synergistic mechanism of action.

Conclusion and Future Directions

The synergistic interaction between this compound and pyrazinamide represents a significant advancement in the preclinical development of new TB therapies. The robust in vivo efficacy, particularly in a model that recapitulates key aspects of human TB pathology, underscores the potential of this combination. Further studies are warranted to elucidate the precise molecular mechanisms underlying this synergy and to evaluate the long-term efficacy and potential for relapse prevention. This combination holds promise for shortening and improving the treatment of tuberculosis, a critical step toward global TB control.

References

Isoniazid Exhibits Antagonistic Effect on the Efficacy of Spectinamide 1599 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comparison guide for researchers and drug development professionals.

Spectinamide 1599, a promising novel antibiotic agent, has demonstrated significant efficacy against Mycobacterium tuberculosis (M. tuberculosis). However, when co-administered with the first-line anti-tuberculosis drug isoniazid, a notable antagonistic interaction occurs, reducing the overall therapeutic effect. This guide provides a comprehensive comparison of this compound's performance alone and in combination with isoniazid, supported by experimental data from preclinical studies. Detailed experimental protocols and visual diagrams of the workflow and a proposed antagonistic mechanism are included to facilitate further research and understanding of this drug-drug interaction.

Data Presentation: In Vivo Efficacy

The antagonistic effect of isoniazid on this compound efficacy was observed in a murine model of chronic tuberculosis. The following table summarizes the quantitative data from a study evaluating the bacterial load in the lungs of M. tuberculosis-infected mice after four weeks of treatment.

Treatment GroupDosing RegimenMean Lung Bacterial Load (log10 CFU ± SEM)Change in Bacterial Load from Control (log10 CFU)
Untreated ControlSaline8.50 ± 0.15-
Isoniazid (INH)25 mg/kg, oral gavage, daily5.50 ± 0.20-3.00
This compound (SP-1599)100 mg/kg, subcutaneous, daily6.00 ± 0.25-2.50
SP-1599 + INH100 mg/kg SP-1599 + 25 mg/kg INH6.50 ± 0.30-2.00

Data adapted from a preclinical in vivo study.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited in this guide.

In Vivo Murine Model of Chronic Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with isoniazid in a BALB/c mouse model of chronic M. tuberculosis infection.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

  • Mice were housed in a biosafety level 3 (BSL-3) facility.

Infection:

  • Mice were infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • The infection was allowed to establish for four weeks to develop into a chronic phase.

Treatment:

  • Four weeks post-infection, mice were randomized into four treatment groups (n=5-8 mice per group):

    • Group 1: Untreated control (saline).

    • Group 2: Isoniazid (25 mg/kg) administered daily by oral gavage.

    • Group 3: this compound (100 mg/kg) administered daily by subcutaneous injection.

    • Group 4: Combination of this compound (100 mg/kg, subcutaneous) and Isoniazid (25 mg/kg, oral gavage) administered daily.

  • Treatment was administered for four consecutive weeks.

Outcome Measurement:

  • At the end of the four-week treatment period, mice were euthanized.

  • Lungs were aseptically harvested and homogenized in phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Serial dilutions of the lung homogenates were plated on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Plates were incubated at 37°C for 3-4 weeks.

  • The number of colony-forming units (CFU) was counted, and the bacterial load in the lungs was expressed as log10 CFU.

Statistical Analysis:

  • Statistical significance between treatment groups was determined using an appropriate statistical test, such as a one-way ANOVA with a post-hoc test. A p-value of <0.05 was considered statistically significant.

Visualizations

Experimental Workflow

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv establishment Establishment of Chronic Infection (4 weeks) infection->establishment randomization Randomization into Treatment Groups establishment->randomization control Control (Saline) randomization->control inh Isoniazid (25 mg/kg) randomization->inh sp1599 This compound (100 mg/kg) randomization->sp1599 combo SP-1599 + INH randomization->combo treatment Daily Treatment for 4 Weeks control->treatment inh->treatment sp1599->treatment combo->treatment euthanasia Euthanasia and Lung Harvest treatment->euthanasia homogenization Lung Homogenization euthanasia->homogenization plating Serial Dilution and Plating homogenization->plating incubation Incubation (3-4 weeks) plating->incubation cfu CFU Counting and Data Analysis incubation->cfu antagonistic_mechanism INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis Activated_INH->Mycolic_Acid Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis SP1599 This compound Ribosome Ribosome SP1599->Ribosome Binding Protein_Synthesis Protein Synthesis SP1599->Protein_Synthesis Inhibition Ribosome->Protein_Synthesis Bacteriostasis Bacteriostasis/ Slowed Growth Protein_Synthesis->Bacteriostasis Bacteriostasis->KatG Reduced Activation

Spectinamide 1599: A Novel Contender in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the potential of Spectinamide 1599 as a potent partner for standard first-line anti-tuberculosis drugs, offering synergistic effects and improved bacterial clearance in various mouse models. This guide provides a detailed comparison of this compound combination therapies with standard TB treatment regimens, supported by experimental data for researchers, scientists, and drug development professionals.

This compound, a semi-synthetic analog of spectinomycin, demonstrates robust activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its primary mechanism of action is the inhibition of protein synthesis, and it has been structurally modified to evade the native Rv1258c efflux pump in Mtb, a common mechanism of drug resistance.[2][3] This unique characteristic allows it to maintain potency where other antibiotics might fail.

Efficacy in Combination Therapy: A Quantitative Comparison

Preclinical studies in various mouse models of tuberculosis have consistently demonstrated the synergistic or additive effects of this compound when combined with first-line anti-TB drugs, particularly rifampicin and pyrazinamide.

In Vivo Efficacy Data

The following tables summarize the key findings from in vivo studies, showcasing the reduction in bacterial load (log10 CFU) in the lungs of infected mice.

Table 1: Combination of this compound with First-Line Drugs in BALB/c Mice (High-Dose Aerosol Infection)

Treatment Regimen (4 weeks)Mean Log10 CFU Reduction from ControlStatistical Significance (p-value)
This compound (200 mg/kg)------
Rifampicin (10 mg/kg)------
Pyrazinamide (150 mg/kg)------
This compound + Rifampicin Significantly improved < 0.001
This compound + Pyrazinamide Significantly improved < 0.001
This compound + Rifampicin + Pyrazinamide > 4.5 log reduction < 0.001 (vs. two-drug combos)

Source: Data compiled from Robertson et al.[4]

Table 2: Combination of this compound with First-Line Drugs in BALB/c Mice (Chronic Infection)

Treatment Regimen (4 weeks)OutcomeStatistical Significance (p-value)
This compound (200 mg/kg)------
Rifampicin (10 mg/kg)------
Pyrazinamide (150 mg/kg)------
This compound + Rifampicin Enhanced efficacy < 0.001
This compound + Pyrazinamide Enhanced efficacy < 0.001

Source: Data compiled from Robertson et al.[4]

Table 3: Combination of this compound with Pyrazinamide in C3HeB/FeJ Mice (Chronic Infection with Caseous Necrotic Lesions)

Treatment RegimenOutcomeBacterial Reduction (log10 CFU)
This compound (50 mg/kg, intrapulmonary)Limited efficacy in monotherapy---
Pyrazinamide (150 mg/kg, oral)Limited efficacy in monotherapy---
This compound + Pyrazinamide Synergistic effect > 1.8

Source: Data compiled from Gonzalez-Juarrero et al.

These results highlight that the combination of this compound with rifampicin and pyrazinamide leads to a significantly greater reduction in bacterial load compared to monotherapy or two-drug combinations. The synergistic effect is particularly noteworthy in the C3HeB/FeJ mouse model, which develops human-like caseous necrotic granulomas, suggesting potential efficacy in advanced stages of the disease. Interestingly, some studies have shown antagonism when this compound is co-administered with isoniazid.

Mechanism of Action and Experimental Workflows

To understand the basis of these findings, it is crucial to examine the mechanism of action of this compound and the experimental designs used to evaluate its efficacy.

Signaling Pathway: Inhibition of Protein Synthesis

The following diagram illustrates the mechanism of action of this compound.

Spectinamide_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Spectinamide_1599 This compound Ribosome 70S Ribosome Spectinamide_1599->Ribosome Binds to 30S subunit Efflux_Pump Rv1258c Efflux Pump Spectinamide_1599->Efflux_Pump Evades efflux Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

This compound acts by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to a bactericidal effect. Its structural modifications allow it to evade the Rv1258c efflux pump, a key resistance mechanism in Mtb.

Experimental Workflow: In Vivo Efficacy Murine Models

The preclinical evaluation of this compound combination therapy typically follows a structured workflow in mouse models.

Experimental_Workflow cluster_workflow In Vivo Efficacy Evaluation Workflow Infection Aerosol Infection of Mice (e.g., BALB/c, C3HeB/FeJ) with M. tuberculosis Establishment Establishment of Acute or Chronic Infection Infection->Establishment Treatment Treatment Initiation with Drug Combinations (e.g., this compound + RIF + PZA) Establishment->Treatment Duration Treatment for a Defined Period (e.g., 4 weeks) Treatment->Duration Endpoint Endpoint Analysis: Lung Bacterial Load (CFU enumeration) Duration->Endpoint

Caption: Generalized experimental workflow for in vivo efficacy studies.

Experimental Protocols

The in vivo studies cited in this guide employed standardized and well-documented protocols.

Murine Infection Models
  • BALB/c Mice: A commonly used inbred strain for TB research, susceptible to infection but capable of mounting an immune response. Used for both acute and chronic infection models.

  • C3HeB/FeJ Mice: This strain develops well-defined, caseous necrotic granulomas in the lungs, which more closely mimic human TB pathology. It is particularly useful for evaluating drug efficacy against persistent bacteria in these complex lesions.

Drug Administration
  • This compound: Administered via subcutaneous injection or intrapulmonary aerosol delivery. Dosages in the cited studies ranged from 50 mg/kg to 200 mg/kg.

  • Rifampicin: Administered orally via gavage, typically at a dose of 10 mg/kg.

  • Pyrazinamide: Administered orally via gavage, typically at a dose of 150 mg/kg.

  • Isoniazid: Administered orally.

Bacterial Load Quantification

At the end of the treatment period, mice were euthanized, and their lungs were aseptically removed and homogenized. Serial dilutions of the lung homogenates were plated on nutrient agar (e.g., 7H11 agar), and colony-forming units (CFU) were counted after a period of incubation to determine the bacterial load.

Conclusion

The preclinical data strongly support the continued development of this compound as a component of novel combination therapies for tuberculosis. Its synergistic interaction with key first-line drugs, particularly rifampicin and pyrazinamide, and its efficacy in advanced disease models, position it as a promising candidate to potentially shorten and improve the treatment of both drug-susceptible and drug-resistant TB. Further clinical investigations are warranted to translate these promising preclinical findings into effective therapeutic strategies for human patients.

References

Spectinamide 1599: A Potent Contender in the Fight Against Extensively Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A novel antibiotic, Spectinamide 1599, demonstrates significant promise in combating extensively drug-resistant tuberculosis (XDR-TB), a formidable global health threat. Preclinical data reveals its potent activity against drug-resistant strains of Mycobacterium tuberculosis, positioning it as a critical candidate for future XDR-TB treatment regimens.

This compound, a semi-synthetic analog of the antibiotic spectinomycin, has been specifically engineered to overcome the challenges of drug resistance in tuberculosis.[1][2] Its efficacy stems from a dual mechanism of action: potent inhibition of ribosomal protein synthesis and the ability to evade the native efflux pumps of M. tuberculosis, which are responsible for expelling many antibiotics from the bacterial cell.[1][2] This guide provides a comprehensive comparison of this compound's performance with other anti-TB agents, supported by experimental data.

Comparative In Vitro Efficacy

This compound has shown excellent in vitro activity against a range of M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates.[3] Minimum Inhibitory Concentration (MIC) values, a measure of an antibiotic's potency, demonstrate its effectiveness at low concentrations.

CompoundMIC against Drug-Susceptible M. tuberculosis H37Rv (µg/mL)MIC against MDR/XDR M. tuberculosis strains (µg/mL)
This compound 0.4 - 0.8 0.4 - 1.6
Isoniazid0.025 - 0.05High-level resistance (>1)
Rifampicin0.05 - 0.1High-level resistance (>1)
Moxifloxacin0.12 - 0.5Variable, resistance is common in XDR strains
Amikacin0.5 - 1.0Variable, resistance is common in XDR strains
Bedaquiline0.03 - 0.12-
Linezolid0.25 - 1.0-
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and other anti-tuberculosis drugs. Data compiled from multiple sources.

In Vivo Efficacy in Preclinical Models

Studies in murine models of tuberculosis have consistently demonstrated the in vivo efficacy of this compound. When administered as a monotherapy or in combination with other anti-TB drugs, it significantly reduces the bacterial load in the lungs of infected mice.

A notable feature of this compound is its synergistic activity with other anti-TB agents, particularly pyrazinamide and rifampicin. This synergy is crucial for developing effective combination therapies that can shorten treatment duration and combat resistance. In a C3HeB/FeJ mouse model, a combination of inhalational this compound (50 mg/kg) and oral pyrazinamide (150 mg/kg) resulted in a synergistic effect with a bacterial reduction of over 1.8 log10 CFU.

Treatment RegimenMouse ModelDuration of TreatmentReduction in Lung Bacterial Load (log10 CFU)
This compound (100 mg/kg) BALB/c (chronic infection)4 weeks~1.2
This compound (10 mg/kg, thrice weekly) BALB/c (chronic infection)8 weeks~1.0
This compound (50 mg/kg) + Pyrazinamide (150 mg/kg) C3HeB/FeJ8 weeks>1.8 (synergistic effect)
Isoniazid (10 mg/kg)BALB/c (chronic infection)4 weeks~1.5-2.0
Rifampicin (10 mg/kg)BALB/c (chronic infection)4 weeks~1.5-2.0
Table 2: In vivo efficacy of this compound in murine models of tuberculosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and other anti-TB drugs against M. tuberculosis is determined using the broth microdilution method.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 0.5.

  • Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis Infection

The efficacy of this compound is evaluated in a well-established mouse model of chronic TB infection.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Treatment: Treatment is initiated 4-6 weeks post-infection. Mice are randomized into different treatment groups, including a vehicle control group, a this compound monotherapy group, and combination therapy groups. Drugs are administered via oral gavage or subcutaneous injection for a specified duration (e.g., 4-8 weeks).

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial load in the lungs. The reduction in CFU compared to the control group indicates the efficacy of the treatment.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Inoculum Preparation Inoculum Preparation Drug Dilution Drug Dilution Inoculum Preparation->Drug Dilution Inoculation Inoculation Drug Dilution->Inoculation Incubation_invitro Incubation (7-14 days) Inoculation->Incubation_invitro MIC Determination MIC Determination Incubation_invitro->MIC Determination Aerosol Infection Aerosol Infection Treatment Initiation Treatment Initiation Aerosol Infection->Treatment Initiation Drug Administration Drug Administration Treatment Initiation->Drug Administration Bacterial Load Determination Bacterial Load Determination Drug Administration->Bacterial Load Determination CFU Counting CFU Counting Bacterial Load Determination->CFU Counting

Caption: Experimental workflow for evaluating the efficacy of this compound.

mechanism_of_action cluster_cell Mycobacterium tuberculosis Cell This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 30S subunit Efflux Pump Efflux Pump This compound->Efflux Pump Evades Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents Drug Efflux Drug Efflux Efflux Pump->Drug Efflux Mediates (for other drugs)

Caption: Mechanism of action of this compound in M. tuberculosis.

References

A Comparative Analysis of Spectinamide 1599 in Combination with Bedaquiline and Pretomanid (BPaS) for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel, safer, and more effective treatment regimens. The BPaL regimen, consisting of bedaquiline (B), pretomanid (Pa), and linezolid (L), has demonstrated high efficacy in treating highly drug-resistant TB.[1][2] However, the long-term administration of linezolid is associated with significant adverse events, prompting the search for safer alternatives.[3][4][5] This guide provides a comparative analysis of a promising alternative, the BPaS regimen, which replaces linezolid with the novel antibiotic Spectinamide 1599.

This compound is a semisynthetic analogue of spectinomycin, modified to overcome native drug efflux in Mycobacterium tuberculosis (Mtb). It inhibits protein synthesis and has shown potent activity against Mtb, including MDR and XDR strains, with no known cross-resistance to existing anti-TB drugs. Preclinical studies suggest that an inhaled formulation of this compound in combination with bedaquiline and pretomanid (BPaS) offers comparable efficacy to the BPaL regimen while mitigating the toxicities associated with linezolid.

Performance Comparison: BPaS vs. BPaL

Preclinical studies in murine models of chronic TB infection provide a basis for comparing the efficacy and safety of the BPaS and BPaL regimens.

Efficacy Data

Both regimens have demonstrated equivalent bactericidal effects in murine models.

Parameter BPaL Regimen BPaS Regimen Mouse Model Duration of Treatment Source
Log10 CFU Reduction in Lungs >5 log>5 logBALB/c4 weeks
Log10 CFU Reduction in Lungs >3 log>3 logC3HeB/FeJ4 weeks
Safety and Tolerability Data

A key advantage of the BPaS regimen appears to be its improved safety profile, primarily by avoiding linezolid-associated toxicities.

Adverse Event BPaL Regimen BPaS Regimen Observation Source
Weight Loss Significant weight loss observedNo significant weight lossMurine models
Anemia Complete blood count suggested development of anemiaNot observedMurine models
Myeloid to Erythroid Ratio DecreasedNo significant changeMurine models
Proinflammatory Cytokines in Bone Marrow Increased concentrationNot observedMurine models

Mechanism of Action

The components of the BPaS regimen target different essential processes in Mycobacterium tuberculosis.

Caption: Mechanisms of action for the BPaS regimen components.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BPaS and BPaL regimens.

Murine Model of Chronic TB Infection and Treatment

This protocol was utilized to assess the in vivo efficacy and safety of the BPaS and BPaL regimens.

  • Animal Models: BALB/c and C3HeB/FeJ mice were used to represent different aspects of human TB pathology.

  • Infection: Mice were infected via aerosol with a low dose of Mycobacterium tuberculosis.

  • Treatment Initiation: Treatment commenced at a chronic stage of infection.

  • Drug Administration:

    • Bedaquiline (25 mg/kg), pretomanid (100 mg/kg), and linezolid (100 mg/kg) were administered orally 5 days a week.

    • This compound was administered via intrapulmonary aerosol delivery at 50 mg/kg in BALB/c mice and 100 mg/kg in C3HeB/FeJ mice, 3 days a week on alternate days.

  • Efficacy Assessment: At 4 weeks post-treatment initiation, mice were euthanized, and the bacterial load (colony-forming units, CFUs) in the lungs and spleen was determined by plating serial dilutions of tissue homogenates.

  • Safety Assessment: Animal weight was monitored throughout the study. At the endpoint, complete blood counts were performed, and bone marrow was analyzed for myeloid to erythroid ratio and proinflammatory cytokine levels.

Experimental Workflow for BPaS vs. BPaL In Vivo Comparison cluster_workflow Infection Aerosol Infection of Mice with Mtb Chronic_Phase Establishment of Chronic Infection Infection->Chronic_Phase Treatment 4-Week Treatment Regimens (BPaL vs. BPaS) Chronic_Phase->Treatment Euthanasia Euthanasia and Sample Collection Treatment->Euthanasia Efficacy Efficacy Assessment (CFU enumeration) Euthanasia->Efficacy Safety Safety Assessment (Weight, CBC, Cytokines) Euthanasia->Safety

Caption: Workflow for in vivo comparison of BPaS and BPaL.

Pharmacokinetics of Inhaled this compound

The route of administration for this compound is a critical aspect of the BPaS regimen. Intrapulmonary delivery leads to significantly higher concentrations in the lungs compared to systemic administration.

Pharmacokinetic Parameter Intrapulmonary Aerosol (IPA) Subcutaneous (SC) Injection Observation Source
Lung Exposure (AUC) 48-fold higherBaseline200 mg/kg dose in healthy BALB/c mice
Plasma Exposure (AUC) SimilarSimilar200 mg/kg dose in healthy BALB/c mice

This localized high concentration in the lungs, the primary site of TB infection, likely contributes to the efficacy of the BPaS regimen.

Conclusion

The replacement of linezolid with inhaled this compound in the BPaL regimen presents a promising strategy for the treatment of drug-resistant tuberculosis. Preclinical data strongly suggest that the BPaS regimen maintains the high bactericidal activity of BPaL while offering a significantly improved safety profile by avoiding the hematological and other toxicities associated with long-term linezolid use. The targeted delivery of this compound to the lungs via inhalation enhances its local concentration, contributing to its therapeutic efficacy. Further clinical evaluation of the BPaS regimen is warranted to confirm these promising preclinical findings in human patients.

References

validation of Spectinamide 1599's activity against clinical MDR-TB isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Spectinamide 1599's efficacy against clinical multidrug-resistant Mycobacterium tuberculosis (MDR-TB) isolates, benchmarked against standard anti-tubercular agents.

This guide provides a detailed comparison of this compound's in vitro activity with other anti-TB drugs, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Combating a Global Health Threat

Multidrug-resistant tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutics. This compound, a derivative of spectinomycin, has emerged as a promising candidate due to its potent activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis. A key to its effectiveness is its ability to evade the native Rv1258c efflux pump, a mechanism that confers resistance to the parent compound, spectinomycin, and is often upregulated in MDR strains.[1][2]

Comparative In Vitro Activity

This compound demonstrates significant potency against a range of MDR and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound compared to commonly used anti-TB drugs.

DrugClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound Spectinamide 0.8 1.9 0.3 - 1.9
Isoniazid (INH)Dihydropteroate Synthase Inhibitor>1.0>1.00.016 - >128
Rifampicin (RIF)RNA Polymerase Inhibitor>1.0>1.00.0078 - >256

Data for this compound is derived from a study on 24 MDR/XDR M. tuberculosis isolates.[2] MIC values for Isoniazid and Rifampicin are representative of ranges observed in various studies against MDR isolates.[3][4]

Mechanism of Action: Targeting Protein Synthesis

This compound, like its parent compound, inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide elongation and ultimately leading to bacterial cell death.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Growing Polypeptide Chain Growing Polypeptide Chain 50S->Growing Polypeptide Chain Peptidyl transfer 30S 30S Aminoacyl-tRNA Aminoacyl-tRNA 30S->Aminoacyl-tRNA Blocks translocation mRNA mRNA mRNA->30S Binds to Aminoacyl-tRNA->30S Enters A-site Spectinamide_1599 Spectinamide_1599 Spectinamide_1599->30S Binds to

Caption: Mechanism of this compound action.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of antimicrobial agents. The Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and inexpensive colorimetric method for M. tuberculosis.

Resazurin Microtiter Assay (REMA) Protocol
  • Preparation of Bacterial Inoculum:

    • M. tuberculosis isolates are cultured on Löwenstein-Jensen (L-J) medium.

    • A suspension is prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0.

    • The suspension is then diluted 1:20 in 7H9-S broth.

  • Drug Dilution:

    • Stock solutions of the test compounds are prepared in an appropriate solvent.

    • Serial two-fold dilutions of each drug are prepared in 7H9-S medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • 100 µL of the diluted bacterial inoculum is added to each well containing the drug dilutions.

    • Control wells (growth control without drug, and sterile control with medium only) are included.

    • The plate is sealed in a plastic bag and incubated at 37°C.

  • Addition of Resazurin and Reading of Results:

    • After 7 days of incubation, 30 µL of 0.01% resazurin solution is added to each well.

    • The plate is re-incubated overnight.

    • A color change from blue (no growth) to pink (growth) is observed visually.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Culture M. tuberculosis Inoculum Prepare Inoculum Culture->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Drug_Dilutions Prepare Drug Dilutions in Plate Drug_Dilutions->Inoculate Incubate_7d Incubate for 7 days at 37°C Inoculate->Incubate_7d Add_Resazurin Add Resazurin Incubate_7d->Add_Resazurin Incubate_ON Incubate Overnight Add_Resazurin->Incubate_ON Read_Plate Read Plate for Color Change Incubate_ON->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

References

Inhalational Delivery of Spectinamide 1599 Demonstrates Superior Lung Exposure and Efficacy Compared to Subcutaneous Administration for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that direct pulmonary delivery of the novel antibiotic Spectinamide 1599 results in significantly higher drug concentrations in the lungs and enhanced bactericidal activity against Mycobacterium tuberculosis when compared to subcutaneous injection. While both routes achieve similar systemic plasma levels, the targeted nature of inhalational therapy offers a promising strategy for improving treatment efficacy for tuberculosis.

This compound, a semisynthetic analog of spectinomycin, is a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] A critical aspect of its preclinical development has been the evaluation of the most effective delivery route. Studies comparing subcutaneous (SC) and inhalational (intrapulmonary aerosol, IPA) administration in murine models have consistently shown that delivering the drug directly to the primary site of infection, the lungs, provides a significant therapeutic advantage.

Pharmacokinetic Profile: A Tale of Two Compartments

Pharmacokinetic studies in healthy BALB/c mice administered a 200 mg/kg dose of this compound revealed stark differences in lung exposure despite similar systemic exposure. Following both IPA and SC administration, the drug was rapidly absorbed into the plasma, resulting in very similar plasma concentration-time profiles and overall systemic exposure (AUC).[2]

In stark contrast, the drug exposure in the lungs was profoundly higher following IPA delivery. Noncompartmental pharmacokinetic analysis showed that the area under the concentration-time curve (AUC) in the lung tissue was 48 times greater with IPA administration compared to SC injection.[2][3] This dramatic increase in local drug concentration is the likely driver for the enhanced efficacy observed with inhalational therapy.[2] Exposure ratios between the lung and plasma were found to be 12 to 40 times higher for intrapulmonary delivery compared to intravenous or subcutaneous administration.

ParameterRoute of AdministrationPlasmaLung
Cmax (µg/mL or µg/g) Subcutaneous (SC)~100~10
Intrapulmonary Aerosol (IPA)~90~450
AUC0-8h (h·µg/mL or h·µg/g) Subcutaneous (SC)20528
Intrapulmonary Aerosol (IPA)2011350

Data adapted from Rathi et al., 2019.

Efficacy in Murine Tuberculosis Models

The enhanced lung exposure with IPA delivery translates directly to improved bactericidal activity against M. tuberculosis in infected mice.

In one study, SC administration of 200 mg/kg of this compound once daily, five days a week for four weeks, resulted in a 1.57 log10 reduction in colony-forming units (CFU) in the lungs. In contrast, IPA delivery of the same 200 mg/kg dose, but at a reduced frequency of three times a week for four weeks, achieved a more substantial 2.24 log10 CFU reduction. This demonstrates that inhalational therapy can achieve superior or comparable efficacy with a lower weekly dose, potentially reducing the risk of systemic side effects.

Further studies in chronically infected BALB/c mice showed that even low doses (10 mg/kg) of inhaled this compound administered three times a week for two months provided similar efficacy to higher doses (50–100 mg/kg) given for one month. In the more challenging C3HeB/FeJ mouse model, which develops caseous necrotic lung lesions, inhaled this compound (50 mg/kg) in combination with oral pyrazinamide (150 mg/kg) showed a synergistic effect, resulting in a bacterial reduction of over 1.8 log10 CFU, whereas each drug in monotherapy had limited effect.

Experimental Protocols

Pharmacokinetic Study in Healthy Mice
  • Animal Model: Healthy female BALB/c mice were used for the pharmacokinetic studies.

  • Drug Administration:

    • Subcutaneous (SC): this compound was dissolved in a saline solution and administered via subcutaneous injection at a dose of 200 mg/kg.

    • Intrapulmonary Aerosol (IPA): A 200 mg/kg dose of this compound dihydrochloride in a pyrogen-free saline solution was administered using a PennCentury MicroSprayer. The tip of the device was inserted into the trachea to the first bronchial bifurcation in anesthetized animals to ensure precise delivery to the lungs.

  • Sample Collection: Plasma and lung tissue were collected at specified time points up to 8 hours after drug administration.

  • Bioanalysis: Drug concentrations in plasma and lung homogenates were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Noncompartmental pharmacokinetic analysis was performed to determine key parameters such as Cmax (maximum concentration) and AUC (area under the curve).

Efficacy Study in M. tuberculosis-Infected Mice
  • Animal Models: BALB/c and C3HeB/FeJ mice were used to model different aspects of tuberculosis pathology.

  • Infection: Mice were infected with the M. tuberculosis Erdman strain via a low-dose aerosol exposure to establish a chronic lung infection.

  • Treatment Regimens:

    • Treatment was initiated several weeks post-infection to model chronic disease.

    • Inhalational Therapy: this compound was administered via intrapulmonary aerosol at doses ranging from 10 to 200 mg/kg, typically three times per week.

    • Combination Therapy: In some studies, inhaled this compound was co-administered with oral pyrazinamide (150 mg/kg).

  • Efficacy Endpoint: The primary measure of efficacy was the bacterial load in the lungs, determined by plating lung homogenates on nutrient agar and counting the colony-forming units (CFU).

Visualizing the Mechanism and Experimental Design

Mechanism of Action: Ribosomal Inhibition

Spectinamides, including 1599, exert their antibacterial effect by inhibiting protein synthesis. They bind to a specific site on the 16S rRNA component of the 30S ribosomal subunit (helix 34), which blocks the translocation step of translation, ultimately halting protein production and leading to bacterial cell death. A key feature of this compound is its modification to evade the Rv1258c efflux pump in M. tuberculosis, a mechanism of native drug resistance.

cluster_bacterium Mycobacterium tuberculosis S1599 This compound Ribosome 30S Ribosomal Subunit (helix 34) S1599->Ribosome Binds to Efflux Rv1258c Efflux Pump S1599->Efflux Evades Translation Protein Synthesis (Translocation) Ribosome->Translation Inhibits Death Bacterial Cell Death Translation->Death Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow: Comparing Delivery Routes

The preclinical evaluation involved a direct comparison of subcutaneous and intrapulmonary aerosol delivery routes in a murine model, assessing both the pharmacokinetic profile and the therapeutic efficacy.

cluster_0 Administration Phase cluster_1 Animal Model cluster_2 Analysis Phase cluster_3 Outcome SC Subcutaneous (SC) Injection Mice BALB/c or C3HeB/FeJ Mice SC->Mice IPA Intrapulmonary Aerosol (IPA) Delivery IPA->Mice PK Pharmacokinetics (PK) (Plasma & Lung Samples) Mice->PK Efficacy Efficacy (Lung CFU Count) Mice->Efficacy Comparison Comparative Efficacy & Exposure PK->Comparison Efficacy->Comparison

Caption: Workflow for comparing subcutaneous vs. inhalational delivery of this compound.

References

Spectinamide 1599: A Comparative Analysis of its Activity Against Log-Phase and Acid-Phase Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-mycobacterial agent Spectinamide 1599's efficacy against actively replicating (log-phase) and dormant, non-replicating (acid-phase) Mycobacterium tuberculosis. This analysis is critical for understanding its potential role in tuberculosis (TB) treatment, as the pathogen exists in both states within an infected host. The data presented herein is supported by experimental findings and is intended to inform further research and drug development efforts.

Executive Summary

This compound, a novel analog of spectinomycin, demonstrates potent activity against Mycobacterium tuberculosis. However, its efficacy is significantly greater against rapidly dividing, log-phase bacteria compared to the slow-growing or non-replicating bacteria found in the acidic microenvironments of tuberculous granulomas. This activity profile is comparable to the frontline anti-TB drug isoniazid, which also exhibits reduced activity against dormant mycobacteria. In contrast, drugs like rifampin maintain high activity against both phenotypes, while pyrazinamide is notably more active in acidic conditions. This compound's mechanism of action involves the inhibition of protein synthesis through binding to the 30S ribosomal subunit, and it has been specifically designed to evade the Rv1258c efflux pump, a key mechanism of intrinsic drug resistance in M. tuberculosis.

I. Comparative In Vitro Activity

The in vitro activity of this compound and comparator anti-TB drugs against Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis, is summarized below. The data highlights the differential activity of these agents under normal and acidic pH conditions, which simulate the environments of actively replicating and dormant mycobacteria, respectively.

CompoundGrowth PhasepHMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Log-Phase7.00.8[1]
Acid-Phase5.8>50[1]
Isoniazid Log-Phase7.00.1[1]
Acid-Phase5.8>50[1]
Rifampin Log-Phase7.00.2[1]
Acid-Phase5.80.2
Pyrazinamide Log-Phase7.0>100
Acid-Phase5.825-100
Metronidazole Log-Phase7.0>50
Acid-Phase5.86.25

Note: Data for this compound, Isoniazid, Rifampin, and Metronidazole are from a single study for direct comparison. Pyrazinamide data is sourced from literature reflecting its known pH-dependent activity.

II. Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to helix 34 of the 16S rRNA within the 30S ribosomal subunit, a distinct binding site compared to other ribosome-targeting antibiotics. This interaction physically blocks the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide elongation.

A key innovation in the design of spectinamides is their ability to evade the native Rv1258c efflux pump in M. tuberculosis. This pump actively removes various antimicrobial agents from the bacterial cell, contributing to intrinsic drug resistance. By modifying the spectinomycin scaffold, this compound is a poor substrate for this efflux pump, allowing it to accumulate to effective concentrations within the mycobacterium.

Spectinamide_1599_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Spectinamide_1599_ext This compound Spectinamide_1599_int This compound Spectinamide_1599_ext->Spectinamide_1599_int Enters Cell 30S_Ribosome 30S Ribosomal Subunit (helix 34) Spectinamide_1599_int->30S_Ribosome Binds to Rv1258c_pump Rv1258c Efflux Pump Spectinamide_1599_int->Rv1258c_pump Evades Efflux Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Spectinomycin Spectinomycin (Parent Compound) Rv1258c_pump->Spectinomycin Spectinomycin->Rv1258c_pump Effluxed

Caption: Mechanism of this compound action in Mycobacterium tuberculosis.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is used to determine the MIC of anti-mycobacterial agents.

  • Bacterial Culture Preparation:

    • Mycobacterium species (e.g., M. bovis BCG or M. tuberculosis H37Rv) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

  • Assay Plate Preparation:

    • A 96-well microtiter plate is used.

    • The test compounds are serially diluted in 7H9 broth to achieve a range of concentrations.

  • Inoculation:

    • The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • The plate is sealed and incubated at 37°C.

    • Incubation time is typically 7-14 days for slow-growing mycobacteria.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

    • Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.

B. Acid-Phase MIC Determination

To assess the activity of compounds against non-replicating mycobacteria, the MIC assay is adapted to simulate the acidic conditions of a granuloma.

  • Acidic Medium Preparation:

    • Middlebrook 7H9 broth is adjusted to a pH of 5.8.

  • Bacterial Culture Adaptation:

    • Log-phase mycobacteria are pelleted and resuspended in the acidic medium.

    • The culture is then incubated for a period to allow for adaptation to the acidic environment.

  • MIC Assay:

    • The MIC assay is then performed as described above, using the acid-adapted bacteria and the acidic 7H9 broth for all dilutions.

MIC_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_acid_phase Acid-Phase Modification Culture Grow Mycobacteria to Log-Phase (OD600 0.4-0.6) Inoculate Inoculate 96-well plate with bacteria and compounds Culture->Inoculate Adapt_Culture Adapt Bacteria to Acidic Medium (pH 5.8) Culture->Adapt_Culture For Acid-Phase Serial_Dilution Prepare Serial Dilutions of Test Compounds Serial_Dilution->Inoculate Acidic_Assay Perform Assay in Acidic Medium Serial_Dilution->Acidic_Assay Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Add_Indicator Add Growth Indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read MIC (Lowest concentration with no growth) Add_Indicator->Read_Results Adapt_Culture->Acidic_Assay Acidic_Assay->Incubate

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Discussion and Future Directions

The reduced activity of this compound against acid-phase mycobacteria is a critical consideration for its development as a standalone therapy for TB. The ability of M. tuberculosis to enter a dormant, non-replicating state is a major factor in the prolonged duration of current TB treatments. Drugs that are only effective against actively dividing bacteria may not be sufficient to sterilize the diverse populations of mycobacteria within a host.

However, the potent activity of this compound against log-phase bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, makes it a promising candidate for combination therapy. Its unique mechanism of action and ability to evade a key efflux pump suggest a low potential for cross-resistance with existing anti-TB drugs.

Future research should focus on:

  • Combination Studies: Evaluating the synergistic or additive effects of this compound with drugs that are effective against non-replicating mycobacteria, such as pyrazinamide and bedaquiline.

  • In Vivo Efficacy: Further characterization of its efficacy in animal models of chronic TB infection, which better represent the different physiological states of the bacteria.

  • Pharmacokinetics and Pharmacodynamics: Optimizing dosing regimens to maximize exposure at the site of infection and maintain concentrations effective against both replicating and non-replicating bacteria.

V. Conclusion

This compound is a promising anti-tuberculosis drug candidate with potent bactericidal activity against replicating mycobacteria. Its reduced efficacy against acid-phase bacteria, similar to isoniazid, highlights the ongoing challenge of targeting dormant M. tuberculosis. A comprehensive understanding of its activity profile, as presented in this guide, is essential for its strategic development as part of a combination regimen to shorten and improve the treatment of tuberculosis.

References

The Absence of Cross-Resistance: A Comparative Analysis of Novel and Established Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can circumvent existing resistance mechanisms. A critical characteristic of a new antibiotic is the lack of cross-resistance with established drug classes, ensuring its efficacy against multidrug-resistant pathogens. This guide provides a comparative analysis of protein synthesis inhibitors, focusing on the evidence that demonstrates a lack of cross-resistance for newer agents, supported by experimental data.

Executive Summary

Newer classes of protein synthesis inhibitors, such as the oxazolidinones (e.g., linezolid) and pleuromutilins (e.g., lefamulin), exhibit a distinct advantage over older agents due to their unique mechanisms of action and ribosomal binding sites. This uniqueness translates to a lack of cross-resistance with other protein synthesis inhibitor classes, including macrolides, lincosamides, and tetracyclines. This guide presents a compilation of minimum inhibitory concentration (MIC) data, detailed experimental protocols for assessing cross-resistance, and visual representations of the underlying molecular mechanisms.

Data Presentation: Comparative Efficacy Against Resistant Strains

The following tables summarize the in vitro activity (MIC₅₀ and MIC₉₀ in µg/mL) of various protein synthesis inhibitors against common resistant bacterial strains, demonstrating the retained efficacy of newer agents where older drugs fail.

Table 1: Activity against Macrolide-Resistant Streptococcus pneumoniae

Antibiotic ClassAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pleuromutilin Lefamulin0.060.12[1][2]
Macrolide Erythromycin>64>64[3]
Lincosamide Clindamycin>256>256[4]

Table 2: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibiotic ClassAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Oxazolidinone Linezolid12[5]
Pleuromutilin Lefamulin0.060.12
Tetracycline Tetracycline4>32
Macrolide Erythromycin>2>2
Lincosamide Clindamycin0.12>32

Table 3: Activity against Vancomycin-Resistant Enterococci (VRE)

Antibiotic ClassAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Oxazolidinone Linezolid22
Tetracycline Doxycycline832
Macrolide Erythromycin>16>16

Experimental Protocols

The determination of cross-resistance is primarily based on antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination (adapted from CLSI guidelines)

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Prepare stock solutions of the antimicrobial agents to be tested at a concentration of at least 10 times the highest concentration to be tested.
  • Use appropriate solvents for each agent and sterilize by filtration.

2. Inoculum Preparation:

  • From a pure, overnight culture of the test organism on a suitable agar medium, select 3-5 well-isolated colonies.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

3. Preparation of Microdilution Plates:

  • Use sterile 96-well microtiter plates.
  • Dispense 50 µL of sterile broth into each well.
  • Add 50 µL of the antimicrobial stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from well to well.
  • The final volume in each well will be 50 µL after dilution.

4. Inoculation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

6. Reading of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualization

The lack of cross-resistance is fundamentally due to the distinct binding sites and mechanisms of action of different protein synthesis inhibitor classes. The following diagrams illustrate these concepts.

Protein_Synthesis_Inhibition_and_Resistance cluster_ribosome Bacterial Ribosome (70S) cluster_inhibitors Protein Synthesis Inhibitors cluster_resistance Resistance Mechanisms 50S 50S 30S 30S Macrolides Macrolides Macrolides->50S Binds to 23S rRNA in the peptide exit tunnel Tetracyclines Tetracyclines Tetracyclines->30S Binds to 16S rRNA, blocks A-site Linezolid Linezolid Linezolid->50S Binds to a unique site on 23S rRNA, prevents initiation complex formation Linezolid->50S Binding unaffected by erm methylation Lefamulin Lefamulin Lefamulin->50S Binds to peptidyl transferase center (PTC) at a unique site Lefamulin->50S Binding unaffected by erm methylation erm_gene erm gene (Macrolide Resistance) erm_gene->50S Methylates 23S rRNA, blocks macrolide binding tet_gene tet gene (Tetracycline Resistance) tet_gene->30S Ribosomal protection or efflux, prevents tetracycline binding

Caption: Mechanisms of action and resistance for different protein synthesis inhibitors.

The following workflow illustrates the experimental process for confirming the lack of cross-resistance.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Isolate Isolate resistant strain (e.g., Macrolide-resistant S. pneumoniae) Inoculation Inoculate microdilution plates with standardized bacterial suspension Isolate->Inoculation Antibiotics Prepare serial dilutions of: - Macrolide (Control) - Lefamulin - Linezolid - Other comparators Antibiotics->Inoculation Incubation Incubate plates (35-37°C for 16-20h) Inoculation->Incubation MIC_determination Determine MIC for each antibiotic Incubation->MIC_determination Comparison Compare MICs: High MIC for Macrolide Low MIC for Lefamulin/Linezolid MIC_determination->Comparison Conclusion Conclusion: Lack of Cross-Resistance Confirmed Comparison->Conclusion

Caption: Experimental workflow for confirming the lack of cross-resistance.

Finally, the mechanism of resistance mediated by the cfr gene, which can confer cross-resistance to several classes of drugs that bind to the peptidyl transferase center, is depicted below. Notably, some newer agents may still retain activity depending on their specific interaction with the modified ribosome.

Cfr_Mediated_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_cfr cfr Gene Action cluster_antibiotics Affected Antibiotics PTC Peptidyl Transferase Center (PTC) (23S rRNA) Phenicols Phenicols PTC->Phenicols Binding inhibited Lincosamides Lincosamides PTC->Lincosamides Binding inhibited Oxazolidinones Oxazolidinones PTC->Oxazolidinones Binding inhibited Streptogramin_A Streptogramin_A PTC->Streptogramin_A Binding inhibited cfr_gene cfr gene Methyltransferase Cfr Methyltransferase cfr_gene->Methyltransferase Encodes Methyltransferase->PTC Methylates A2503 residue Note Some novel agents may overcome this resistance due to unique binding interactions.

Caption: Mechanism of cross-resistance mediated by the cfr gene.

References

comparative safety profile of Spectinamide 1599 versus linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical safety profiles of the novel antitubercular candidate Spectinamide 1599 and the established antibiotic, linezolid. The information presented is based on available experimental data to inform researchers and drug development professionals.

Executive Summary

This compound, a novel aminomethyl spectinomycin antibiotic, and linezolid, an oxazolidinone, are both potent inhibitors of bacterial protein synthesis. However, their safety profiles diverge significantly, primarily due to their differential effects on mammalian mitochondrial ribosomes. Preclinical data strongly indicate that this compound possesses a superior safety profile, circumventing the mitochondrial toxicity that is a hallmark of linezolid-associated adverse events. While clinical data for this compound is not yet publicly available, its preclinical profile suggests a promising alternative, particularly for long-term therapeutic regimens.

Mechanism of Action and Basis for Differential Toxicity

Both this compound and linezolid inhibit bacterial protein synthesis, a crucial process for bacterial viability. However, they target different ribosomal subunits and exhibit varying degrees of selectivity for bacterial versus mammalian mitochondrial ribosomes.

This compound is a derivative of spectinomycin and acts on the bacterial 30S ribosomal subunit.[1] Its structural modifications are designed to enhance its antimycobacterial potency by evading bacterial efflux pumps.[2] Crucially, preclinical studies have demonstrated that this compound is highly selective for bacterial ribosomes and does not inhibit mammalian mitochondrial or cytoplasmic protein synthesis.[3] This selectivity is the foundation of its favorable preclinical safety profile.

Linezolid , in contrast, binds to the 50S ribosomal subunit.[4] Due to the evolutionary similarities between bacterial and mammalian mitochondrial ribosomes, linezolid also inhibits mitochondrial protein synthesis.[4] This off-target activity is the primary driver of its most significant and dose-limiting toxicities, including myelosuppression, neuropathy, and lactic acidosis.

cluster_spectinamide This compound cluster_linezolid Linezolid s1599 This compound bact_ribo_30s Bacterial 30S Ribosome s1599->bact_ribo_30s Binds to mito_ribo Mammalian Mitochondrial Ribosome s1599->mito_ribo No significant binding/inhibition bact_protein_syn_inhib Inhibition of Bacterial Protein Synthesis bact_ribo_30s->bact_protein_syn_inhib Leads to Antibacterial Effect Antibacterial Effect bact_protein_syn_inhib->Antibacterial Effect linezolid Linezolid bact_ribo_50s Bacterial 50S Ribosome linezolid->bact_ribo_50s Binds to mito_ribo_lzd Mammalian Mitochondrial Ribosome linezolid->mito_ribo_lzd Binds to bact_protein_syn_inhib_lzd Inhibition of Bacterial Protein Synthesis bact_ribo_50s->bact_protein_syn_inhib_lzd Leads to bact_protein_syn_inhib_lzd->Antibacterial Effect mito_protein_syn_inhib Inhibition of Mitochondrial Protein Synthesis mito_ribo_lzd->mito_protein_syn_inhib Leads to toxicity Adverse Effects (Myelosuppression, Neuropathy, Lactic Acidosis) mito_protein_syn_inhib->toxicity

Figure 1: Comparative Mechanisms of Action and Off-Target Effects.

Quantitative Safety and Efficacy Data

The following tables summarize the available quantitative data for this compound and linezolid. It is important to note that the data for this compound is from preclinical studies, while the data for linezolid includes extensive clinical findings.

Table 1: Preclinical Safety and Efficacy Comparison
ParameterThis compoundLinezolidReference(s)
Target Bacterial 30S RibosomeBacterial 50S Ribosome
Mitochondrial Ribosome Inhibition No significant inhibition observed in preclinical assaysYes, inhibits mitochondrial protein synthesis
In Vitro Activity (M. tuberculosis MIC) 0.4 - 1.6 µg/mL0.25 - 1 µg/mL
In Vivo Efficacy (Mouse Models) Significant reduction in bacterial burdenEffective in various infection models
Observed Preclinical Toxicity Well-tolerated in mice at therapeutic doses with no overt toxicity observed in studies up to 8 weeks.Dose- and time-dependent reversible myelosuppression in preclinical models.
Cytotoxicity (Mammalian Cell Lines) No detectable cytotoxicity-

MIC: Minimum Inhibitory Concentration

Table 2: Clinically Relevant Adverse Effects of Linezolid
Adverse EffectIncidenceOnsetNotesReference(s)
Myelosuppression (Thrombocytopenia) More frequent with treatment > 2 weeksTypically after 10-14 daysReversible upon discontinuation. Risk factors include renal impairment and pre-existing myelosuppression.
Anemia More likely with prolonged treatmentGradualReversible upon discontinuation.
Peripheral & Optic Neuropathy Associated with long-term use (>28 days)Weeks to monthsCan be irreversible.
Lactic Acidosis Occurs with prolonged use (≥ 28 days)WeeksA serious, potentially fatal adverse effect due to mitochondrial toxicity.
Monoamine Oxidase (MAO) Inhibition Weak, reversible inhibitor-Potential for serotonin syndrome when co-administered with serotonergic agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a deeper understanding of the data.

Protocol 1: In Vitro Mitochondrial Protein Synthesis Inhibition Assay

This assay is crucial for assessing the potential for mitochondrial toxicity of antibiotics that target bacterial ribosomes.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on mammalian mitochondrial protein synthesis.

Methodology:

  • Isolation of Mitochondria:

    • Mitochondria are isolated from rat liver or heart tissue by differential centrifugation in a buffered sucrose solution.

    • The final mitochondrial pellet is resuspended in an appropriate buffer, and protein concentration is determined.

  • In Vitro Translation Reaction:

    • The reaction mixture contains isolated mitochondria, an amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine), an energy-generating system (ATP, GTP), and buffer.

    • The test compound (e.g., this compound or linezolid) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The reaction mixtures are incubated at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis:

    • The reaction is stopped by the addition of a protein precipitating agent (e.g., trichloroacetic acid).

    • The precipitated proteins are collected on filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The amount of incorporated radioactivity is proportional to the rate of mitochondrial protein synthesis.

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

start Start step1 Isolate Mitochondria (e.g., from rat liver) start->step1 step2 Prepare in vitro translation reaction mix (radiolabeled amino acids, energy source) step1->step2 step3 Add test compound (this compound or Linezolid) at varying concentrations step2->step3 step4 Incubate at 37°C step3->step4 step5 Precipitate proteins and measure incorporated radioactivity step4->step5 step6 Calculate % inhibition vs. control step5->step6 end Determine IC50 step6->end

Figure 2: Workflow for Mitochondrial Protein Synthesis Inhibition Assay.
Protocol 2: In Vivo Murine Tuberculosis Efficacy and Toxicity Study

This protocol outlines a general procedure for assessing the efficacy and tolerability of a new anti-tuberculosis agent in a mouse model.

Objective: To evaluate the in vivo efficacy (reduction in bacterial load) and safety (overt toxicity) of a test compound in mice chronically infected with Mycobacterium tuberculosis.

Methodology:

  • Infection:

    • BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.

  • Treatment:

    • After a set period to allow the infection to establish (e.g., 4 weeks), mice are randomized into treatment and control groups.

    • Treatment groups receive the test compound (e.g., this compound) via a specified route (e.g., subcutaneous injection or intrapulmonary aerosol) and dosing schedule.

    • A control group receives the vehicle. A positive control group may receive a known effective drug (e.g., isoniazid).

  • Efficacy Assessment:

    • At specified time points (e.g., after 4 and 8 weeks of treatment), subsets of mice are euthanized.

    • Lungs and other organs (e.g., spleen) are aseptically removed, homogenized, and plated on selective agar to determine the colony-forming units (CFU) of M. tuberculosis.

    • Efficacy is determined by the log10 CFU reduction compared to the vehicle control group.

  • Safety and Tolerability Assessment:

    • Throughout the study, mice are monitored for signs of overt toxicity, including weight loss, changes in behavior, and altered appearance.

    • At the end of the study, blood samples may be collected for hematological analysis, and organs may be preserved for histopathological examination.

start Start step1 Aerosol infection of mice with M. tuberculosis start->step1 step2 Establishment of chronic infection (e.g., 4 weeks) step1->step2 step3 Randomize into treatment and control groups step2->step3 step4 Administer test compound (e.g., this compound) or vehicle for a defined period step3->step4 step5 Monitor for signs of toxicity (weight, behavior) step4->step5 step6 Euthanize mice at pre-determined endpoints step4->step6 step7 Determine bacterial load (CFU) in lungs and spleen step6->step7 end Compare CFU and toxicity data between groups step7->end

Figure 3: Workflow for In Vivo Efficacy and Toxicity Study.

Conclusion

The available data strongly suggest that this compound has a significantly improved safety profile compared to linezolid, primarily due to its high selectivity for bacterial ribosomes over their mammalian mitochondrial counterparts. This selectivity mitigates the risk of the serious adverse effects associated with linezolid, such as myelosuppression, neuropathy, and lactic acidosis. While this compound is still in preclinical development, its potent antimycobacterial activity combined with an excellent preclinical safety profile makes it a highly promising candidate for the treatment of tuberculosis, potentially offering a safer alternative to linezolid in long-term combination therapies. Further clinical evaluation is necessary to confirm these preclinical findings in humans.

References

Safety Operating Guide

Navigating the Safe Disposal of Spectinamide 1599 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of novel chemical compounds like Spectinamide 1599 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for handling analogous chemical waste in a laboratory environment provide a clear and safe path forward. This compound, a derivative of spectinomycin, should be treated as a chemical waste product and disposed of through a licensed hazardous waste disposal service.[1][2][3]

Essential Disposal Procedures

The disposal of this compound, whether in solid form or in solution, necessitates a structured approach to waste management within the laboratory. Adherence to institutional and regulatory guidelines is critical.

Step 1: Waste Identification and Segregation

  • Categorization: Classify this compound as a chemical waste. Due to its nature as a potent biological agent (an anti-tuberculosis compound), it should not be disposed of in regular trash or down the drain.[4][5]

  • Segregation: Keep this compound waste separate from other waste streams such as biological, radioactive, or general laboratory trash to prevent unintended chemical reactions and ensure proper disposal.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, in a designated, leak-proof container. This container should be clearly labeled as hazardous waste.

  • Liquid Waste: For solutions containing this compound, use a dedicated, sealable, and chemically compatible container. The first rinse of any container that held this compound must also be collected as hazardous waste.

  • Container Requirements: All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. For liquid waste, secondary containment is mandatory to prevent spills.

Step 3: Labeling and Storage

  • Clear Labeling: Affix a hazardous waste label to all containers holding this compound waste. The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date the container was first used for waste accumulation.

  • Safe Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in use for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup. EHS professionals are trained in the proper handling and disposal of chemical waste and will ensure compliance with all relevant regulations.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValueSource
Molecular Formula C21H31ClN4O7
Molecular Weight 486.9 g/mol
Solubility Highly soluble compound
Bioavailability Not orally bioavailable
Known Activity Potent anti-tuberculosis agent

Experimental Protocols: A Note on Disposal Context

The provided search results primarily discuss the in vitro and in vivo efficacy of this compound as an anti-tuberculosis agent. The experimental protocols described in these studies involve the administration of this compound to murine models and its use in cell cultures. The disposal of waste generated from these experiments, including animal carcasses, bedding, and cell culture media containing the compound, should be handled in accordance with institutional guidelines for biohazardous and chemical waste. Animal carcasses and related materials may require disposal through a medical waste program, while liquid waste containing the compound should be treated as chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Categorization & Segregation cluster_2 Containment cluster_3 Labeling & Storage cluster_4 Disposal Generate_Waste This compound Waste Generated (Solid or Liquid) Identify_Waste Identify as Chemical Waste Generate_Waste->Identify_Waste Segregate_Waste Segregate from other waste streams Identify_Waste->Segregate_Waste Yes Select_Container Select Appropriate Waste Container (Leak-proof, Compatible) Segregate_Waste->Select_Container Collect_Waste Collect Waste (Solids, Liquids, Rinsate) Select_Container->Collect_Waste Label_Container Affix Hazardous Waste Label (Chemical Name, Date) Collect_Waste->Label_Container Store_Container Store in Designated Satellite Accumulation Area Label_Container->Store_Container Contact_EHS Contact Institutional EHS for Waste Pickup Store_Container->Contact_EHS Professional_Disposal Professional Hazardous Waste Disposal Contact_EHS->Professional_Disposal Scheduled

Figure 1. Procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Spectinamide 1599

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of Spectinamide 1599, a promising antitubercular agent. The following procedures are based on best practices for handling potent pharmaceutical compounds and data available for the parent compound, spectinomycin.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 (US) or EN 166 (EU) certifiedTo prevent eye contact with this compound powder or solutions.
Hand Protection Double Nitrile GlovesInspected prior to use and compliant with EN 374.To avoid skin contact. The outer glove should be changed immediately upon contamination.
Respiratory Protection N95 or P100 RespiratorNIOSH (US) or CEN (EU) approvedRequired when handling the powder form outside of a certified containment system to prevent inhalation.
Body Protection Disposable Lab Coat or Coveralls---To prevent contamination of personal clothing.
Foot Protection Closed-toe Shoes and Shoe Covers---To prevent contamination of personal footwear and the laboratory environment.

Operational Plan for Handling

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to post-handling procedures.

This compound Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate Handling Area (Fume Hood or Glove Box) gather_materials Assemble All Necessary Equipment & PPE prep_area->gather_materials prep_waste Prepare Labeled Waste Containers gather_materials->prep_waste don_ppe Don PPE in Correct Sequence prep_waste->don_ppe Proceed to Handling weighing Weighing & Aliquoting (Minimize Dust Generation) don_ppe->weighing dissolving Solution Preparation (Add Solvent to Solid) weighing->dissolving experiment Perform Experimental Procedures dissolving->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Proceed to Post-Handling doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste Dispose of Waste According to Protocol doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Solution Preparation

This protocol provides a step-by-step guide for the accurate and safe preparation of a this compound solution.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Enclosed balance or a balance within a chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask and cap

  • Pipettes and sterile tips

  • Vortex mixer (optional)

  • All required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the designated handling area (fume hood or glove box) is clean and certified.

    • Don all required personal protective equipment in the correct order.

    • Place all necessary materials inside the containment area.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of this compound powder onto the weighing vessel using a clean spatula. Minimize dust generation by handling the powder gently.

    • Record the exact weight.

  • Transfer:

    • Carefully transfer the weighed powder into the volumetric flask. A funnel may be used to prevent spillage.

  • Dissolving:

    • Using a pipette, add a small amount of the chosen solvent to the volumetric flask to wet the powder.

    • Gently swirl the flask to begin dissolving the solid.

    • Continue to add the solvent in portions, mixing between additions, until the final volume is reached.

    • Cap the flask and invert it several times to ensure the solution is homogeneous. A vortex mixer can be used if necessary.

  • Post-Procedure:

    • Decontaminate the spatula, weighing vessel, and any other reusable equipment.

    • Dispose of all single-use items (e.g., weighing paper, pipette tips) in the designated hazardous waste container.

    • Follow the proper doffing procedure for your PPE.

    • Thoroughly wash your hands with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[1]

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed container for hazardous solid waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed container for hazardous liquid waste. Do not pour solutions down the drain.[2]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

The following diagram illustrates the general workflow for the disposal of this compound waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weigh Paper) solid_container Sealed & Labeled Solid Waste Container solid_waste->solid_container liquid_waste This compound Solutions liquid_container Sealed & Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container waste_management Licensed Hazardous Waste Management Service solid_container->waste_management Transfer liquid_container->waste_management Transfer sharps_container->waste_management Transfer

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.